(S)-N-Boc-azetidine-2-carboxylic acid methyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-azetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUDHZVEBFGKS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564417 | |
| Record name | 1-tert-Butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107020-12-2 | |
| Record name | 1-tert-Butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, a valuable building block in medicinal chemistry and drug development. This document details predicted spectral data based on analogous compounds, a standard experimental protocol for its synthesis, and a workflow for its preparation and analysis.
Introduction
This compound (CAS 107020-12-2) is a protected, non-proteinogenic amino acid derivative.[1][2][3][4][5] The presence of the strained four-membered azetidine ring offers unique conformational constraints, making it a desirable component in the design of novel peptidomimetics and therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester at the carboxylic acid function provide orthogonal protection, allowing for selective chemical manipulation in complex synthetic routes.
Spectral Data
While a comprehensive, publicly available dataset for this compound is limited, the following tables summarize the expected quantitative spectral data. These predictions are based on the analysis of closely related N-Boc protected amino acid esters and azetidine derivatives.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 - 4.3 | m | 1H | α-H |
| ~4.0 - 3.8 | m | 2H | δ-CH₂ |
| 3.73 | s | 3H | O-CH₃ |
| ~2.5 - 2.3 | m | 2H | β-CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (ester) |
| ~156 | C=O (Boc) |
| ~80 | C(CH₃)₃ |
| ~58 | α-C |
| ~52 | O-CH₃ |
| ~47 | δ-C |
| ~28 | C(CH₃)₃ |
| ~25 | β-C |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z | Ion |
| 216.1230 | [M+H]⁺ |
| 238.1050 | [M+Na]⁺ |
| 159.0817 | [M-C₄H₉O₂]⁺ |
| 116.0706 | [M-Boc+H]⁺ |
Experimental Protocol: Synthesis
The following protocol describes a general and reliable method for the synthesis of this compound from its corresponding carboxylic acid.
Reaction: Esterification of (S)-N-Boc-azetidine-2-carboxylic acid.
Materials:
-
(S)-N-Boc-azetidine-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Trimethylchlorosilane (TMSCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2-0.5 M), add trimethylchlorosilane (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Experimental and Analytical Workflow
The following diagram illustrates the workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectral analysis of the target compound.
This guide provides essential technical information for researchers working with this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in innovative drug discovery programs.
References
- 1. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [107020-12-2], MFCD09025329, this compound [combi-blocks.com]
- 3. Synthonix, Inc > Building Blocks > 107020-12-2 | (S)-1-BOC-Azetidine-2-carboxylic acid methyl ester [synthonix.com]
- 4. scbt.com [scbt.com]
- 5. This compound , Package: 10g , Laibo Chem - Global Labor [globallabor.com.br]
A Technical Guide to (S)-N-Boc-azetidine-2-carboxylic acid methyl ester: Physical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, a valuable building block in medicinal chemistry and peptide synthesis. This document includes a summary of its known physical characteristics, detailed experimental protocols for its synthesis and analysis, and visualizations of its role in peptide chemistry.
Core Physical and Chemical Properties
This compound is the protected methyl ester derivative of (S)-azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for its controlled incorporation into peptide chains.
| Property | Value | Reference |
| Chemical Formula | C10H17NO4 | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][3] |
| CAS Number | 107020-12-2 | [1][3][4] |
| Appearance | White solid (for the corresponding carboxylic acid) | [5] |
| Melting Point | Data not available for the methyl ester. The corresponding carboxylic acid has a melting point of 105-110 °C. | |
| Boiling Point | 269 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.481 (Predicted) | [1] |
| Optical Rotation ([α]D) | Data not available for the methyl ester. The corresponding carboxylic acid has a specific rotation of -120.0±2.0° (c = 1 in methanol). | |
| Solubility | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol (for the corresponding carboxylic acid). | [5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of the corresponding carboxylic acid. A general and mild procedure for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6]
Materials:
-
(S)-N-Boc-azetidine-2-carboxylic acid
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve (S)-N-Boc-azetidine-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Add methanol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Determination of Enantiomeric Purity
The enantiomeric purity of chiral amino acid esters like this compound is crucial for their application in pharmaceuticals and peptide synthesis. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a standard method for this analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
Procedure:
-
Prepare a standard solution of the racemic N-Boc-azetidine-2-carboxylic acid methyl ester in a suitable solvent (e.g., hexane/isopropanol mixture).
-
Prepare a solution of the synthesized this compound at a known concentration in the same solvent.
-
Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of hexane and isopropanol).
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample solution of the synthesized product.
-
Monitor the elution profile using the UV detector at an appropriate wavelength.
-
Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers in the chromatogram.
Applications in Research and Development
(S)-Azetidine-2-carboxylic acid and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to proline.[7][8] This structural mimicry allows them to be incorporated into peptides and peptidomimetics to modulate their conformation and biological activity.
Proline Mimicry in Peptides
The four-membered ring of azetidine-2-carboxylic acid imposes different conformational constraints on the peptide backbone compared to the five-membered ring of proline.[9][10][11] This can lead to altered secondary structures, such as turns and helices, which can impact the peptide's binding affinity to its target and its metabolic stability.[9] The incorporation of (S)-N-Boc-azetidine-2-carboxylic acid into a growing peptide chain follows standard solid-phase or solution-phase peptide synthesis protocols.
Inhibition of GABA Transporters
Derivatives of azetidine have been explored as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft.[12][13] By inhibiting GATs, these compounds can increase the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission. This mechanism is a target for the development of drugs for neurological disorders such as epilepsy. The interaction of an azetidine-based inhibitor with GAT1, a primary GABA transporter, can be conceptualized as a competitive binding process at the GABA binding site.
References
- 1. Synthonix, Inc > Building Blocks > 107020-12-2 | (S)-1-BOC-Azetidine-2-carboxylic acid methyl ester [synthonix.com]
- 2. scbt.com [scbt.com]
- 3. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 107020-12-2 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound , Package: 10g , Laibo Chem - Global Labor [globallabor.com.br]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. | Sigma-Aldrich [sigmaaldrich.com]
- 11. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 13. GABA transporter - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (S)-N-Boc-azetidine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is a chiral heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring makes it a conformationally constrained analog of proline, a naturally occurring amino acid. This structural feature is highly sought after in the design of novel peptide-based therapeutics and other bioactive molecules, as it can impart unique conformational properties and improved metabolic stability. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound.
Chemical Structure and Properties
This compound, with the CAS Number 107020-12-2, possesses a well-defined stereochemistry at the C2 position of the azetidine ring. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates its use in various synthetic transformations, particularly in peptide synthesis.
Molecular Structure:
Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are estimates and may vary depending on the experimental conditions.
| Property | Value | Reference |
| CAS Number | 107020-12-2 | [1] |
| Molecular Formula | C10H17NO4 | [1] |
| Molecular Weight | 215.25 g/mol | [2] |
| Boiling Point | 269.018 °C at 760 mmHg (estimate) | [3] |
| Density | 1.2 ± 0.1 g/cm³ (estimate) | [3] |
| Refractive Index | 1.481 (estimate) | [3] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), and the protons of the azetidine ring. The methine proton at the C2 position would appear as a multiplet, and the methylene protons on the ring would exhibit complex splitting patterns due to their diastereotopic nature.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the Boc and ester groups (typically in the range of 155-175 ppm), the quaternary carbon and methyl carbons of the Boc group, the methyl carbon of the ester, and the three carbons of the azetidine ring.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the urethane (Boc group) and the ester group, typically found in the region of 1680-1750 cm⁻¹.
Mass Spectrometry (Predicted): Electron impact mass spectrometry would likely show a molecular ion peak at m/z 215. Fragmentation patterns would involve the loss of the tert-butyl group, the methoxy group, and cleavage of the azetidine ring.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the Boc-protection of the corresponding amino acid methyl ester hydrochloride salt.[3]
Materials:
-
(S)-Azetidine-2-carboxylic acid methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of (S)-azetidine-2-carboxylic acid methyl ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane, add triethylamine (3.0 equivalents) and 4-dimethylaminopyridine (catalytic amount) at 25 °C.[3]
-
To this stirred solution, add di-tert-butyl dicarbonate (1.05 equivalents).[3]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthetic workflow for the target compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in peptide synthesis, where it is incorporated into peptide chains to modulate their structure and function.
Peptide Synthesis Workflow
The incorporation of (S)-N-Boc-azetidine-2-carboxylic acid into a peptide chain typically follows the principles of solid-phase peptide synthesis (SPPS). The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled to the N-terminus of a growing peptide chain on a solid support.
Workflow for peptide incorporation.
The constrained nature of the azetidine ring can enforce specific secondary structures, such as β-turns, in peptides. This can lead to enhanced binding affinity to biological targets and increased resistance to enzymatic degradation, both of which are desirable properties for peptide-based drugs.
Conclusion
This compound is a synthetically versatile building block with significant potential in drug discovery and development. Its unique structural features allow for the creation of novel peptides and small molecules with tailored properties. The synthetic protocols and structural data provided in this guide serve as a valuable resource for researchers working in this exciting area of chemical and pharmaceutical science. Further research into the applications of this compound is likely to uncover new opportunities for the development of innovative therapeutics.
References
An In-depth Technical Guide to (S)-N-Boc-azetidine-2-carboxylic acid methyl ester
CAS Number: 107020-12-2
This technical guide provides a comprehensive overview of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, a valuable building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data.
Chemical Identity and Properties
This compound is a protected amino acid derivative featuring a four-membered azetidine ring. The tert-butyloxycarbonyl (Boc) group protects the nitrogen atom, allowing for controlled reactions in peptide synthesis and medicinal chemistry. The methyl ester functionality serves as a protecting group for the carboxylic acid, which can be selectively removed under appropriate conditions.
Table 1: Physicochemical Properties [1][2][3]
| Property | Value |
| CAS Number | 107020-12-2[1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₇NO₄[2][4] |
| Molecular Weight | 215.25 g/mol [1][3][6] |
| Purity | Typically ≥97% or ≥98%[2][3][5] |
| Alternate Names | (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester[1], (S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate[1] |
| SMILES | C1N(--INVALID-LINK--C(=O)OC)C(=O)OC(C)(C)C[2] |
| InChIKey | FGWUDHZVEBFGKS-ZETCQYMHSA-N[2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves two key stages: the Boc-protection of (S)-azetidine-2-carboxylic acid and the subsequent esterification of the carboxylic acid group.
Synthesis of (S)-N-Boc-azetidine-2-carboxylic acid
A common method for the N-Boc protection of (S)-azetidine-2-carboxylic acid involves its reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: [7]
-
Dissolve (S)-azetidine-2-carboxylic acid (1.0 g, 10.0 mmol) and di-tert-butyl dicarbonate (2.83 g, 12.5 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
Cool the solution to 0 °C.
-
Slowly add sodium hydroxide (420 mg, 10.5 mmol).
-
Allow the reaction mixture to stir at room temperature overnight.
-
Remove the ethanol by evaporation under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL).
-
Adjust the pH of the solution to 3 using dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and wash sequentially with water (30 mL) and saturated sodium chloride solution (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent by evaporation to yield (S)-N-Boc-azetidine-2-carboxylic acid as a white solid.
Workflow for the Synthesis of (S)-N-Boc-azetidine-2-carboxylic acid
Caption: Synthesis workflow for N-Boc protection.
Esterification to this compound
The carboxylic acid can be converted to its methyl ester using standard esterification procedures. A widely used method involves the use of a reagent like thionyl chloride in methanol.
Experimental Protocol:
-
Suspend (S)-N-Boc-azetidine-2-carboxylic acid in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Add thionyl chloride dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow for the Esterification Reaction
Caption: Esterification of the carboxylic acid.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected signals include those for the Boc group protons (singlet, ~1.4 ppm), the azetidine ring protons (multiplets), and the methyl ester protons (singlet, ~3.7 ppm). The proton on the chiral center is also expected as a multiplet. |
| ¹³C NMR | Characteristic signals are expected for the carbonyl carbons of the Boc and methyl ester groups, the quaternary carbon of the Boc group, the carbons of the azetidine ring, and the methyl carbon of the ester. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 216.1230. |
| Infrared (IR) Spectroscopy | Key absorptions include C=O stretching frequencies for the urethane and ester carbonyl groups. |
Applications in Drug Development and Research
This compound is a valuable building block in medicinal chemistry and peptide synthesis due to the unique conformational constraints imposed by the four-membered azetidine ring.
-
Peptide Mimetics: The azetidine ring serves as a proline analogue, and its incorporation into peptides can influence their secondary structure and biological activity. This can lead to the development of peptides with enhanced stability and receptor-binding affinity.[8]
-
Novel Scaffolds: The strained azetidine ring can be a key component in the design of novel small molecule therapeutics. It can act as a rigid scaffold to orient functional groups in a specific manner for optimal interaction with biological targets.[8]
-
Drug Discovery: This compound is utilized in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor antagonists. For instance, azetidine-containing compounds have been investigated as thrombin inhibitors.[9]
Logical Relationship in Drug Discovery Application
Caption: Role as a versatile building block.
References
- 1. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > Building Blocks > 107020-12-2 | (S)-1-BOC-Azetidine-2-carboxylic acid methyl ester [synthonix.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 97% | Biotechnology & Life science | www.chemos.de [chemos.de]
- 6. This compound , Package: 10g , Laibo Chem - Global Labor [globallabor.com.br]
- 7. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chembk.com [chembk.com]
Synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes for preparing (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, a valuable building block in medicinal chemistry and drug development. This document details established methodologies, providing structured data for easy comparison of key experimental parameters and detailed protocols for the synthesis of the target molecule and its crucial precursors.
Introduction
This compound is a chiral, non-proteinogenic amino acid derivative. The constrained four-membered azetidine ring system makes it a unique proline analogue that can induce specific conformational constraints in peptides and peptidomimetics. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and modified pharmacokinetic profiles. This guide outlines two primary synthetic pathways to this compound, starting from the key intermediate, (S)-azetidine-2-carboxylic acid.
Synthesis of the Key Precursor: (S)-Azetidine-2-carboxylic Acid
The enantiomerically pure (S)-azetidine-2-carboxylic acid is the cornerstone for the synthesis of the target molecule. Several methods have been reported for its preparation, including the resolution of a racemic mixture and asymmetric synthesis from chiral precursors like L-aspartic acid or γ-butyrolactone. A common and efficient method involves the resolution of racemic N-benzyl-azetidine-2-carboxylic acid using a chiral resolving agent, followed by debenzylation.
Experimental Protocol: Synthesis and Resolution of N-benzyl-azetidine-2-carboxylic acid and Debenzylation
This protocol details the synthesis of racemic N-benzyl-azetidine-2-carboxylic acid, its resolution using D-α-phenylethylamine, and the subsequent debenzylation to yield (S)-azetidine-2-carboxylic acid.[1]
Step 1: Synthesis of racemic 1-benzyl-azetidine-2-carboxylic acid This step is typically achieved by reacting a suitable precursor like ethyl 2,4-dibromobutanoate with benzylamine.
Step 2: Resolution of (±)-1-benzyl-azetidine-2-carboxylic acid
-
Racemic 1-benzyl-azetidine-2-carboxylic acid is dissolved in a suitable solvent such as ethanol, acetone, or acetonitrile.
-
D-α-phenylethylamine is added to the solution to form a salt with the (S)-enantiomer.
-
The mixture is cooled to induce crystallization of the diastereomeric salt.
-
The solid is collected by filtration.
-
The pH of a solution of the solid is adjusted to 8-10 to recover the D-α-phenylethylamine by extraction.
-
The pH of the aqueous layer is then adjusted to 1-3 to precipitate the crude (S)-1-benzyl-azetidine-2-carboxylic acid.
-
Recrystallization from a suitable solvent yields the pure (S)-1-benzyl-azetidine-2-carboxylic acid.
Step 3: Debenzylation to (S)-azetidine-2-carboxylic acid
-
(S)-1-benzyl-azetidine-2-carboxylic acid (150 g) and 10% palladium on carbon (20 g) are added to methanol (1 L) in a 2 L autoclave.[1]
-
The reaction is carried out under a hydrogen pressure of 2 MPa at 35°C for 20 hours.[1]
-
Completion of the reaction is monitored by TLC.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield (S)-azetidine-2-carboxylic acid.
Synthetic Pathways to this compound
Two principal routes are commonly employed for the synthesis of the title compound, differing in the order of the Boc protection and esterification steps.
Route 1: Boc Protection followed by Esterification
This pathway involves the initial protection of the nitrogen atom of (S)-azetidine-2-carboxylic acid with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the resulting (S)-N-Boc-azetidine-2-carboxylic acid.
Caption: Synthetic pathway for Route 1.
Step 1a: Synthesis of (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid
-
To a solution of (S)-azetidine-2-carboxylic acid (1.0 g, 10.0 mmol) and di-tert-butyl dicarbonate (2.83 g, 12.5 mmol) in a mixture of ethanol (20 mL) and water (10 mL) at 0°C, sodium hydroxide (420 mg, 10.5 mmol) is slowly added.
-
The reaction mixture is stirred at room temperature overnight.
-
The ethanol is removed under reduced pressure, and the aqueous residue is diluted with water (20 mL).
-
The pH is adjusted to 3 with dilute HCl.
-
The product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water (30 mL) and saturated NaCl solution (30 mL), then dried over Na2SO4.
-
Evaporation of the solvent yields (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid as a white solid (1.98 g, 100% yield).
Step 1b: Esterification of (S)-N-Boc-azetidine-2-carboxylic acid
Two common methods for this esterification are presented below.
Method A: Using Trimethylsilyldiazomethane (TMS-Diazomethane)
-
A solution of (S)-N-Boc-azetidine-2-carboxylic acid (2.02 mmol) in a mixture of diethyl ether and methanol (7:2, 18 mL) is cooled to 0°C.
-
TMS-diazomethane (0.6 M in hexane, 4.0 mL, 2.4 mmol) is added dropwise over 5 minutes.
-
The mixture is stirred at 0°C for 2-5 hours, with additional TMS-diazomethane added if the reaction is incomplete as monitored by TLC.
-
The reaction mixture is allowed to warm to room temperature and concentrated in vacuo to give the methyl ester.
Method B: Using Methyl Iodide and Potassium Carbonate [2]
-
(S)-N-Boc-azetidine-2-carboxylic acid is dissolved in acetone.
-
Anhydrous potassium carbonate and methyl iodide are added to the solution.
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
The inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the methyl ester.
| Route 1 Data Summary | |
| Step | Reagents and Conditions |
| Boc Protection | (S)-Azetidine-2-carboxylic acid, Boc2O, NaOH, EtOH/H2O, 0°C to RT |
| Esterification (TMS-Diazomethane) | (S)-N-Boc-azetidine-2-carboxylic acid, TMS-diazomethane, MeOH/Diethyl Ether, 0°C |
| Esterification (Methyl Iodide) | (S)-N-Boc-azetidine-2-carboxylic acid, MeI, K2CO3, Acetone, Reflux |
Route 2: Esterification followed by Boc Protection
This alternative pathway involves the initial formation of (S)-azetidine-2-carboxylic acid methyl ester hydrochloride, which is subsequently protected with a Boc group.
Caption: Synthetic pathway for Route 2.
Step 2a: Synthesis of (S)-azetidine-2-carboxylic acid methyl ester hydrochloride This can be achieved using several standard methods for the esterification of amino acids, such as reaction with thionyl chloride in methanol or with trimethylchlorosilane (TMSCl) in methanol. The latter is a milder and more convenient method.
-
(S)-azetidine-2-carboxylic acid is suspended in methanol at room temperature.
-
Trimethylchlorosilane is added, and the mixture is stirred until the reaction is complete.
-
The solvent is removed under reduced pressure to yield the hydrochloride salt of the methyl ester.
Step 2b: Boc protection of (S)-azetidine-2-carboxylic acid methyl ester hydrochloride
-
To a solution of (S)-azetidine-2-carboxylic acid methyl ester hydrochloride (6.6 mmol, 1.0 g) in anhydrous dichloromethane (14 mL) at 25°C, di-tert-butyl dicarbonate (1.05 equiv; 6.9 mmol, 1.51 g), triethylamine (3.0 equiv; 19.8 mmol, 2.0 g, 2.76 mL), and 4-dimethylaminopyridine (catalytic amount) are added in that order.
-
The reaction mixture is stirred at 25°C until completion (monitored by TLC).
-
The reaction is worked up by washing with aqueous solutions to remove salts and excess reagents.
-
The organic layer is dried and concentrated to afford the final product.
| Route 2 Data Summary | |
| Step | Reagents and Conditions |
| Esterification | (S)-Azetidine-2-carboxylic acid, TMSCl, MeOH, RT |
| Boc Protection | (S)-Azetidine-2-carboxylic acid methyl ester HCl, Boc2O, Et3N, DMAP, CH2Cl2, 25°C |
Conclusion
Both synthetic routes presented in this guide offer effective means to produce this compound. The choice of route may depend on the availability of starting materials, desired scale of the reaction, and safety considerations (e.g., the use of diazomethane). The provided experimental protocols and data tables serve as a valuable resource for researchers in the planning and execution of this synthesis. The logical flow diagrams offer a clear visualization of the synthetic strategies. This guide aims to facilitate the efficient and reproducible synthesis of this important building block for drug discovery and development.
References
A Comprehensive Technical Guide to Methyl (2S)-1-[(tert-butoxycarbonyl)azetidine-2-carboxylate]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of methyl (2S)-1-[(tert-butoxycarbonyl)azetidine-2-carboxylate], a valuable building block in medicinal chemistry and peptide synthesis. This document details its chemical properties, provides a detailed synthesis protocol, and explores its applications in the development of novel therapeutics, supported by structured data and visual diagrams.
Chemical Identity and Properties
The subject of this guide is the N-Boc protected methyl ester of (S)-azetidine-2-carboxylic acid. Its formal IUPAC name is methyl (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylate . The tert-butoxycarbonyl (Boc) group serves as a protective group for the secondary amine of the azetidine ring, preventing its reaction during subsequent synthetic steps.
A summary of the key chemical and physical properties for the precursor, (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid, is provided in the table below. Data for the methyl ester is often not as readily available in comprehensive databases and is typically characterized on a per-synthesis basis.
| Property | Value (for the Carboxylic Acid Precursor) | Reference |
| Molecular Formula | C₉H₁₅NO₄ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| CAS Number | 51077-14-6 | [1] |
| Appearance | White crystalline solid | |
| Optical Activity | [α]/D -120.0±2.0°, c = 1 in methanol | |
| Melting Point | 105-110 °C | |
| Solubility | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol |
Spectroscopic data is crucial for the verification of the synthesized methyl ester. While a comprehensive public database entry for the exact target molecule is sparse, ¹³C NMR data for a closely related compound, "METHYL-N-TERT.-BUTYLOXYCARBONYL-2-AZETIDINE-2-CARBOXYLATE," is available and can serve as a reference point for structural confirmation.[2]
Synthesis of Methyl (2S)-1-[(tert-butoxycarbonyl)azetidine-2-carboxylate]
The synthesis of the title compound is typically achieved through a two-step process starting from (S)-azetidine-2-carboxylic acid. The first step involves the protection of the nitrogen atom with a Boc group, followed by the esterification of the carboxylic acid.
Experimental Protocol
Step 1: Synthesis of (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
This procedure involves the reaction of (S)-azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Materials: (S)-azetidine-2-carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Ethanol, Water, Ethyl acetate, Hydrochloric acid (dilute).
-
Procedure:
-
Dissolve (S)-azetidine-2-carboxylic acid and di-tert-butyl dicarbonate in a mixture of ethanol and water.
-
Cool the solution to 0 °C.
-
Slowly add a solution of sodium hydroxide while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[3]
-
Remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and acidify to pH 3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid as a white solid.[3]
-
Step 2: Esterification to Methyl (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylate
The carboxylic acid is then converted to its methyl ester. A common method is Fischer esterification or the use of a milder methylating agent.
-
Materials: (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, Methanol (anhydrous), Sulfuric acid (catalytic amount) or Trimethylsilyldiazomethane, Diethyl ether or a suitable solvent.
-
Procedure (using Acid Catalysis):
-
Dissolve (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl ester.
-
Purify the product by flash column chromatography if necessary.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for methyl (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylate.
Applications in Drug Discovery and Peptide Science
(S)-N-Boc-azetidine-2-carboxylic acid and its esters are valuable building blocks in medicinal chemistry due to the unique conformational constraints imparted by the four-membered azetidine ring. This ring system is a proline analogue and can be used to modulate the secondary structure of peptides and peptidomimetics.
Role as a Proline Mimic in Peptide Synthesis
The incorporation of azetidine-2-carboxylic acid derivatives into peptide chains can significantly influence their conformation and biological activity. The smaller ring size compared to proline introduces a different kink in the peptide backbone, which can alter binding to biological targets and improve resistance to proteolytic degradation. The Boc-protected methyl ester is a convenient starting material for solid-phase peptide synthesis (SPPS) after saponification to the free acid.
Incorporation into Bioactive Molecules
The azetidine motif is found in a number of approved drugs and clinical candidates, highlighting its importance in drug design. While specific examples detailing the direct use of the title methyl ester are often proprietary, the parent carboxylic acid is a key intermediate in the synthesis of various therapeutic agents. For instance, azetidine derivatives have been explored as components of inhibitors for a range of enzymes and as ligands for G-protein coupled receptors.
Azetidine-containing compounds have been investigated for their potential in treating a variety of diseases. The azetidine ring has been incorporated into molecules targeting conditions such as hypertension and bacterial infections.
Logical Relationship in Drug Discovery
Caption: Role of the title compound in the drug discovery pipeline.
Conclusion
Methyl (2S)-1-[(tert-butoxycarbonyl)azetidine-2-carboxylate] is a key synthetic intermediate with significant applications in the fields of medicinal chemistry and peptide science. Its utility as a conformationally constrained building block allows for the fine-tuning of the pharmacological properties of lead compounds. The synthetic protocols outlined in this guide provide a clear pathway for its preparation, enabling researchers to leverage its unique structural features in the design and synthesis of novel therapeutic agents.
References
In-Depth Technical Guide: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, a valuable building block in medicinal chemistry and peptide synthesis. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in drug development.
Core Quantitative Data
A summary of the key quantitative data for this compound and its immediate precursor, (S)-N-Boc-azetidine-2-carboxylic acid, is presented below for easy comparison.
| Property | This compound | (S)-N-Boc-azetidine-2-carboxylic acid |
| Molecular Weight | 215.25 g/mol [1][2] | 201.22 g/mol [3][4] |
| Molecular Formula | C10H17NO4[1][2][5] | C9H15NO4[3][4][6][7] |
| CAS Number | 107020-12-2[2][5] | 51077-14-6[3][4][6][7][8] |
| Melting Point | Not specified | 105-110 °C[7] |
| Boiling Point | 269.018 °C at 760 mmHg[1] | 339.14 °C (rough estimate)[7] |
| Density | 1.2 ± 0.1 g/cm³[1] | 1.225 g/cm³ (rough estimate)[7] |
| Solubility | Not specified | Dichloromethane, DMSO, Ethyl Acetate, Methanol[7] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound involves the protection of the nitrogen atom of the azetidine ring with a tert-butyloxycarbonyl (Boc) group. A representative experimental protocol is detailed below.[1]
Materials:
-
Azetidine-2(S)-carboxylic acid, methyl ester hydrochloride salt
-
Anhydrous dichloromethane (DCM)
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
A solution of azetidine-2(S)-carboxylic acid, methyl ester hydrochloride salt (1.0 g, 6.6 mmol) is prepared in anhydrous dichloromethane (14 mL).
-
To this solution, di-tert-butyl dicarbonate (1.51 g, 6.9 mmol, 1.05 equiv.) is added.
-
Triethylamine (2.0 g, 19.8 mmol, 3.0 equiv., 2.76 mL) is then added to the reaction mixture.
-
Finally, a catalytic amount of 4-dimethylaminopyridine is added.
-
The reaction is stirred at 25 °C. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves washing with aqueous solutions to remove unreacted reagents and byproducts, followed by drying the organic layer and removing the solvent under reduced pressure.
-
Further purification, if necessary, can be achieved by column chromatography.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Applications in Drug Development and Research
(S)-N-Boc-azetidine-2-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The strained four-membered azetidine ring, when incorporated into peptide structures, can introduce conformational constraints. This can lead to peptides with enhanced stability and bioactivity.
The parent compound, azetidine-2-carboxylic acid, is a non-proteinogenic amino acid that acts as a proline analogue.[9] Its incorporation into proteins in place of proline can have toxic effects, which is a subject of ongoing research.[9] The Boc-protected form allows for its controlled introduction into peptide chains during solid-phase or solution-phase peptide synthesis.[10][11]
Derivatives of azetidine-2-carboxylic acid are utilized in the synthesis of a variety of bioactive molecules, including inhibitors of various enzymes.[12] The unique structural properties of the azetidine ring make it an attractive scaffold for the design of novel therapeutic agents.[10][13] Research has shown its utility in the development of compounds with potential applications as anti-cancer agents and antibiotics.[10]
References
- 1. echemi.com [echemi.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Buy Online CAS Number 51077-14-6 - TRC - N-Boc-L-azetidine-2-carboxylic Acid | LGC Standards [lgcstandards.com]
- 4. 51077-14-6・(S)-N-BOC-azetidine-2-carboxylic Acid・353-32791[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. scbt.com [scbt.com]
- 6. usbio.net [usbio.net]
- 7. chembk.com [chembk.com]
- 8. peptide.com [peptide.com]
- 9. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. chemimpex.com [chemimpex.com]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Azetidine-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: Azetidine-2-carboxylic acid, a constrained, non-proteinogenic analogue of L-proline, serves as a versatile scaffold in medicinal chemistry. Its unique four-membered ring structure imparts conformational rigidity, leading to derivatives with a wide spectrum of biological activities. This guide provides an in-depth review of the primary mechanisms of action, quantitative biological data, key experimental protocols, and relevant signaling pathways associated with various classes of azetidine-2-carboxylic acid derivatives. The core activities discussed include enzyme inhibition (targeting Inhibitor of Apoptosis Proteins, Matrix Metalloproteinases, and Dipeptidyl Peptidase IV), disruption of protein synthesis, modulation of neurotransmitter transport, and antimicrobial effects. This document is intended to be a comprehensive resource for professionals engaged in drug discovery and development, offering structured data and detailed methodologies to facilitate further research.
Core Mechanisms of Action
The biological activities of azetidine-2-carboxylic acid and its derivatives stem from several distinct mechanisms, largely dictated by the nature of the substitutions on the azetidine ring.
1.1 Proline Analogue and Proteotoxicity
The parent molecule, L-azetidine-2-carboxylic acid (Aze), is a structural mimic of L-proline.[1] This similarity allows it to be recognized by prolyl-tRNA synthetase and subsequently misincorporated into nascent polypeptide chains in place of proline residues.[1][2] This misincorporation is a primary source of its biological effects:
-
Protein Misfolding: The smaller, more strained four-membered ring of Aze alters the peptide backbone's geometry compared to the five-membered ring of proline. This disruption can lead to improper protein folding, aggregation, and a loss of function.[1][3]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins in the ER triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).[4][5] This response involves three main signaling arms (IRE1, PERK, ATF6) that aim to restore homeostasis but can lead to apoptosis if the stress is prolonged.
-
Collagen Synthesis Inhibition: Proline and hydroxyproline are critical for the stability of the collagen triple helix. The incorporation of Aze destabilizes this structure, inhibiting the formation and secretion of functional collagen.[6][7] This property has been explored for its anti-fibrotic potential.
1.2 Targeted Enzyme Inhibition
By modifying the azetidine scaffold, derivatives can be designed as potent and selective inhibitors of various enzymes. The rigid azetidine ring serves as a constrained core to orient functional groups for optimal interaction with an enzyme's active site.
-
Inhibitor of Apoptosis (IAP) Proteins: Azetidine-based scaffolds can mimic the N-terminus of the native IAP antagonist, Smac/DIABLO. These derivatives bind to the BIR domains of IAPs (e.g., XIAP, cIAP1), preventing them from inhibiting caspases and thereby promoting apoptosis in cancer cells.
-
Matrix Metalloproteinases (MMPs): The azetidine framework is used to position zinc-binding groups and other moieties that interact with the active site of MMPs, enzymes that are crucial in tissue remodeling and are often dysregulated in cancer and inflammation.
-
Dipeptidyl Peptidase IV (DPP-IV): 2-Cyanoazetidine derivatives act as inhibitors of DPP-IV, a key enzyme in glucose homeostasis. The cyano group forms a reversible covalent bond with the catalytic serine residue of the enzyme.
1.3 Neurotransmitter Transporter Modulation
Derivatives of azetidine-2-carboxylic acid and azetidine-3-carboxylic acid can act as conformationally restricted analogues of neurotransmitters like γ-aminobutyric acid (GABA). These compounds can inhibit GABA transporters (GATs), preventing the reuptake of GABA from the synaptic cleft and enhancing inhibitory neurotransmission.
1.4 Antimicrobial Activity
A distinct class of derivatives, the azetidin-2-ones (β-lactams), functions as antibacterial agents. Their mechanism is analogous to that of penicillin and other β-lactam antibiotics, involving the irreversible inhibition of bacterial cell wall synthesis.
Quantitative Biological Data
The following tables summarize the quantitative activity of various azetidine-2-carboxylic acid derivatives across different biological targets.
Table 1: IAP Antagonist Activity
| Compound Class/ID | Target(s) | Assay Type | Activity | Reference(s) |
|---|---|---|---|---|
| Octahydropyrrolo[1,2-a]pyrazine (Compound 45) | cIAP1 | Cellular Inhibition | IC₅₀: 1.3 nM | |
| XIAP | Cellular Inhibition | IC₅₀: 200 nM | ||
| MDA-MB-231 Cells | Growth Inhibition | GI₅₀: 1.8 nM | ||
| AZD5582 | cIAP1 (BIR3) | Binding | IC₅₀: 15 nM | |
| cIAP2 (BIR3) | Binding | IC₅₀: 21 nM | ||
| XIAP (BIR3) | Binding | IC₅₀: 15 nM | ||
| LCL161 | XIAP | Cellular Inhibition | IC₅₀: 35 nM | |
| cIAP1 | Cellular Inhibition | IC₅₀: 0.4 nM | ||
| Xevinapant (AT-406) | XIAP | Binding | Kᵢ: 66.4 nM | |
| cIAP1 | Binding | Kᵢ: 1.9 nM |
| | cIAP2 | Binding | Kᵢ: 5.1 nM | |
Table 2: GABA Transporter (GAT) Inhibition
| Compound Class/ID | Target(s) | Assay Type | Activity (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| Azetidin-2-ylacetic acid derivative | GAT-1 | GABA Uptake | 2.01 ± 0.77 µM | [1] |
| Azetidin-2-ylacetic acid derivative | GAT-1 | GABA Uptake | 2.83 ± 0.67 µM | [1] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | GABA Uptake | 15.3 ± 4.5 µM | [1] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | GABA Uptake | 26.6 ± 3.3 µM | [1] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | GABA Uptake | 31.0 ± 4.7 µM |[1] |
Table 3: Antibacterial & Antifungal Activity of 2-Oxo-Azetidine Derivatives
| Compound ID (Substitution) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| 4a (4-NO₂) | 6.25 | 12.5 | 12.5 | 25 | |
| 4b (2-NO₂) | 6.25 | 12.5 | 25 | 25 | |
| 4c (4-Cl) | 12.5 | 25 | 25 | 50 | |
| 4d (2-Cl) | 12.5 | 25 | 25 | 50 | |
| 4e (4-Br) | 25 | 50 | 50 | 50 | |
| 4f (2-OH) | 25 | 50 | 50 | 100 | |
| Streptomycin (Standard) | 6.25 | 6.25 | - | - |
| Griseofulvin (Standard) | - | - | 12.5 | 12.5 | |
Key Experimental Protocols
This section provides detailed methodologies for assays commonly used to evaluate the biological activity of azetidine-2-carboxylic acid derivatives.
3.1 Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
3.2 MMP Inhibition (Fluorometric Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific Matrix Metalloproteinase.
-
Principle: The assay utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate. The substrate contains a fluorescent donor and a quencher moiety. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by an active MMP, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Procedure:
-
Reagent Preparation: Reconstitute the active MMP enzyme and the FRET substrate in the provided assay buffer as per the manufacturer's instructions. Prepare serial dilutions of the test inhibitor.
-
Enzyme/Inhibitor Incubation: In a 96-well black microplate, add the active MMP enzyme to each well (except for a no-enzyme background control). Add the serially diluted test compounds to the appropriate wells. Include a positive control inhibitor (e.g., GM6001) and a vehicle control. Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Data Acquisition: Immediately measure the fluorescence intensity in a kinetic mode using a fluorescence plate reader (e.g., Ex/Em = 325/393 nm for an Mca/Dnp-based substrate). Record readings every 1-2 minutes for 30-60 minutes at 37°C.
-
Analysis: Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
3.3 Collagen Synthesis Inhibition (Hydroxyproline Assay)
This assay quantifies the total collagen content in cell cultures or tissues by measuring the amount of hydroxyproline, a key amino acid component of collagen.
-
Principle: Samples are subjected to strong alkaline hydrolysis to break down proteins and release free amino acids, including hydroxyproline. The liberated hydroxyproline is then oxidized, and the resulting product reacts with a chromogen (e.g., 4-(Dimethylamino)benzaldehyde, DMAB) to form a colored compound, which can be measured spectrophotometrically.
-
Procedure:
-
Sample Preparation: For cell cultures, lyse the cell pellet in pure water. For tissues, homogenize a known weight of the tissue in pure water.
-
Hydrolysis: Transfer a known volume of the sample homogenate (or a collagen standard) to a pressure-tight, screw-capped polypropylene vial. Add an equal volume of concentrated NaOH (e.g., 10 N). Securely tighten the cap and incubate at 120°C for 1 hour.
-
Neutralization: Cool the vials on ice. Carefully neutralize the hydrolysate by adding an equivalent volume of concentrated HCl (e.g., 10 N). Vortex thoroughly.
-
Oxidation: Transfer the neutralized hydrolysate to a microplate well. Add an oxidation buffer (containing chloramine-T) and incubate at room temperature for 15-25 minutes.
-
Color Development: Add a developer solution containing DMAB to each well. Mix and incubate the plate at a higher temperature (e.g., 65°C) for 45-60 minutes to allow color development.
-
Data Acquisition: Cool the plate to room temperature and measure the absorbance at 560 nm using a microplate reader.
-
Analysis: Generate a standard curve using known concentrations of collagen or hydroxyproline. Use the standard curve to calculate the amount of hydroxyproline in each sample, which can then be converted to total collagen content (collagen is approximately 13.5% hydroxyproline by weight).
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the biological activity of azetidine-2-carboxylic acid derivatives.
4.1 Unfolded Protein Response (UPR) Pathway
Misincorporation of Aze into proteins leads to ER stress and activation of the UPR. This pathway attempts to restore homeostasis but can trigger apoptosis if overwhelmed.
Caption: The Unfolded Protein Response (UPR) activated by azetidine-induced proteotoxicity.
4.2 Mechanism of IAP Antagonists
Azetidine-based Smac mimetics inhibit IAPs, leading to caspase activation and apoptosis, often in a TNFα-dependent manner.
Caption: IAP antagonists promote apoptosis via caspase activation and a TNFα feedback loop.
4.3 Experimental Workflow for Cytotoxicity Screening
This diagram outlines a typical workflow for identifying and characterizing cytotoxic azetidine derivatives.
Caption: A standard workflow for screening azetidine derivatives for cytotoxic activity.
References
- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine-3-carboxylic acid, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document focuses on providing a framework for its determination. This includes qualitative solubility information for the parent carboxylic acid, a detailed experimental protocol for solubility determination, and logical workflows for solubility assessment.
Compound Identification
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₁₇NO₄
-
Molecular Weight: 215.25 g/mol
-
CAS Number: 255882-72-5[1]
Solubility Data
Table 1: Qualitative Solubility of (S)-N-Boc-azetidine-2-carboxylic acid
| Solvent | Solubility | Reference |
| Dichloromethane | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Methanol | Soluble | [2] |
It is anticipated that the methyl ester derivative will exhibit similar or enhanced solubility in these organic solvents due to the esterification of the polar carboxylic acid group. A systematic experimental determination is required to establish quantitative values.
Table 2: Template for Quantitative Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) | Method |
This table is intended to be populated with data obtained from experimental procedures such as the one outlined in Section 3.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for this compound.
3.1. Materials
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath (e.g., 25 °C or 37 °C) on an orbital shaker.
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
3.3. Data Analysis
-
Calculate the solubility in mg/mL and convert to molarity (mol/L).
-
Record the experimental conditions, including the temperature and the analytical method used.
Visualizations
The following diagrams illustrate key workflows and relationships in the context of solubility determination.
References
A Technical Guide to Azetidine-Containing Amino Acids: Synthesis, Conformation, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Azetidine-containing amino acids, non-proteinogenic homologues of proline, have emerged as valuable building blocks in medicinal chemistry and peptide design. Their unique four-membered ring structure imparts significant conformational constraints, influencing peptide secondary structure and enhancing metabolic stability. This technical guide provides a comprehensive overview of the synthesis of azetidine-containing amino acids, their conformational properties, and their burgeoning applications in the development of novel therapeutics.
Core Concepts: The Azetidine Ring in Amino Acid Scaffolds
Azetidine-2-carboxylic acid (Aze) is a structural analogue of proline, with a four-membered ring instead of proline's five-membered ring.[1] This seemingly subtle difference has profound implications for the local conformation of peptide backbones. The strained azetidine ring restricts the available Ramachandran space, favoring specific dihedral angles and promoting turn-like structures.[2][3] This conformational rigidity can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity for its target. Furthermore, the azetidine moiety can improve pharmacokinetic properties by increasing resistance to proteolytic degradation.[3]
Synthesis of Azetidine-Containing Amino Acids
The synthesis of azetidine-containing amino acids can be challenging due to the inherent strain of the four-membered ring. However, several effective synthetic routes have been developed.
Synthesis of Azetidine-2-Carboxylic Acid
Optically active azetidine-2-carboxylic acid can be synthesized from α,γ-diaminobutyric acid dihydrochloride.[1] Treatment with a mixture of nitrous and hydrochloric acids yields γ-amino-α-chlorobutyric acid, which then undergoes cyclization upon treatment with barium hydroxide to afford the desired product.[1] An alternative approach involves the partial hydrogenation of N-benzhydryl-2-carbobenzyloxy azetidine.[4][5][6] A practical asymmetric synthesis has also been described, starting from inexpensive chemicals and utilizing an intramolecular alkylation to construct the azetidine ring with the aid of an optically active α-methylbenzylamine as a chiral auxiliary.[7]
Synthesis of Substituted Azetidine Amino Acids
The synthesis of substituted azetidine amino acids, such as 3-aminoazetidine (3-AAz) derivatives, has also been reported. These can be incorporated into peptides to act as turn-inducing elements, facilitating the cyclization of small peptides.[2][3] A general method for accessing enantioenriched 2-azetidinylcarboxylic acids involves an organometallic route to unsaturated carboxylic acid precursors, followed by a metal-catalyzed asymmetric reduction.[8]
Table 1: Summary of Synthetic Methodologies for Azetidine-Containing Amino Acids
| Method | Starting Material | Key Steps | Advantages | Reference(s) |
| Cyclization of γ-amino-α-halobutyric acid | α,γ-Diaminobutyric acid | Diazotization, Halogenation, Cyclization | Utilizes a readily available amino acid precursor | [1] |
| Partial Hydrogenation | N-protected-2-carboalkoxy azetidine | Selective deprotection | Allows for isolation of key intermediates | [4][5][6] |
| Asymmetric Intramolecular Alkylation | Inexpensive starting materials | Use of a chiral auxiliary | Provides access to both enantiomers in practical quantities | [7] |
| Metal-Catalyzed Asymmetric Reduction | Unsaturated carboxylic acid precursors | Organometallic synthesis, Asymmetric reduction | Provides a library of enantioenriched derivatives | [8] |
Experimental Protocols
General Procedure for the Synthesis of (S)-Azetidine-2-methanol from a 4-oxo-2-azetidinecarboxylic acid derivative[9]
-
A 4-oxo-2-azetidinecarboxylic acid derivative is subjected to hydride reduction.
-
The resulting azetidine-2-methanol is treated with an amino-protecting agent (e.g., benzyloxycarbonyl chloride) in the presence of a base (e.g., sodium hydrogen carbonate) to yield N-protected azetidine-2-methanol.
-
The reaction mixture is stirred for an extended period (e.g., 14 hours) at room temperature.
-
The pH of the solution is adjusted to 7, and the product is extracted with an organic solvent (e.g., ethyl acetate).
General Procedure for Peptide Coupling to Synthesize Azetidine-Containing Peptides[8]
-
The N-protected azetidine-based amino acid is activated using a peptide coupling agent (e.g., HBTU).
-
The activated amino acid is then reacted with the free amine of another amino acid or peptide ester (e.g., L-phenylalanine isopropyl ester).
-
The reaction is carried out in a suitable solvent, and the resulting di- or tripeptide is purified by chromatography.
Conformational Properties of Azetidine-Containing Peptides
The incorporation of an azetidine ring significantly influences the conformational landscape of peptides.
Induction of Turns and Helical Structures
The constrained nature of the azetidine ring promotes the formation of turns and can influence the cis/trans isomerism of the preceding peptide bond. For example, the introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be a powerful strategy for inducing turns, thereby facilitating the macrocyclization of small peptides.[2][3] In a study of tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline, the peptide Boc-(L-Aze-L-Pro)2-Opcp was found to adopt an all-cis peptide bond conformation in trifluoroethanol, consistent with a left-handed helix.[4][5][6] In contrast, the peptide Boc-(L-Pro)3-L-Aze-Opcp exhibited both cis and trans peptide bonds, suggesting that the azetidine residue perturbs the typical polyproline secondary structure.[4][5][6]
Sidechain-Backbone Interactions
Derivatives of 3-amino-1-methylazetidine-3-carboxylic acid have been shown to form stabilizing sidechain-backbone N-H···N hydrogen bonds.[9] These interactions can accompany and stabilize intra-residue C5 hydrogen bonds, promoting an extended peptide backbone conformation.[9]
Table 2: Conformational Effects of Azetidine-Containing Amino Acids in Peptides
| Peptide Sequence | Observation | Technique(s) | Reference(s) |
| Cyclic tetra-, penta-, and hexapeptides with 3-AAz | Improved cyclization efficiency, turn induction | X-ray diffraction | [2][3] |
| Boc-(L-Aze-L-Pro)2-Opcp | All-cis peptide bonds, left-handed helix | CD and NMR spectroscopy | [4][5][6] |
| Boc-(L-Pro)3-L-Aze-Opcp | Presence of both cis and trans peptide bonds | CD and NMR spectroscopy | [4][5][6] |
| Oligomers of 3-amino-1-methylazetidine-3-carboxylic acid | Formation of stabilizing sidechain-backbone N-H···N H-bonds | IR spectroscopy, Quantum chemistry | [9] |
Visualizing Synthesis and Conformation
Caption: A simplified workflow for the synthesis of azetidine-2-carboxylic acid.
Caption: The azetidine ring imposes conformational rigidity on the peptide backbone.
Applications in Drug Discovery
The unique properties of azetidine-containing amino acids make them attractive scaffolds in drug discovery.[10] They are considered "privileged scaffolds" due to their ability to impart favorable pharmacological properties.
Enzyme Inhibition
Azetidine-containing compounds have been developed as potent enzyme inhibitors. For instance, azetidine amides have been identified as small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy.[11] These compounds disrupt the DNA-binding activity of STAT3.[11]
Marketed Drugs and Clinical Candidates
Several drugs containing an azetidine moiety are on the market, including the calcium channel blocker azelnipine and the MEK1/2 inhibitor cobimetinib. The direct thrombin inhibitor ximelagatran also contains an azetidine ring, though it was withdrawn from the market due to hepatotoxicity. These examples highlight the successful incorporation of this scaffold into clinically relevant molecules.
Table 3: Azetidine-Containing Compounds in Drug Discovery
| Compound Class | Biological Target | Example Compound(s) | Therapeutic Area | Reference(s) |
| Azetidine Amides | STAT3 | Various reported analogues | Oncology | [11] |
| Dihydropyridines | Calcium Channels | Azelnipine | Hypertension | [10] |
| MEK Inhibitors | MEK1/2 | Cobimetinib | Oncology | |
| Thrombin Inhibitors | Thrombin | Ximelagatran (withdrawn) | Anticoagulation |
Future Perspectives
The field of azetidine-containing amino acids continues to expand, with ongoing research into novel synthetic methodologies and a deeper understanding of their conformational effects. The recent discovery of a biosynthetic pathway for azetidine-containing amino acids involving non-haem iron-dependent enzymes opens up exciting possibilities for their biocatalytic production.[12] As our ability to synthesize and incorporate these unique building blocks grows, so too will their impact on peptide science and the development of next-generation therapeutics.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azetidines - Enamine [enamine.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bioengineer.org [bioengineer.org]
Methodological & Application
Protocol for N-Boc Deprotection of Azetidine Esters: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed experimental protocols for the deprotection of the tert-butyloxycarbonyl (N-Boc) group from azetidine esters. The selection of an appropriate deprotection strategy is critical to ensure the integrity of both the azetidine ring and the ester functionality, which are common structural motifs in pharmaceutical compounds.[1]
Introduction
The N-Boc protecting group is widely utilized in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[2] However, the deprotection of N-Boc from substrates containing sensitive functional groups, such as esters and strained rings like azetidine, requires carefully optimized protocols to prevent unwanted side reactions like ester hydrolysis or ring opening.[1][3]
This guide outlines several common and effective methods for the N-Boc deprotection of azetidine esters, with a focus on providing clear, step-by-step protocols and comparative data to aid in method selection.
Data Presentation: Comparison of Common N-Boc Deprotection Methods
The following table summarizes common reagents and conditions for the N-Boc deprotection of amine-containing compounds, with particular relevance to substrates containing ester functionalities. The choice of method will depend on the specific substrate, the presence of other acid-sensitive groups, and the desired scale of the reaction.
| Method | Reagent(s) | Solvent(s) | Typical Temperature | Typical Reaction Time | Work-up Highlights | Key Considerations |
| Trifluoroacetic Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | 30 min - 4 h | Evaporation of TFA/DCM, followed by azeotroping with a suitable solvent (e.g., toluene). Neutralization with a mild base (e.g., sat. NaHCO₃ solution) if the free amine is required and the ester is base-stable.[4] | Highly effective and common.[5][6] TFA is corrosive and volatile, requiring careful handling in a fume hood.[7] The resulting amine is typically isolated as a TFA salt.[8] Basic work-up to obtain the free amine can risk ester hydrolysis.[4] |
| Hydrochloric Acid | HCl (gas or solution in dioxane/EtOAc/MeOH) | Dioxane, Ethyl Acetate (EtOAc), Methanol (MeOH) | 0 °C to Room Temp | 1 - 6 h | Evaporation of solvent and excess HCl. The product is the hydrochloride salt.[4] | A common alternative to TFA.[5] Using HCl in an organic solvent avoids the presence of water, which can be beneficial for preventing ester hydrolysis. Preparation of anhydrous HCl solutions may be required.[4] |
| Phosphoric Acid | 85% Phosphoric Acid (H₃PO₄) in water | Tetrahydrofuran (THF) | Room Temp to 50 °C | 2 - 24 h | Dilution with water, neutralization with a base (e.g., NaOH, NaHCO₃), and extraction with an organic solvent. | A milder, environmentally benign alternative to TFA.[2][9] The conditions are often compatible with other acid-sensitive groups, including esters and azetidines.[9] The work-up is straightforward. |
| p-Toluenesulfonic Acid | p-Toluenesulfonic acid (pTSA) | Acetonitrile (MeCN), Toluene | Room Temp to Reflux | 1 - 12 h | Neutralization with a mild base and extraction. | A solid, non-volatile acid that is easier to handle than TFA. It is also considered a "greener" alternative.[2] Can be used in deep eutectic solvents for sustainable procedures.[2][10] |
| Oxalyl Chloride/Methanol | Oxalyl Chloride in Methanol | Methanol (MeOH) | Room Temp | 1 - 4 h | Evaporation of solvent. The product is the hydrochloride salt. | A very mild method reported to be tolerant of acid-labile groups and esters.[11][12] The reaction generates HCl in situ.[11] |
| Thermal Deprotection | Heat | High-boiling solvents (e.g., Toluene, TFE) | 150 °C - 230 °C | 30 min - 1 h | Solvent evaporation. | Avoids the use of strong acids, which can be advantageous for highly acid-sensitive substrates.[9] Requires high temperatures which may not be suitable for all molecules. Can be performed in continuous flow reactors.[9] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in DCM
This is one of the most common and effective methods for N-Boc deprotection.
Materials:
-
N-Boc protected azetidine ester
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene (for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the N-Boc protected azetidine ester in anhydrous DCM (typically 0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the cooled solution. A typical ratio is 1:1 TFA to DCM (v/v), but this can be adjusted (e.g., 20-50% TFA in DCM) depending on the substrate's reactivity.[6][13]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[13]
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times. The product is the azetidine ester TFA salt.
-
Optional Neutralization: If the free amine is required and the ester is not base-sensitive, dissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc) and carefully add saturated aqueous NaHCO₃ solution until effervescence ceases. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.[13]
Protocol 2: N-Boc Deprotection using HCl in Dioxane
This protocol avoids the use of TFA and is particularly useful when the product is desired as a hydrochloride salt.
Materials:
-
N-Boc protected azetidine ester
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-Boc protected azetidine ester in a minimal amount of a suitable solvent if necessary (e.g., DCM or methanol), or add the HCl/dioxane solution directly if the substrate is soluble.
-
Add a stoichiometric excess of 4M HCl in dioxane (typically 5-10 equivalents) to the substrate at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the solvent under reduced pressure. If the product does not precipitate, it can be precipitated by the addition of anhydrous diethyl ether.
-
Collect the resulting solid (the hydrochloride salt of the azetidine ester) by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol
This method is advantageous for substrates with multiple acid-sensitive functional groups.[11]
Materials:
-
N-Boc protected azetidine ester
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry round-bottom flask, dissolve the N-Boc protected azetidine ester in anhydrous methanol (e.g., 50 mg of substrate in 3 mL of MeOH).[11]
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (typically 3 equivalents) dropwise to the solution.[11] A slight increase in temperature and sputtering may be observed.[11]
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is generally complete within 1-4 hours.[12]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the deprotected azetidine ester.
Mandatory Visualizations
General Workflow for N-Boc Deprotection
Caption: General workflow for the N-Boc deprotection of azetidine esters.
Decision Pathway for Method Selection
Caption: Decision tree for selecting an N-Boc deprotection method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester in Drug Discovery
Introduction
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is a valuable building block in medicinal chemistry, primarily utilized as a conformationally constrained proline analogue.[1] The rigid four-membered ring of the azetidine moiety imparts unique structural properties to peptides and small molecules, influencing their binding affinity and selectivity for biological targets.[2] This can lead to improved pharmacological profiles, such as enhanced potency and metabolic stability. This document provides detailed application notes, experimental protocols, and data on the use of this versatile building block in drug discovery.
Key Applications
The incorporation of the (S)-azetidine-2-carboxylic acid scaffold has proven beneficial in the development of various therapeutic agents, including:
-
Enzyme Inhibitors: The constrained ring system can effectively mimic transition states of enzymatic reactions, leading to potent and selective inhibitors. Notable examples include inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and β-lactamases.[3][4]
-
Peptidomimetics: As a proline mimic, it can be incorporated into peptides to induce specific secondary structures and enhance resistance to proteolytic degradation.[5]
-
Antitumor Agents: Azetidine-containing compounds have demonstrated significant antiproliferative activities against various cancer cell lines.[6]
Quantitative Data
The following tables summarize the biological activity of various drug candidates incorporating the azetidine-2-carboxylic acid moiety.
Table 1: STAT3 Inhibitory Activity of (R)-Azetidine-2-carboxamide Analogues [3]
| Compound | STAT3 EMSA IC50 (µM) | STAT1 EMSA IC50 (µM) | STAT5 EMSA IC50 (µM) |
| 5a | 0.55 | > 20 | > 20 |
| 5o | 0.38 | > 18 | > 18 |
| 8i | 0.34 | > 18 | > 18 |
Table 2: Inhibition Constants (Ki) of Azetidinimine β-Lactamase Inhibitors [4]
| Compound | KPC-2 (Class A) Ki (µM) | NDM-1 (Class B) Ki (µM) | OXA-48 (Class D) Ki (µM) |
| 7dfm | < 0.3 | < 0.3 | < 0.3 |
Table 3: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues [6]
| Compound | A549 IC50 (nM) | HCT116 IC50 (nM) |
| 1a | 2.2 | 2.1 |
| 1d | ~120 | Not Reported |
Experimental Protocols
Protocol 1: Incorporation of (S)-N-Boc-azetidine-2-carboxylic acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general method for the incorporation of (S)-N-Boc-azetidine-2-carboxylic acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis. The methyl ester of the title compound must first be hydrolyzed to the free carboxylic acid for efficient coupling.
1. Hydrolysis of this compound:
-
Dissolve this compound in a mixture of methanol and water.
-
Add 1 equivalent of lithium hydroxide (LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) to pH ~4-5.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-N-Boc-azetidine-2-carboxylic acid.
2. Solid-Phase Peptide Synthesis (Fmoc/tBu strategy): [7][8][9]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.[7]
-
Coupling of (S)-N-Boc-azetidine-2-carboxylic acid:
-
Pre-activate the hydrolyzed (S)-N-Boc-azetidine-2-carboxylic acid (1.5-2 equivalents relative to the resin loading) with a coupling reagent such as HBTU (1.5 equiv.) and HOBt (1.5 equiv.) in the presence of a base like N,N-diisopropylethylamine (DIEA) (2 equiv.) in DMF.[8]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the reaction is incomplete, the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., DIEA or pyridine) in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[7]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition [3]
This protocol outlines a method to assess the inhibitory activity of compounds containing the azetidine moiety against STAT3 DNA-binding activity.
-
Preparation of Nuclear Extracts: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).
-
Radiolabeling of DNA Probe: End-label a high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction:
-
Pre-incubate the nuclear extracts with increasing concentrations of the test compound (e.g., the azetidine-containing molecule) for 30 minutes at room temperature.
-
Add the radiolabeled hSIE probe to the mixture and incubate for an additional 20-30 minutes at room temperature to allow for the formation of STAT3:DNA complexes.
-
-
Electrophoresis:
-
Resolve the binding reaction mixtures on a non-denaturing polyacrylamide gel.
-
-
Visualization and Quantification:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the bands corresponding to the STAT3:DNA complexes using densitometry software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: STAT3 Signaling Pathway and Inhibition.
Caption: Drug Discovery Workflow for Azetidine-based Inhibitors.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Azetidines - Enamine [enamine.net]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidinimines as a novel series of non-covalent broad-spectrum inhibitors of β-lactamases with submicromolar activities against carbapenemases KPC-2 (class A), NDM-1 (class B) and OXA-48 (class D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azetidine Synthesis via Intramolecular Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring is a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its synthesis, however, can be challenging due to the inherent strain of the four-membered ring. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective formation of alkenes.[1] Its intramolecular variant offers an effective strategy for the construction of cyclic systems, particularly in the synthesis of macrocycles.[2]
This document provides detailed application notes and a hypothetical protocol for the synthesis of 2-azetidinones (β-lactams), a key class of azetidine derivatives, using an intramolecular Horner-Wadsworth-Emmons reaction. It is important to note that while the intramolecular HWE reaction is well-established for the synthesis of larger ring systems, its application for the formation of strained four-membered azetidine rings is not widely documented in the scientific literature. Therefore, the presented protocol is based on established principles of the HWE reaction and serves as a theoretical framework for researchers exploring novel synthetic routes to this important heterocyclic motif.
Reaction Principle
The proposed intramolecular HWE reaction for the synthesis of a 2-azetidinone involves a linear precursor containing a phosphonate group at one terminus and a tethered aldehyde or ketone at the other. The key steps are:
-
Deprotonation: A base is used to deprotonate the carbon alpha to the phosphonate group, forming a stabilized carbanion.
-
Intramolecular Nucleophilic Attack: The phosphonate carbanion undergoes an intramolecular nucleophilic attack on the tethered carbonyl group.
-
Cyclization and Elimination: This attack forms a transient four-membered oxaphosphetane intermediate, which then collapses to form the desired exocyclic double bond of the azetidinone ring and a water-soluble phosphate byproduct.
Potential Advantages and Challenges
Potential Advantages:
-
Convergent Synthesis: This approach allows for the convergent assembly of a linear precursor, which can be designed to incorporate various substituents.
-
Stereocontrol: The HWE reaction often provides good stereocontrol of the resulting double bond, which could be advantageous for synthesizing specific isomers.[3]
-
Mild Reaction Conditions: The Masamune-Roush conditions (LiCl and a tertiary amine base like DBU) are known to be effective for HWE reactions with base-sensitive substrates.[4]
Challenges:
-
Ring Strain: The formation of a four-membered ring is entropically and enthalpically disfavored. The transition state leading to the cyclized product may be high in energy, potentially leading to low yields or favoring competing intermolecular reactions.
-
Precursor Synthesis: The synthesis of the required linear precursor with a terminal phosphonate and a tethered aldehyde can be multi-step and require careful protecting group strategies.
-
Lack of Precedent: The limited number of literature examples for this specific transformation suggests that there may be inherent difficulties in its practical application.
Data Presentation: Reaction Conditions for Related Intramolecular HWE Reactions
While specific data for the intramolecular HWE synthesis of azetidines is unavailable, the following table summarizes typical conditions and yields for the formation of other cyclic compounds using this reaction, providing a useful reference for experimental design.
| Ring Size | Substrate Type | Base(s) | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (E:Z) | Reference |
| 14 | ω-oxoalkyl phosphonate | NaH | THF | 25 | 75 | - | [4] |
| 5 | β,ω-diketophosphonate | K₂CO₃, 18-C-6 | Toluene | 110 | 85 | - | |
| 12-18 | ω-oxoalkyl phosphonate | LiCl, DBU | MeCN | 25 | 52-82 | 89:11 to 99:1 | |
| 12-18 | ω-oxoalkyl phosphonate | NaH | THF | 0 | 69-93 | 11:89 to 0:100 |
Experimental Protocols
Protocol 1: Synthesis of a Precursor Phosphonate Reagent
This protocol describes the synthesis of a generic N-protected amino phosphonate, a key building block for the linear precursor.
Materials:
-
N-protected α-amino aldehyde
-
Dimethyl phosphite
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-protected α-amino aldehyde (1.0 eq) in anhydrous DCM (0.5 M).
-
Add dimethyl phosphite (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-protected β-amino-α-hydroxyphosphonate.
Protocol 2: Hypothetical Intramolecular HWE for 2-Azetidinone Synthesis
This protocol outlines a hypothetical procedure for the cyclization of a linear phosphonate-aldehyde precursor to a 2-azetidinone.
Materials:
-
Linear N-protected phosphonate-aldehyde precursor
-
Lithium chloride (LiCl), dried under vacuum
-
1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the linear phosphonate-aldehyde precursor (1.0 eq) and anhydrous LiCl (1.5 eq).
-
Add anhydrous acetonitrile to achieve a high dilution (e.g., 0.01 M) to favor intramolecular cyclization.
-
Cool the solution to 0 °C.
-
Slowly add DBU (1.2 eq) dropwise to the stirred solution over a period of several hours using a syringe pump.
-
Allow the reaction to stir at 0 °C for an additional 1-2 hours after the addition is complete, then warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material and the appearance of a new, less polar spot by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired 2-azetidinone.
Visualizations
References
Asymmetric Synthesis of Azetidine-2-Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of azetidine-2-carboxylic acid, a crucial chiral building block in medicinal chemistry and drug development. The methodologies presented are derived from established and reliable synthetic routes, emphasizing practical application and reproducibility in a research setting.
Method 1: Chiral Auxiliary-Mediated Intramolecular Cyclization
This approach utilizes an inexpensive and commercially available chiral auxiliary, α-methylbenzylamine, to induce asymmetry. The key step involves an intramolecular 4-exo-tet alkylation to construct the azetidine ring. This method is advantageous for its cost-effectiveness and amenability to large-scale preparation.[1][2][3][4]
Logical Workflow
Caption: Workflow using a chiral auxiliary for azetidine synthesis.
Experimental Protocol
Step 1: Synthesis of Benzyl [(2-hydroxyethyl)-(1-phenylethyl)-amino]-ethanoate
-
To a solution of benzyl glycinate in a suitable solvent, add one equivalent of the chosen enantiomer of α-methylbenzylamine.
-
Add a non-nucleophilic base, such as triethylamine, to the mixture.
-
Introduce 2-bromoethanol dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours until completion, monitored by TLC.
-
Perform an aqueous workup and purify the crude product by column chromatography.
Step 2: Synthesis of Benzyl [(2-chloroethyl)-(1-phenylethyl)-amino]-ethanoate
-
Dissolve the hydroxyethyl intermediate in dichloromethane.
-
Cool the solution to 0 °C and add thionyl chloride dropwise.[1]
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane and purify by chromatography.
Step 3: Intramolecular Cyclization
-
Prepare a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous THF and cool to -78 °C.
-
Add a solution of the chloroethyl intermediate in THF dropwise to the LiHMDS solution.
-
Allow the reaction to stir at -78 °C for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify to yield the protected azetidine derivative.
Step 4: Deprotection to (S)-Azetidine-2-carboxylic Acid
-
Dissolve the protected azetidine in methanol.
-
Add 10 wt% Palladium on carbon (Pd/C) to the solution.[1]
-
Stir the mixture under a hydrogen atmosphere for 24-72 hours.[1]
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the final product as a white solid.[1]
Data Summary
| Step | Product | Yield | Enantiomeric Excess (ee) |
| 1 | Benzyl [(2-hydroxyethyl)-(1-phenylethyl)-amino]-ethanoate | 85-95% | >98% |
| 2 | Benzyl [(2-chloroethyl)-(1-phenylethyl)-amino]-ethanoate | 90-98% | >98% |
| 3 | Protected Azetidine-2-carboxylate | 70-85% | >98% |
| 4 | (S)-Azetidine-2-carboxylic Acid | Quantitative | >99% |
Method 2: Synthesis via Malonic Ester Intermediates
This efficient route involves the construction of the azetidine ring from a malonic ester derivative, followed by a diastereoselective Krapcho dealkoxycarbonylation. The use of a chiral auxiliary on the nitrogen atom guides the stereochemistry.[5][6]
Logical Workflow
Caption: Synthesis of azetidine-2-carboxylic acid via a malonate intermediate.
Experimental Protocol
Step 1: Synthesis of Dimethyl (S)-(1'-methyl)benzylaminomalonate
-
Combine dimethyl aminomalonate with (S)-α-methylbenzylamine in a suitable solvent like methanol.
-
The reaction typically proceeds via reductive amination or direct substitution, depending on the specific protocol.
-
Isolate and purify the product.
Step 2: Azetidine Ring Formation
-
Dissolve the aminomalonate intermediate in DMF.
-
Add cesium carbonate (2 equivalents) and 1,2-dibromoethane (1.5 equivalents).[5][6]
-
Stir the mixture at room temperature until the reaction is complete. This cyclization step is highly efficient.[5]
-
Work up the reaction and purify the resulting dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate.
Step 3: Krapcho Dealkoxycarbonylation
-
Perform a selective mono-dealkoxycarbonylation of the diester. This step often yields a mixture of diastereomers.
-
The reaction can be influenced by the chiral auxiliary, leading to a preferential formation of the desired (2S,1'S)-monoester.[5]
Step 4: Enzymatic Resolution and Deprotection
-
The diastereomeric mixture of monoesters can be subjected to lipase-catalyzed preferential hydrolysis. For instance, Chirazyme L-2 can be used.[6]
-
This step selectively hydrolyzes the (2S,1'S)-ester, allowing for separation.
-
The undesired (2R,1'S)-isomer can potentially be epimerized and recycled.[5]
-
Finally, remove the (S)-α-methylbenzyl group via hydrogenolysis to yield enantiomerically pure (S)-azetidine-2-carboxylic acid.[5]
Data Summary
| Step | Product | Yield | Diastereomeric Ratio / ee |
| 2 | Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | 99% | N/A |
| 3 | (2S,1'S)- and (2R,1'S)-monoesters | 78% (total) | 2.7:1 ((2S,1'S):(2R,1'S)) |
| 4 | (S)-Azetidine-2-carboxylic Acid | 91% (from mixture of esters) | >99.9% ee |
| Overall | (S)-Azetidine-2-carboxylic Acid | 48% | >99.9% ee |
Method 3: Resolution of Racemic N-benzyl-azetidine-2-carboxylic acid
This method involves the synthesis of a racemic mixture of N-benzyl-azetidine-2-carboxylic acid, followed by a classical resolution using a chiral resolving agent, D-α-phenylethylamine.[7]
Logical Workflow
Caption: Resolution-based synthesis of (S)-azetidine-2-carboxylic acid.
Experimental Protocol
Step 1: Diastereomeric Salt Formation
-
Dissolve racemic 1-benzyl-azetidine-2-carboxylic acid in a suitable solvent.
-
Add D-α-phenylethylamine to the solution to form diastereomeric salts.
-
Cool the solution to induce crystallization. The salt of one diastereomer will preferentially crystallize.
-
Filter the solid to isolate the desired diastereomeric salt.
Step 2: Liberation and Purification of (S)-1-benzyl-azetidine-2-carboxylic acid
-
Treat the isolated solid salt with an acid to adjust the pH and liberate the free acid.
-
Remove the salt byproduct.
-
Recrystallize the crude product from a suitable solvent to obtain the pure (S)-1-benzyl-azetidine-2-carboxylic acid.
Step 3: Debenzylation
-
Perform a catalytic hydrogenation using Palladium on carbon (Pd/C) under hydrogen pressure to remove the benzyl group.
-
The reaction is typically carried out in a solvent like methanol.[7]
-
After the reaction is complete, filter the catalyst and concentrate the solvent to yield the final product.
Data Summary
| Step | Product | Yield | Purity |
| 1-2 | (S)-1-benzyl-azetidine-2-carboxylic acid | - | High optical purity after recrystallization |
| 3 | (S)-Azetidine-2-carboxylic acid | 81.9% | >99.0% (HPLC) |
This method is straightforward but relies on the efficiency of the resolution step. The yield is based on the resolved enantiomer, meaning a theoretical maximum of 50% from the racemate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Purification of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, a key building block in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including flash column chromatography and extractive work-up, to obtain a high-purity product suitable for further synthetic applications.
Introduction
This compound is a valuable chiral intermediate in medicinal chemistry. Its purity is critical for the successful synthesis of target molecules and for ensuring the desired stereochemical outcome. This document details two primary methods for the purification of this compound after its synthesis, along with expected outcomes and quality control measures.
Purification Strategies
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The two most common and effective techniques are flash column chromatography and liquid-liquid extraction.
-
Flash Column Chromatography: This is the most common method for achieving high purity, especially for small to medium-scale reactions. It separates the desired product from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase.
-
Extractive Work-up: For larger-scale purifications or as a preliminary purification step, a pH-controlled extractive work-up can effectively remove acidic or basic impurities. This method is often faster and more cost-effective than chromatography.
Quantitative Data Summary
The following table summarizes typical results that can be expected from the purification of this compound using the described protocols. These values are representative and may vary depending on the initial crude purity and the specific experimental conditions.
| Purification Method | Scale (Crude) | Purity (Initial) | Purity (Final) | Recovery Rate | Typical Throughput |
| Flash Chromatography | 1 - 10 g | 80 - 90% | > 98% | 85 - 95% | 2 - 4 hours |
| Extractive Work-up | 10 - 100 g | 70 - 85% | 90 - 95% | > 95% | 1 - 2 hours |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for obtaining high-purity this compound on a laboratory scale.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc), analytical grade
-
Hexanes or Heptane, analytical grade
-
Compressed air or nitrogen source
-
Flash chromatography system (glass column, pump, fraction collector)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Potassium permanganate (KMnO4) stain or other suitable visualization agent
-
Rotary evaporator
Procedure:
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 10% Ethyl Acetate in Hexanes). The amount of silica gel should be approximately 50-100 times the weight of the crude material.
-
-
Column Packing:
-
Pour the silica gel slurry into the chromatography column.
-
Allow the silica to settle, and then gently tap the column to ensure even packing.
-
Open the stopcock and allow the excess solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent to dryness.
-
Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin the elution with the chosen solvent system (e.g., starting with 10% EtOAc in Hexanes). The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Maintain a constant flow rate.
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC. Spot a small aliquot from each fraction onto a TLC plate and develop it in the same eluent system.
-
Visualize the spots using a suitable stain (e.g., potassium permanganate). The desired product should appear as a single spot with a consistent Rf value.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a colorless oil or a white solid.
-
Determine the yield and assess the purity by analytical methods such as NMR or HPLC.
-
Protocol 2: Purification by Extractive Work-up
This protocol is effective for removing acidic and basic impurities and is particularly useful for larger-scale reactions.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate (approx. 10-20 mL per gram of crude material).
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl solution to remove any basic impurities. Shake the funnel gently and vent frequently.
-
Separate the aqueous layer.
-
-
Basic Wash:
-
Wash the organic layer with saturated NaHCO3 solution to remove any acidic impurities.
-
Separate the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Separate the aqueous layer.
-
-
Drying:
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent.
-
-
Concentration:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.
-
-
Purity Assessment:
-
Assess the purity of the obtained product using TLC, NMR, or HPLC. If further purification is required, flash column chromatography can be performed.
-
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Logical Relationship of Purification Steps
This diagram shows the logical progression and decision points in the purification process.
Caption: Decision-making flowchart for the purification of the target compound.
Application Notes and Protocols: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester as a Versatile Building Block
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is a chiral, four-membered heterocyclic building block increasingly utilized by researchers, scientists, and drug development professionals. Its rigid azetidine core serves as a proline bioisostere, imparting unique conformational constraints on peptides and small molecules. This feature is highly valuable in the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this versatile building block in the synthesis of complex molecules.
Overview of Applications
The strained azetidine ring of this compound makes it a valuable scaffold in medicinal chemistry. Its incorporation into molecular structures can lead to compounds with a wide range of biological activities.
Key Application Areas:
-
Constrained Peptides and Peptidomimetics: The azetidine ring introduces a rigid turn-like structure in peptide backbones, influencing their secondary structure. This conformational restriction can enhance binding affinity to biological targets and improve resistance to proteolytic degradation.
-
Antiviral Agents: Azetidine-containing dipeptides have shown potential as inhibitors of human cytomegalovirus (HCMV). The rigid dipeptide backbone appears to be crucial for their antiviral activity.[1]
-
Inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3): Novel azetidine-based compounds have been developed as potent and irreversible inhibitors of STAT3 activation, a key target in cancer therapy. These compounds have demonstrated antitumor responses in preclinical models.[2]
-
Central Nervous System (CNS) Agents: The unique three-dimensional structure of azetidine derivatives makes them attractive scaffolds for the development of CNS-focused compound libraries.
Key Chemical Transformations
This compound can undergo several key chemical transformations to generate a diverse range of derivatives for drug discovery and development.
| Transformation | Reagents and Conditions | Product |
| Amide Formation (Aminolysis) | Amine, elevated temperature or catalyst | (S)-N-Boc-azetidine-2-carboxamide derivatives |
| Reduction to Alcohol | Reducing agents (e.g., LiBH₄, DIBAL-H) | (S)-N-Boc-azetidin-2-ylmethanol |
| Hydrolysis to Carboxylic Acid | Aqueous base (e.g., LiOH, NaOH) followed by acidification | (S)-N-Boc-azetidine-2-carboxylic acid |
Experimental Protocols
The following are detailed protocols for key transformations of this compound. These protocols are based on established synthetic methodologies for related N-Boc protected amino acid methyl esters.
Protocol 1: Synthesis of (S)-N-Boc-azetidine-2-carboxamide Derivatives via Aminolysis
This protocol describes the direct reaction of the methyl ester with an amine to form the corresponding amide.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
Anhydrous solvent (e.g., Methanol, THF, or neat amine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Nitrogen or Argon atmosphere setup
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Add the amine of choice (1.1 - 5.0 eq). The reaction can be run neat or in a suitable anhydrous solvent.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (S)-N-Boc-azetidine-2-carboxamide derivative.
Expected Yield: 60-90%
Protocol 2: Reduction of this compound to (S)-N-Boc-azetidin-2-ylmethanol
This protocol details the reduction of the methyl ester to the corresponding primary alcohol, a key intermediate for further functionalization.[3]
Materials:
-
This compound
-
Lithium borohydride (LiBH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous solvent (e.g., THF, DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of LiBH₄ (2.0 eq) in THF to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (S)-N-Boc-azetidin-2-ylmethanol.
Expected Yield: 80-95%
Protocol 3: Hydrolysis to (S)-N-Boc-azetidine-2-carboxylic acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, which is a versatile intermediate for amide couplings.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent mixture (e.g., THF/water or Methanol/water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
1M Hydrochloric acid (HCl)
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and acidify to pH ~3 with 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (S)-N-Boc-azetidine-2-carboxylic acid. The product is often pure enough for subsequent steps without further purification.
Expected Yield: >95%
Application in Targeting Signaling Pathways: STAT3 Inhibition
Azetidine-containing molecules have emerged as potent inhibitors of the STAT3 signaling pathway, which is constitutively activated in many human cancers and promotes tumor cell proliferation, survival, and invasion.
The diagram above illustrates the canonical STAT3 signaling pathway. Cytokine binding to its receptor leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and binds to DNA to regulate the transcription of genes involved in cell proliferation and survival. Azetidine-based inhibitors can effectively block this pathway by targeting STAT3, preventing its activation and downstream signaling.[4]
Synthetic Workflow for Developing Azetidine-Based STAT3 Inhibitors
The synthesis of azetidine-based STAT3 inhibitors often starts with the functionalization of the azetidine core. This compound is a key starting material in this process.
This workflow highlights a common strategy where the methyl ester is first hydrolyzed to the carboxylic acid. The resulting acid is then coupled with various amine-containing fragments to generate a library of N-Boc protected azetidine amides. Subsequent removal of the Boc protecting group yields the final bioactive compounds.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its ability to introduce conformational rigidity makes it a powerful tool in modern drug discovery, enabling the development of novel therapeutics with improved pharmacological properties. The protocols and workflows provided herein serve as a guide for researchers to effectively utilize this building block in their synthetic endeavors.
References
- 1. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-Azetidin-2-ylmethanol [myskinrecipes.com]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, a key building block in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in confirming the identity, purity, and chiral integrity of this compound.
Compound Identification and Structural Elucidation
The primary methods for identifying and elucidating the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of the target molecule by analyzing the magnetic properties of its atomic nuclei.
1.1.1. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their relative positions in the molecule. The expected chemical shifts for this compound in CDCl₃ are summarized in Table 1. These values are based on the known spectrum of the corresponding carboxylic acid and typical shifts for methyl esters.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.85 | Triplet | 1H | H-2 (CH) |
| ~4.0-4.2 | Multiplet | 2H | H-4 (CH₂) |
| ~3.75 | Singlet | 3H | OCH₃ |
| ~2.4-2.6 | Multiplet | 2H | H-3 (CH₂) |
| 1.46 | Singlet | 9H | C(CH₃)₃ (Boc) |
1.1.2. ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O (ester) |
| ~156.0 | C=O (Boc) |
| ~80.0 | C(CH₃)₃ |
| ~58.0 | C-2 |
| ~52.0 | OCH₃ |
| ~48.0 | C-4 |
| ~28.5 | C(CH₃)₃ |
| ~25.0 | C-3 |
1.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Acquisition Parameters (¹³C NMR):
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
1.2.1. Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts.
Table 3: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [C₁₀H₁₇NO₄+H]⁺ | 216.1230 | To be determined |
| [C₁₀H₁₇NO₄+Na]⁺ | 238.1049 | To be determined |
1.2.2. Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Source temperature: 100-150 °C
-
Mass range: 50-500 m/z
-
-
Data Analysis: Determine the monoisotopic mass of the observed ions and compare them with the calculated values.
Purity and Chiral Integrity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and enantiomeric excess of this compound.
Reversed-Phase HPLC for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is used to separate the target compound from any non-chiral impurities.
Table 4: Representative RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
2.1.1. Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Injection and Data Acquisition: Inject the sample and acquire the chromatogram for 20 minutes.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the sample.
Chiral HPLC for Enantiomeric Purity
Chiral HPLC is essential to confirm the enantiomeric excess of the (S)-enantiomer. Macrocyclic glycopeptide-based chiral stationary phases are often effective for the separation of N-protected amino acids and their derivatives.[2]
Table 5: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
| Chiral Stationary Phase | Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
2.2.1. Experimental Protocol: Chiral HPLC
-
Sample Preparation: Prepare a solution of the racemic mixture and a separate solution of the (S)-enantiomer sample in the mobile phase (approximately 0.5 mg/mL).
-
System Equilibration: Equilibrate the chiral HPLC column with the mobile phase for at least 1 hour.
-
Injection and Data Acquisition: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the (S)-enantiomer sample.
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the (S) and (R) enantiomers in the sample chromatogram.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical characterization process.
Caption: Overall workflow for the analytical characterization.
Caption: Experimental workflow for NMR analysis.
Caption: Logical steps for purity analysis by RP-HPLC.
References
Application Notes and Protocols for Scale-up Synthesis of Enantiopure Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Azetidine derivatives are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and lipophilicity. The synthesis of enantiomerically pure azetidines is crucial, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities.
This document provides detailed application notes and protocols for the scale-up synthesis of enantiopure azetidine derivatives, focusing on robust and scalable methodologies that have been successfully demonstrated on a gram scale.
Enantioselective Synthesis of C2-Substituted Azetidines using Chiral tert-Butanesulfinamides
This approach utilizes inexpensive and readily available chiral tert-butanesulfinamides for chiral induction in a three-step synthesis of C2-substituted azetidines. The method is notable for its scalability and the ability to produce a variety of derivatives with aryl, vinyl, allyl, and alkyl substituents.[1]
Quantitative Data Summary
| Product | Scale | Yield (over 3 steps) | Diastereomeric Ratio (d.r.) |
| 18a | 20 mmol | 44% | 85:15 |
| 20 | - | 89% (over 2 steps) | - |
| 21 | - | 77% (over 2 steps) | - |
Experimental Workflow
References
Application Notes and Protocols: Aza-Michael Addition with N-Boc-azetidin-3-ylidene acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Aza-Michael addition reaction utilizing N-Boc-azetidin-3-ylidene acetate as the Michael acceptor. This reaction is a powerful tool for the synthesis of novel 3,3-disubstituted azetidines, which are valuable building blocks in medicinal chemistry due to their unique structural and physicochemical properties. The protocols and data presented herein are compiled from peer-reviewed scientific literature to aid in the successful implementation and optimization of this important transformation.
Introduction
The azetidine scaffold is of significant interest in drug discovery, offering a desirable combination of structural rigidity and metabolic stability. The construction of 3,3-disubstituted azetidines, in particular, allows for the introduction of diverse functionalities and the exploration of three-dimensional chemical space. The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a highly efficient method for forming carbon-nitrogen bonds. When applied to N-Boc-azetidin-3-ylidene acetate, this reaction provides a direct and modular route to a wide array of functionalized azetidine derivatives.
This document outlines the reaction mechanism, provides a summary of reported quantitative data, and offers detailed experimental protocols for performing the aza-Michael addition with various nitrogen nucleophiles.
Reaction Principle and Mechanism
The aza-Michael addition to N-Boc-azetidin-3-ylidene acetate proceeds via the conjugate addition of a nitrogen nucleophile to the electron-deficient double bond of the α,β-unsaturated ester. The reaction is typically catalyzed by a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which is thought to activate the nucleophile.
The general mechanism involves the deprotonation of the nitrogen nucleophile by the base to generate a more potent nucleophile. This species then attacks the β-carbon of the N-Boc-azetidin-3-ylidene acetate, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by the protonated base or a protic solvent, yields the final 3,3-disubstituted azetidine product.
Data Presentation
The following tables summarize the quantitative data for the aza-Michael addition of various nitrogen nucleophiles to methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.
Table 1: Aza-Michael Addition with Heterocyclic Aliphatic Amines [1]
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Azetidine | 1,3'-Biazetidine-1'-carboxylate | 4 | 64 |
| 2 | Pyrrolidine | 1'-(tert-Butyl) 3-methyl 3-(pyrrolidin-1-yl)azetidine-1,3-dicarboxylate | 4 | 61 |
| 3 | 3,3-Difluoropyrrolidine | 1'-(tert-Butyl) 3-methyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1,3-dicarboxylate | 4 | 64 |
| 4 | Piperidine | 1'-(tert-Butyl) 3-methyl 3-(piperidin-1-yl)azetidine-1,3-dicarboxylate | 4 | 75 |
| 5 | 4-Hydroxypiperidine | 1'-(tert-Butyl) 3-methyl 3-(4-hydroxypiperidin-1-yl)azetidine-1,3-dicarboxylate | 4 | 75 |
| 6 | Morpholine | 1'-(tert-Butyl) 3-methyl 3-(morpholino)azetidine-1,3-dicarboxylate | 4 | 78 |
Table 2: Aza-Michael Addition with Heterocyclic Aromatic Amines [1]
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | 1H-Pyrazole | 1'-(tert-Butyl) 3-methyl 3-(1H-pyrazol-1-yl)azetidine-1,3-dicarboxylate | 16 | 83 |
| 2 | 4-Bromo-1H-pyrazole | 1'-(tert-Butyl) 3-methyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1,3-dicarboxylate | 16 | 82 |
| 3 | 1H-Indazole | 1'-(tert-Butyl) 3-methyl 3-(1H-indazol-1-yl)azetidine-1,3-dicarboxylate | 16 | 69 |
| 4 | 1H-Imidazole | 1'-(tert-Butyl) 3-methyl 3-(1H-imidazol-1-yl)azetidine-1,3-dicarboxylate | 16 | 53 |
| 5 | 1H-Benzimidazole | 1'-(tert-Butyl) 3-methyl 3-(1H-benzo[d]imidazol-1-yl)azetidine-1,3-dicarboxylate | 16 | 56 |
| 6 | 1H-Indole | 1'-(tert-Butyl) 3-methyl 3-(1H-indol-1-yl)azetidine-1,3-dicarboxylate | 16 | 55 |
Experimental Protocols
Protocol 1: General Procedure for the Aza-Michael Addition of Heterocyclic Amines to Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate [1]
This protocol is based on the work of Gudelis et al. (2023).[1]
Materials:
-
Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate
-
Nitrogen nucleophile (e.g., azetidine, pyrazole)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (1.0 eq.) in anhydrous acetonitrile (0.2 M), add the corresponding nitrogen nucleophile (1.2 eq.).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 65 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-16 hours, see Tables 1 and 2 for specific examples), cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford the purified 3,3-disubstituted azetidine derivative.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, MS, IR).
Protocol 2: Synthesis of the Starting Material - Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate [1]
This protocol describes the Horner-Wadsworth-Emmons reaction to prepare the starting Michael acceptor.
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Methyl 2-(diethoxyphosphoryl)acetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of methyl 2-(diethoxyphosphoryl)acetate (1.2 eq.) in anhydrous acetonitrile, add DBU (1.2 eq.) at room temperature under an inert atmosphere.
-
After stirring for 15 minutes, add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.
Mandatory Visualizations
Caption: Mechanism of the DBU-catalyzed Aza-Michael addition.
Caption: General experimental workflow for the Aza-Michael addition.
Caption: Relevance of 3,3-disubstituted azetidines in drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-N-Boc-Azetidine-2-Carboxylic Acid Methyl Ester
Welcome to the technical support center for the synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during this synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the methyl esterification of (S)-N-Boc-azetidine-2-carboxylic acid?
A1: The most common methods for this transformation include acid-catalyzed esterification with methanol and methylation using diazomethane or trimethylsilyldiazomethane (TMS-diazomethane). Each method has its own advantages and potential for side reactions.
Q2: What is the primary challenge in synthesizing azetidine-containing compounds?
A2: The primary challenge lies in the inherent ring strain of the four-membered azetidine ring. This strain can make the ring susceptible to opening under harsh reaction conditions, particularly strong acidic or basic conditions.[1]
Q3: Can the Boc protecting group be cleaved during esterification?
A3: Yes, the tert-butoxycarbonyl (Boc) group is sensitive to strong acidic conditions. Acid-catalyzed esterification methods, if not carefully controlled, can lead to partial or complete deprotection of the Boc group.
Q4: Are there any specific safety precautions when using diazomethane?
A4: Diazomethane is a toxic and potentially explosive gas. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment. Due to its hazardous nature, in situ generation or the use of safer alternatives like TMS-diazomethane is often preferred.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Methyl Ester | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. For acid-catalyzed reactions, ensure the catalyst is active. |
| Decomposition of starting material or product: The azetidine ring is sensitive to harsh conditions. | Use milder reaction conditions. For acid-catalyzed esterification, use a catalytic amount of a milder acid (e.g., p-toluenesulfonic acid) instead of strong mineral acids. For diazomethane reactions, ensure the solution is kept cool. | |
| Side reactions: Formation of byproducts reduces the yield of the desired ester. | Identify the major side products by analytical techniques and adjust the reaction conditions to minimize their formation (see specific side reaction issues below). | |
| Presence of Unreacted Carboxylic Acid | Insufficient esterification agent: Not enough methanol or diazomethane was used. | Use a larger excess of the esterifying agent. For acid-catalyzed reactions, methanol is often used as the solvent to drive the equilibrium towards the product. |
| Deactivated catalyst: The acid catalyst in Fischer esterification may be neutralized or degraded. | Add a fresh portion of the acid catalyst. | |
| Formation of a Side Product with a Higher Molecular Weight | Dimerization or polymerization: This can occur, especially if the Boc group is unintentionally removed, freeing the amine to react. | Ensure the reaction is performed under anhydrous conditions and that the pH is controlled to prevent Boc deprotection. |
| Observation of a Product Lacking the Boc Group | Acid-catalyzed deprotection: The acidic conditions used for esterification are too harsh. | Use a milder acid catalyst or switch to a non-acidic esterification method like using diazomethane. If using acid, maintain a low reaction temperature. |
| Formation of an N-Methylated Side Product | Reaction with diazomethane: The nitrogen of the azetidine ring can be methylated by diazomethane, although this is less likely when it is protected with the bulky Boc group. | This is a known, though often minor, side reaction with diazomethane. Purification by column chromatography is usually effective for removal. Using TMS-diazomethane may reduce this side reaction. |
| Evidence of Ring-Opened Products | Harsh acidic or basic conditions: The strained azetidine ring can undergo nucleophilic ring-opening.[1] | Avoid strong, non-catalytic amounts of acid and strong bases. Maintain neutral or mildly acidic/basic conditions and moderate temperatures. |
Data Presentation
Table 1: Comparison of Common Methyl Esterification Methods for N-Boc Protected Amino Acids
| Method | Reagents | Typical Yield (%) | Key Advantages | Common Side Reactions/Issues |
| Acid-Catalyzed (Fischer) Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄, HCl, TsOH) | 70-95 | Inexpensive reagents, simple procedure. | Boc deprotection, potential for ring-opening under harsh conditions, equilibrium reaction requires removal of water or large excess of alcohol. |
| Diazomethane | Diazomethane (CH₂N₂) in ether | >95 | High yielding, fast reaction, mild conditions. | Toxic and explosive reagent, potential for N-methylation of the amino acid. |
| TMS-Diazomethane | Trimethylsilyldiazomethane in hexane/methanol | >95 | Safer alternative to diazomethane, high yielding, mild conditions. | Reagent is more expensive than diazomethane precursors. |
Experimental Protocols
Protocol 1: Methyl Esterification using Trimethylsilyldiazomethane (TMS-Diazomethane)
This protocol is adapted from a general procedure for the esterification of a protected amino acid and is recommended for its high yield and mild reaction conditions, which are favorable for the sensitive azetidine ring.
-
Dissolution: Dissolve (S)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) in a mixture of a suitable solvent like toluene and methanol (e.g., a 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TMS-Diazomethane: Slowly add a 2.0 M solution of TMS-diazomethane in hexanes (1.1-1.2 eq) dropwise to the cooled solution. Vigorous nitrogen evolution will be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Work-up: Allow the reaction mixture to warm to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed (Fischer) Esterification
This method uses a large excess of methanol to drive the reaction to completion. Careful monitoring is required to avoid Boc deprotection.
-
Dissolution: Suspend (S)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (can be used as the solvent).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Acid Addition: Slowly add a catalytic amount of a strong acid (e.g., acetyl chloride (0.1-0.2 eq) or a few drops of concentrated sulfuric acid).
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Neutralization: Upon completion, cool the reaction mixture back to 0 °C and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography if needed.
Visualizations
Caption: Main synthetic routes and potential side reactions.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Azetidine Ring Formation
Welcome to the technical support center for the synthesis of azetidine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in azetidine synthesis and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for forming the azetidine ring?
A1: The primary methods for constructing the azetidine ring include:
-
Intramolecular Cyclization: This is a widely used method that typically involves the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as an internal nucleophile, displacing a leaving group at the γ-position.[1]
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical or catalyst-promoted reaction involves the cycloaddition of an imine and an alkene to form the azetidine ring.[2][3]
-
Ring Expansion of Aziridines: Aziridines can undergo various ring-expansion reactions to yield azetidines.[1]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to furnish the corresponding azetidine.[4]
-
Strain-Release Driven Synthesis: Highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) can be opened by nucleophiles to generate functionalized azetidines.[5]
-
Palladium-Catalyzed Intramolecular C(sp³)–H Amination: This method involves the formation of a C-N bond through the activation of a C-H bond at the γ-position relative to the amine.[2]
Q2: I'm experiencing low yields in my intramolecular cyclization. What are the potential causes?
A2: Low yields in intramolecular cyclizations for azetidine formation are a frequent challenge. Common causes include:
-
Competing Intermolecular Reactions: The starting material may react with other molecules of itself, leading to dimerization or polymerization instead of the desired intramolecular cyclization. This is often dependent on the concentration.[1]
-
Side Reactions: Elimination reactions can be a significant competing pathway, particularly with sterically hindered substrates or the use of strong, non-nucleophilic bases.[1]
-
Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group (e.g., halogen, mesylate, tosylate). An insufficiently reactive leaving group can lead to slow or incomplete reactions.[1]
-
Steric Hindrance: Bulky substituents on the substrate can impede the nucleophilic attack of the nitrogen atom, thus slowing down the ring formation.[1]
-
Inappropriate Solvent or Base: The choice of solvent and base is critical and can significantly influence the reaction's success.[1]
Q3: How can I improve the regioselectivity of my reaction to favor azetidine over pyrrolidine formation?
A3: Achieving high regioselectivity is crucial, especially when side products like five-membered pyrrolidine rings can form. For instance, in the intramolecular aminolysis of epoxy amines, the choice of a cis-epoxide precursor and a suitable catalyst like lanthanum(III) triflate (La(OTf)₃) is critical for favoring the 4-exo-tet cyclization (leading to azetidine) over the 5-endo-tet cyclization (leading to pyrrolidine).[6] The use of trans-3,4-epoxy amines with the same catalyst system, however, has been shown to selectively yield 3-hydroxypyrrolidines.[7][8]
Q4: My catalyst appears to be inactive. What should I check?
A4: If you observe a lack of reactivity, consider the following:
-
Catalyst Quality: Many catalysts, especially triflates like La(OTf)₃, are hygroscopic. Ensure you are using a fresh bottle or a properly stored and handled catalyst under an inert atmosphere.[6]
-
Reaction Conditions: Verify that the solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[7][8] In some cases, the absence of a catalyst can lead to no reaction.[7][8]
-
Substrate Compatibility: Certain functional groups on your substrate might interfere with the catalyst. For example, epoxy anilines with electron-withdrawing groups may not undergo the reaction.[7][8]
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Cyclization
This guide provides a systematic approach to troubleshooting low yields in azetidine synthesis via intramolecular cyclization.
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Issue 2: Formation of Undesired Side Products (e.g., Pyrrolidine)
This guide helps in diagnosing and resolving issues related to the formation of regioisomeric or other side products.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Technical Support Center: Purification of Chiral Azetidines
Welcome to the technical support center for the purification of chiral azetidines. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of these valuable heterocyclic compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: Why am I observing poor or no separation of enantiomers on my chiral HPLC/SFC column?
A1: Achieving successful enantiomeric separation is often a process of methodical screening and optimization. Several factors could be contributing to poor resolution:
-
Incorrect Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the CSP. There is no universal CSP, and selection is often empirical. Polysaccharide-based (e.g., derivatives of cellulose or amylose) and Pirkle-type CSPs are common starting points for azetidines.[1][2] A trial-and-error screening approach on a limited number of complementary columns is often the most efficient strategy.[3][4]
-
Inappropriate Mobile Phase: The composition of the mobile phase (solvents and additives) is critical.
-
For HPLC , a common mobile phase for polysaccharide columns is a mixture of a hydrocarbon (like n-hexane) and an alcohol (like 2-propanol or ethanol).[4]
-
For SFC , the mobile phase typically consists of supercritical CO2 modified with a small amount of a polar organic solvent (e.g., methanol).[5]
-
Additives: For basic compounds like azetidines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can significantly improve peak shape and resolution.[4]
-
-
Sub-optimal Temperature or Flow Rate: Lowering the column temperature can sometimes enhance enantioselectivity. Similarly, optimizing the flow rate is crucial; while higher flow rates in SFC can speed up analysis, they must be balanced with separation efficiency.[3]
Q2: My product yield is low after purification. What are the common causes of product loss?
A2: Low recovery can be frustrating. Consider these potential issues:
-
Volatility of the Azetidine: C2-substituted azetidines, especially those with short alkyl chains, can be highly volatile.[6] Significant product loss can occur during solvent removal under reduced pressure (e.g., rotary evaporation).
-
Solubility Issues During Work-up: The formation of azetidine salts (e.g., hydrochloride salts after deprotection) can complicate purification. For instance, an azetidine hydrochloride salt may be soluble in solvents like DMF, preventing its simple isolation by filtration.[7]
-
Solution: Choose a solvent for the reaction or work-up that minimizes the solubility of the desired product salt, allowing for its isolation via filtration or decantation.[6]
-
-
Decomposition on Silica Gel: While normal-phase chromatography is effective for separating diastereomers of protected azetidines, the strained azetidine ring can sometimes be sensitive to acidic silica gel, leading to decomposition.[7][8]
-
Solution: Consider using deactivated or neutral silica gel. Alternatively, for enantiomer separation, switching to a less harsh method like preparative chiral HPLC or SFC is recommended.[9]
-
Q3: I've successfully separated diastereomers of my N-protected azetidine, but the subsequent deprotection and purification of the free azetidine is problematic. What can I do?
A3: This is a common challenge, often related to the increased polarity and potential volatility of the deprotected azetidine.
-
Isolate as a Salt: After deprotection (e.g., cleavage of a sulfinamide group), the resulting free azetidine is often a basic amine. It can be precipitated from the reaction mixture as a hydrochloride salt, which is typically a solid that can be isolated by filtration.[6] This method is operationally simple and avoids chromatography of the potentially volatile free amine.[7]
-
Telescope Reactions: Instead of isolating the free azetidine, consider a "telescoped" or one-pot sequence. After the deprotection step, the crude azetidine salt can be directly used in the next reaction, such as an acylation or alkylation.[7] This avoids a difficult intermediate purification step and minimizes handling losses.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying chiral azetidines?
A1: The most effective method depends on the specific properties of the azetidine and the nature of the impurity (diastereomer vs. enantiomer).
-
For Diastereomer Separation: Standard normal-phase column chromatography is often sufficient for separating diastereomers, particularly for protected azetidines which generally show larger differences in retention.[6][8]
-
For Enantiomer Separation: Chiral chromatography is the gold standard.
-
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique.[2]
-
Supercritical Fluid Chromatography (SFC) is increasingly popular as it is often 3-5 times faster than HPLC, uses less organic solvent (making it "greener"), and simplifies product recovery since the CO2 mobile phase evaporates upon depressurization.[5][10][11]
-
Q2: When should I consider derivatization for purification?
A2: Derivatization is a powerful strategy in two main scenarios:
-
To Separate Enantiomers without Chiral Chromatography: You can react the racemic azetidine with a highly pure chiral derivatizing agent (e.g., tartaric acid, Mosher's acid) to form a mixture of diastereomers.[12][13] These diastereomers have different physical properties and can often be separated by standard techniques like crystallization or achiral column chromatography.[12][14] The chiral auxiliary is then cleaved to yield the pure enantiomer.
-
To Improve Analyzability or Handling: If your azetidine is highly volatile or provides a poor response on a detector, derivatizing it to a larger, less volatile molecule (e.g., an amide) can greatly simplify purification and analysis.[6][7]
Q3: Can racemization occur during the purification of azetidines?
A3: While the azetidine ring itself is generally configurationally stable under standard purification conditions, racemization (or epimerization at the chiral center) can be a concern under harsh conditions. For example, epimerization of an adjacent stereocenter has been observed during certain synthetic steps under basic or acidic conditions.[15] It is crucial to use mild purification conditions where possible. Preparative HPLC and SFC at neutral pH and moderate temperatures are generally considered safe for preserving enantiomeric purity.
Data & Performance Metrics
The selection of a purification method often involves a trade-off between speed, cost, and efficiency. The table below summarizes typical performance data for common chiral separation techniques.
| Purification Technique | Typical Throughput | Solvent Consumption | Key Advantages | Common Challenges |
| Chiral HPLC | Lower | High | Broad applicability, well-established.[2] | High solvent cost and waste, longer run times.[3] |
| Chiral SFC | High (3-5x faster than HPLC)[5] | Low (uses supercritical CO2)[10] | Fast, green, easy product recovery.[11] | Requires specialized equipment.[16] |
| Derivatization & Crystallization | Variable (depends on crystallization) | Moderate | No chiral column needed, can be scalable.[12] | Success is unpredictable, requires additional reaction steps.[14] |
| Normal-Phase Chromatography | High | Moderate-High | Effective for diastereomer separation.[6][8] | Not suitable for enantiomer separation. |
Visualized Workflows and Protocols
General Workflow for Chiral Azetidine Purification
The following diagram outlines a typical workflow for the synthesis and purification of a chiral azetidine, highlighting key decision points.
Caption: Workflow for chiral azetidine purification.
Troubleshooting Chiral Separation
This decision tree helps diagnose and solve common issues encountered during chiral HPLC or SFC method development.
Caption: Decision tree for troubleshooting chiral separations.
Experimental Protocol: Chiral HPLC Method Screening
This protocol provides a generalized approach for developing a chiral HPLC method for a novel azetidine derivative.
Objective: To find a suitable chiral stationary phase (CSP) and mobile phase for the analytical-scale separation of azetidine enantiomers.
Materials:
-
Racemic azetidine sample
-
HPLC-grade solvents (n-Hexane, 2-Propanol, Ethanol)
-
HPLC-grade additives (Diethylamine - DEA)
-
Chiral HPLC Columns (Screening Set):
-
Polysaccharide-based (e.g., Amylose derivative)
-
Polysaccharide-based (e.g., Cellulose derivative)
-
Pirkle-type (e.g., Whelk-O 1)
-
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the racemic azetidine at ~1 mg/mL in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Initial Column Screening:
-
Install the first column from your screening set (e.g., Amylose-based).
-
Equilibrate the column with the starting mobile phase for at least 20 column volumes.
-
Screening Conditions:
-
Mobile Phase A: 90:10 (v/v) n-Hexane / 2-Propanol (+ 0.1% DEA for basic azetidines).
-
Mobile Phase B: 90:10 (v/v) n-Hexane / Ethanol (+ 0.1% DEA).[4]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV wavelength at which the compound has maximum absorbance.
-
-
-
Execution:
-
Inject the sample using Mobile Phase A. Monitor the chromatogram for any sign of peak splitting or separation.
-
If no separation is observed, switch to Mobile Phase B and repeat the injection after re-equilibration.
-
Repeat steps 2 and 3 for each column in the screening set.
-
-
Analysis and Optimization:
-
Evaluate Results: Identify the column/mobile phase combination that provides the best "hit" (baseline separation is ideal, but any peak splitting is a good starting point).
-
Optimization: If a promising separation is found but requires improvement (e.g., resolution < 1.5), systematically adjust the following parameters on the best column:
-
Modifier Percentage: Vary the alcohol percentage (e.g., try 5%, 15%, 20%). Lowering the percentage of alcohol generally increases retention and can improve resolution.
-
Temperature: Test lower temperatures (e.g., 15 °C) to see if it enhances enantioselectivity.
-
Flow Rate: Reduce the flow rate (e.g., to 0.7 mL/min) to increase the number of theoretical plates and potentially improve resolution.
-
-
-
Method Validation:
-
Once optimal conditions are found, confirm the method's robustness by performing multiple injections to check for reproducibility of retention times and resolution. Calculate the enantiomeric excess (ee) using the peak areas.[17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. fagg-afmps.be [fagg-afmps.be]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. selvita.com [selvita.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimization of N-Boc Deprotection
Welcome to the technical support center for the optimization of N-Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your experimental design and execution.
Troubleshooting Guide
This section directly addresses specific issues that may arise during N-Boc deprotection, providing potential causes and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection reaction is slow or fails to reach completion using standard acidic conditions (e.g., TFA in DCM). What are the possible reasons and how can I fix this?
Answer: Several factors can lead to incomplete or slow deprotection:
-
Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to efficiently cleave the Boc group.[1]
-
Low Reaction Temperature: Running the reaction at low temperatures, like 0 °C, can significantly reduce the reaction rate.[1][2]
-
Steric Hindrance: Substrates with substantial steric bulk around the Boc-protected amine may necessitate more forceful conditions for complete removal.[2]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: You can incrementally increase the concentration of TFA in dichloromethane (DCM). If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1] For particularly resistant substrates, using neat TFA for a brief period may be effective, provided the substrate is stable under these conditions.[1]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate can serve as a more potent alternative to TFA/DCM.[1]
Issue 2: Side Reaction - Tert-butylation of Nucleophilic Residues
Question: I am observing byproducts where a tert-butyl group has been added to my molecule, especially on electron-rich aromatic rings or sulfur-containing functional groups. How can this be prevented?
Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your substrate or product.[2][3]
Recommended Solutions:
-
Employ Scavengers: The most effective method to prevent tert-butylation is to add a scavenger to the reaction mixture. These molecules act as traps for the tert-butyl cation.[2][4] Commonly used scavengers include:
Issue 3: Degradation of Acid-Sensitive Functional Groups
Question: My substrate contains other acid-labile functional groups (e.g., esters, acetals) that are being cleaved or degraded under the deprotection conditions. What are my options?
Answer: The use of strong acids like TFA or HCl can be detrimental to molecules with sensitive functionalities. In such instances, alternative, milder deprotection methods are advisable.[1]
Recommended Solutions:
-
Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]
-
Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[1]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound, sometimes in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE), can achieve deprotection without the need for an acid.[1][5]
-
Other Non-Acidic Methods: For highly sensitive substrates, investigate methods like using oxalyl chloride in methanol.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acid-catalyzed N-Boc deprotection?
A1: The deprotection process is an acid-catalyzed elimination reaction. A strong acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[3][8] The reactive tert-butyl cation is the primary cause of side reactions.[3][4]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[3][4] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][4]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[3][4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[3][4]
Q3: How can I monitor the progress of my Boc deprotection reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. The deprotected amine is typically more polar than the Boc-protected starting material, which results in a lower Rf value on the TLC plate.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[9]
Q4: What are the advantages of using TMSI for Boc deprotection?
A4: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, especially for water-soluble zwitterionic compounds. A significant advantage is that it can allow for the direct isolation of the product from the organic reaction medium without requiring an aqueous workup, which is beneficial for water-unstable compounds.[1]
Data Presentation
The following tables summarize quantitative data for various N-Boc deprotection methods, providing a comparative overview of reaction conditions.
Table 1: Common Acidic Deprotection Conditions
| Reagent/Solvent | Concentration | Temperature | Typical Reaction Time | Notes |
| TFA/DCM | 20-50% v/v[1] | Room Temp | 30 min - 4 h[1][9] | Most common method; potential for side reactions. |
| HCl/Dioxane | 4M[2] | Room Temp | 1 - 4 h[2] | Stronger acid system; product often precipitates as HCl salt. |
| HCl/Ethyl Acetate | 4M | Room Temp | 1 - 4 h | Alternative to dioxane. |
| Neat TFA | 100% | Room Temp | < 30 min[10] | For resistant substrates; high risk of side reactions. |
Table 2: Milder and Alternative Deprotection Conditions
| Reagent/Solvent | Concentration | Temperature | Typical Reaction Time | Notes |
| ZnBr₂/DCM | ~4 equivalents[1] | Room Temp | Up to 3 days[1] | Lewis acid condition, good for acid-sensitive substrates. |
| Oxalyl Chloride/Methanol | 3 equivalents[6] | Room Temp | 1 - 4 h[6] | Very mild, tolerates acid-labile esters.[7] |
| Water | N/A | Reflux (100 °C)[1] | 10-15 min[11] | Green, catalyst-free method. |
| TFE | N/A | 120-240 °C[5] | 25-90 min[5] | Thermal method, can be selective. |
Table 3: Common Scavengers and Their Applications
| Scavenger | Typical Concentration | Protects Against | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5%[2] | General tert-butylation | Often used in combination with water.[2] |
| Triethylsilane (TES) | 2.5 - 5% | General tert-butylation | Similar to TIS. |
| Thioanisole | 2.5 - 5% | Met and Trp modification[7] | Can alkylate Trp under certain conditions. |
| Water | 2.5 - 5% | General tert-butylation | Traps cation to form tert-butanol.[7] |
| 1,2-Ethanedithiol (EDT) | 2.5 - 5% | Cys modification[7] | Useful for cysteine-containing peptides. |
Experimental Protocols
Protocol 1: General Procedure for Deprotection using TFA in DCM
-
Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
To this solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to a few hours.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.[2]
Protocol 2: General Procedure for Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2]
Protocol 3: General Procedure for Deprotection using Zinc Bromide
-
Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (10 mL).
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature. The reaction time can be up to 3 days.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 4: General Procedure for Thermal Deprotection in Water
-
Suspend the N-Boc protected amine (1 equivalent) in deionized water.
-
Heat the mixture to reflux (100 °C) under an inert atmosphere (e.g., argon).[1]
-
Monitor the reaction by TLC. The reaction is often complete within 15 minutes.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Caption: Mechanism of acid-catalyzed N-Boc deprotection and side product formation.
Caption: Troubleshooting workflow for N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stereoselective Azetidine Synthesis
Welcome to the technical support center for stereoselective azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of maintaining stereochemical integrity during the formation of the azetidine ring. The biological activity of substituted azetidines is often highly dependent on their stereochemistry, making the prevention of racemization a critical goal.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of azetidine synthesis? A1: Racemization is the process of converting an enantiomerically pure or enriched starting material or intermediate into a mixture containing equal amounts of both enantiomers (a racemate). In azetidine synthesis, this means that if you start with a chiral precursor intending to make a single enantiomer of the final product, you may instead end up with a 50:50 mixture of the (R) and (S) forms, losing the desired stereochemical information.
Q2: What are the primary causes of racemization during these syntheses? A2: Racemization can be triggered by several factors, including harsh reaction conditions. Both strong acids and bases can catalyze the loss of stereochemistry, particularly at carbon centers with acidic protons (e.g., adjacent to a carbonyl group) through mechanisms like enolization.[2] High reaction temperatures and prolonged reaction times can also provide the energy needed to overcome the barrier to racemization.[2]
Q3: What are the main strategies to synthesize enantiomerically pure azetidines while avoiding racemization? A3: There are three primary strategies:
-
Chiral Pool Synthesis: This approach uses enantiomerically pure starting materials (like amino acids or β-amino alcohols) and employs reaction conditions mild enough to preserve the existing stereocenters throughout the synthetic sequence.[3][4]
-
Asymmetric Catalysis: This strategy uses a chiral catalyst, often a transition metal complex with a chiral ligand, to control the stereochemical outcome of the ring-forming reaction from an achiral or racemic precursor.[1][5] This includes methods like enantioselective cycloadditions and hydrogenations.[5][6]
-
Biocatalysis: This involves using enzymes to catalyze a specific stereoselective transformation. For instance, engineered variants of cytochrome P450 have been used for the highly enantioselective ring expansion of aziridines to azetidines.[7][8]
Troubleshooting Guide: Preventing Racemization
Problem 1: My cyclization reaction is yielding a racemic or partially racemized azetidine product. What are the likely causes?
This is a common issue stemming from reaction conditions that allow for the erosion of stereochemical integrity.
-
Cause A: Base- or Acid-Catalyzed Epimerization If a stereocenter in your substrate or product has an adjacent electron-withdrawing group (like a carbonyl), it can be deprotonated by a base to form a planar, achiral enolate, leading to racemization.[2]
-
Solution:
-
Use a Weaker Base: If a base is required, switch from strong bases to weaker, non-nucleophilic bases. For example, in peptide synthesis, which presents similar challenges, switching from DIPEA to the weaker base sym-collidine is recommended to reduce racemization.[2][9]
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Carbodiimide-mediated couplings, for instance, are often run at low temperatures to suppress racemization.[2]
-
Use Racemization Suppressants: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can often suppress racemization in coupling reactions.[2][9]
-
-
-
Cause B: High Reaction Temperature or Prolonged Reaction Time Even without a specific catalytic pathway, high thermal energy can lead to bond rotations or transient intermediates that scramble stereochemistry.
-
Solution:
-
Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to heat.
-
Screen Solvents: The choice of solvent can influence reaction kinetics and the stability of intermediates. For instance, in certain lanthanide-catalyzed cyclizations, switching from dichloromethane to a higher-boiling solvent like 1,2-dichloroethane (DCE) allowed the reaction to proceed efficiently at reflux without compromising selectivity.[10][11]
-
-
Problem 2: I am using an asymmetric catalyst, but the enantiomeric excess (ee) of my azetidine product is poor.
Low enantioselectivity in a catalyzed reaction points to a suboptimal alignment of the catalyst, substrates, and reaction conditions.
-
Solution:
-
Screen Chiral Ligands: The structure of the chiral ligand is the most critical factor for inducing stereoselectivity. A systematic screening of different ligand backbones and substituents is often necessary. For copper-catalyzed [3+1] cycloadditions, for example, chiral sabox ligands are effective.[1][5]
-
Optimize the Solvent: The solvent can significantly impact the catalyst's effectiveness. In the enantioselective ring-opening of azetidines, ethereal solvents like 2-MeTHF were found to provide better selectivity than other solvent types.[12][13]
-
Adjust the Temperature: Lowering the reaction temperature is a standard technique to improve enantioselectivity, as it amplifies the small energy difference between the two diastereomeric transition states.
-
Vary Catalyst Loading and Substrate Concentration: These parameters can influence the catalytic cycle and the potential for background (non-catalyzed) reactions, which are typically non-selective. A systematic optimization is recommended.[14]
-
Data Presentation: Comparison of Stereoselective Methods
The following table summarizes quantitative data from various stereoselective methods for synthesizing chiral azetidines.
| Method | Catalyst / Reagent | Key Transformation | Achieved Selectivity (ee or er) | Reference(s) |
| Biocatalytic Ring Expansion | Engineered Cytochrome P450 (P411-AzetS) | Aziridine to Azetidine | 99:1 er | [7][8] |
| [3+1] Cycloaddition | Cu(CH₃CN)₄PF₆ / Chiral Sabox Ligand | Imido-sulfur ylide + Enoldiazoacetate | Up to 95% ee | [1][6] |
| Asymmetric Hydrogenation | Ruthenium Catalyst / Chiral Ligand | Reduction of achiral 2-azetine | Up to 95:5 er | [6] |
| Intramolecular Aminolysis | Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) | Cyclization of cis-3,4-epoxy amine | High Regio- and Stereoselectivity | [1][10] |
| Ring Opening | Chiral Squaramide Catalyst | Ring opening of 3-substituted azetidine | Up to 97% ee | [12][13] |
Key Experimental Protocols
Protocol 1: Copper-Catalyzed Enantioselective [3+1] Cycloaddition
This method provides access to chiral 2-azetines, which can be subsequently reduced to the corresponding azetidines.[1][5]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆, 5 mol%) and the chiral sabox ligand (6 mol%).
-
Reaction Setup: Add freshly distilled, anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes.
-
Addition of Reactants: Cool the mixture to the specified temperature (e.g., 0 °C) and add the imido-sulfur ylide (1.0 equiv) followed by the enoldiazoacetate (1.2 equiv).[1]
-
Reaction Conditions: Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 2-azetine.[1]
-
Reduction: The resulting 2-azetine can be reduced to the azetidine via methods such as catalytic hydrogenation (e.g., H₂, Pd/C), often preserving the high enantiomeric excess.[5][6]
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol is effective for synthesizing azetidines with a hydroxyl group at the 3-position with high regioselectivity.[1][10][11]
-
Reaction Setup: To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).[10][11]
-
Reaction Conditions: Stir the mixture under reflux and monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to 0 °C. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11][14]
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography.[10][11]
Visualizations
Caption: General workflow for stereoselective azetidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Esterification of N-Boc Protected Amino Acids
Welcome to the technical support center for the esterification of N-Boc protected amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for esterifying N-Boc protected amino acids?
A1: The most prevalent methods for the esterification of N-Boc protected amino acids include:
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). It is a mild and efficient method suitable for a wide range of alcohols, including sterically hindered ones.[1][2][3]
-
Alkylation with Alkyl Halides: This involves the reaction of the carboxylate salt of the N-Boc amino acid with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide). The carboxylate is often formed in situ using a base like cesium carbonate or potassium carbonate.[4][5]
-
Acid-Catalyzed Esterification (Fischer Esterification): This classic method involves reacting the N-Boc amino acid with an alcohol in the presence of a strong acid catalyst. However, care must be taken to use mild conditions to avoid the acid-labile N-Boc protecting group from being cleaved.[5][6] Reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol can be used to generate HCl in situ for this purpose.[7][8]
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It is known for proceeding with inversion of configuration at the alcohol's stereocenter.[9][10][11]
Q2: How can I monitor the progress of my esterification reaction?
A2: The progress of the esterification reaction is most commonly monitored by Thin-Layer Chromatography (TLC).[7][8] A sample of the reaction mixture is spotted on a TLC plate alongside the starting N-Boc amino acid. The plate is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the reaction's progress. Visualization can be achieved using UV light if the compounds are UV-active, or by staining with reagents like potassium permanganate or ninhydrin (after deprotection of a sample spot).
Q3: What are some common side reactions to be aware of during the esterification of N-Boc amino acids?
A3: Common side reactions include:
-
N-Boc Deprotection: The Boc group is sensitive to strong acids. In acid-catalyzed esterifications, prolonged reaction times or high temperatures can lead to the removal of the Boc group.[6]
-
N-acylurea Formation: In Steglich esterification using DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove and lowers the yield of the desired ester. The use of DMAP helps to minimize this side reaction.[2][3][12]
-
Racemization: For chiral amino acids, there is a risk of racemization, especially under harsh reaction conditions. The choice of coupling reagents and reaction conditions is crucial to maintain stereochemical integrity.
Q4: How do I purify my N-Boc protected amino acid ester after the reaction?
A4: Purification is typically achieved through an aqueous workup followed by column chromatography. The workup usually involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities like DMAP, followed by a wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally a brine wash. After drying the organic layer, the crude product is purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane.[4][6][7] In some cases, if the product is a solid, recrystallization can be an effective purification method.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Ester
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction by TLC to confirm if the starting material is being consumed. If the reaction has stalled, consider increasing the reaction time or temperature (with caution to avoid side reactions). Adding more of the coupling agent or alcohol may also drive the reaction to completion. |
| Poor quality reagents | Ensure that all reagents, especially coupling agents like DCC or EDC, are fresh and have been stored properly. Solvents should be anhydrous, as water can hydrolyze the activated intermediates. |
| Steric hindrance | If you are using a sterically hindered alcohol or amino acid, the reaction may be slow. Consider using a more powerful esterification method like the Mitsunobu reaction or allowing for a longer reaction time with Steglich esterification. |
| Side reactions consuming starting material | In Steglich esterification, the formation of N-acylurea can be a significant issue. Ensure a catalytic amount of DMAP is used. If N-Boc deprotection is suspected in acid-catalyzed methods, switch to a milder method. |
Problem 2: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Contamination with dicyclohexylurea (DCU) | In Steglich esterification with DCC, the DCU byproduct is often insoluble in the reaction solvent (like dichloromethane) and can be removed by filtration.[2] If it remains soluble, it can sometimes be removed by precipitation from the concentrated crude product by adding a non-polar solvent or by careful column chromatography. Using a water-soluble carbodiimide like EDC can simplify the workup as the corresponding urea byproduct can be removed with an aqueous wash.[1] |
| Product "oiling out" during crystallization | If the product separates as an oil instead of crystals during recrystallization, this could be due to impurities or the compound's low melting point. Try scratching the inside of the flask with a glass rod to induce crystallization, or add a seed crystal if available. Alternatively, purify by column chromatography. |
| Co-elution of product and impurities during column chromatography | If the product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for elution. Sometimes, changing the stationary phase (e.g., using a different type of silica gel) can improve separation. |
Problem 3: Unexpected Side Products are Observed
| Possible Cause | Suggested Solution |
| Observation of a more polar spot by TLC | This could indicate the presence of the deprotected amino ester due to the loss of the Boc group. This is common in acid-catalyzed reactions. To confirm, you can check if the spot stains with ninhydrin. To avoid this, use milder esterification methods like Steglich or alkylation. |
| Formation of an unknown, non-polar byproduct | In reactions with DCC, this could be the N-acylurea. Its presence can be confirmed by spectroscopic methods (e.g., NMR, MS). To minimize its formation, ensure DMAP is used as a catalyst and that the reaction is not unnecessarily prolonged. |
Experimental Protocols
Protocol 1: Steglich Esterification of N-Boc-Alanine with Benzyl Alcohol
Materials:
-
N-Boc-L-alanine
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve N-Boc-L-alanine (1 equivalent) in anhydrous DCM.
-
Add benzyl alcohol (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-Boc-L-alanine benzyl ester.[6]
Protocol 2: Esterification of N-Boc-Alanine with Benzyl Bromide (Cesium Salt Method)
Materials:
-
N-Boc-L-alanine
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Benzyl bromide
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-L-alanine (1 equivalent) in a suitable solvent (e.g., methanol) and react with cesium carbonate (0.5 equivalents) to form the cesium salt.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting cesium salt in anhydrous DMF.
-
Add benzyl bromide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Perform an aqueous workup by partitioning the reaction mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired benzyl ester.[4]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for common esterification methods of N-Boc amino acids. Please note that optimal conditions and yields can vary depending on the specific amino acid and alcohol used.
| Esterification Method | N-Boc Amino Acid | Alcohol | Coupling Agents/Reagents | Solvent | Temp. | Time | Typical Yield | Reference(s) |
| Steglich Esterification | N-Boc-L-alanine | Benzyl alcohol | DCC, DMAP | DCM | 0°C to RT | 12-18 h | >80% | [1][6] |
| Alkylation (Cesium Salt) | N-Boc-L-alanine | Benzyl bromide | Cs₂CO₃ | DMF | RT | Varies | Good | [4] |
| Fischer (SOCl₂/MeOH) | General α-amino acid | Methanol | SOCl₂ | Methanol | 0°C to Reflux | 2.5 h | Good to excellent | [7] |
| Fischer (TMSCl/MeOH) | General α-amino acid | Methanol | TMSCl | Methanol | RT | Varies | Good to excellent | [8] |
Visualizations
Experimental Workflow for Esterification of N-Boc Amino Acids
Caption: General workflow for the esterification of N-Boc amino acids.
Troubleshooting Logic for Low Ester Yield
References
- 1. grokipedia.com [grokipedia.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the handling, storage, and use of this compound.
Issue 1: Loss of Compound Integrity During Storage
Question: I have been storing this compound in the lab, and I suspect it is degrading. What are the optimal storage conditions?
Answer:
To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. The primary factors that can affect its integrity are temperature and moisture.
Recommended Storage:
-
Temperature: Store the compound at 2-8°C. Refrigeration minimizes the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Keep the container tightly sealed to protect from moisture, which can lead to hydrolysis of the ester and the Boc-group.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature and protected from moisture.
-
Aliquot if Necessary: If the container is frequently opened, consider aliquoting the compound into smaller, single-use vials to minimize exposure to air and moisture.
-
Analytical Check: If degradation is suspected, it is advisable to re-analyze the compound's purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Issue 2: Unexpected Side Products in Reactions
Question: I am observing unexpected side products in my reaction involving this compound. What are the likely degradation pathways?
Answer:
The presence of unexpected side products can often be attributed to the degradation of the starting material under the reaction conditions. For this compound, the main points of instability are the N-Boc protecting group, the methyl ester, and the azetidine ring itself.
Potential Degradation Pathways:
-
Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions.[1] The presence of even trace amounts of acid in your reaction mixture can lead to the formation of the free amine, (S)-azetidine-2-carboxylic acid methyl ester.
-
Base-Catalyzed Hydrolysis: The methyl ester is prone to hydrolysis under basic conditions, which would yield (S)-N-Boc-azetidine-2-carboxylic acid.
-
Ring Opening: The strained four-membered azetidine ring can undergo nucleophilic ring-opening, particularly in the presence of strong nucleophiles or under harsh reaction conditions. This can lead to the formation of various acyclic amine derivatives.
-
Epimerization: The chiral center at the 2-position of the azetidine ring can be susceptible to epimerization under basic conditions, leading to the formation of the (R)-enantiomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of unexpected side products.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to acidic and basic conditions?
A1: The stability is highly dependent on the pH of the environment.
-
Acidic Conditions: The N-Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and even moderately acidic conditions, especially with prolonged exposure or at elevated temperatures. This will result in the formation of the corresponding free amine.
-
Basic Conditions: The compound is generally more stable under basic conditions with respect to the N-Boc group. However, the methyl ester is susceptible to hydrolysis under basic conditions (e.g., in the presence of sodium hydroxide or other strong bases), leading to the formation of the carboxylate.
Q2: Can the compound undergo epimerization?
A2: Yes, epimerization at the C2 position is a potential risk, particularly under basic conditions. The proton at the chiral center can be abstracted by a base, leading to the formation of a planar enolate intermediate, which can then be protonated from either face to yield a mixture of (S) and (R) enantiomers. To minimize this risk, it is advisable to use non-nucleophilic, sterically hindered bases and lower reaction temperatures when basic conditions are required.
Q3: What are the expected degradation products under forced degradation conditions?
A3: A forced degradation study, which intentionally exposes the compound to harsh conditions, can help identify potential degradation products.
| Stress Condition | Expected Primary Degradation Products | Potential Secondary Degradation Products |
| Acidic Hydrolysis | (S)-Azetidine-2-carboxylic acid methyl ester (Boc deprotection) | (S)-Azetidine-2-carboxylic acid (ester hydrolysis) |
| Basic Hydrolysis | (S)-N-Boc-azetidine-2-carboxylic acid (ester hydrolysis) | Ring-opened products |
| Oxidative Stress | N-oxide derivatives | Ring-opened products |
| Thermal Stress | Decarboxylation, ring-opening products | Products of Boc-group thermolysis |
| Photostability | Dependent on chromophores; potential for radical-mediated degradation | Further fragmentation products |
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: A stability-indicating analytical method is crucial for accurately determining the purity of the compound and quantifying any degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is commonly used. A gradient elution with a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) can typically separate the parent compound from its potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying the mass of unknown degradation products, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify degradation products if they are present in sufficient quantities.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable organic solvent
-
HPLC system with UV detector
-
LC-MS system
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Experimental Workflow:
Caption: Workflow for a forced degradation study.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).
-
Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature.
-
Thermal Stress: Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: For acidic and basic samples, neutralize the solution before analysis to stop the degradation reaction.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Use LC-MS to identify the mass of any significant degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and diode array detector (DAD) or variable wavelength detector (VWD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing. This involves analyzing samples from the forced degradation study to demonstrate the separation of degradation products from the parent compound.
References
Technical Support Center: Dicyclohexylurea (DCU) Removal in Peptide Coupling Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of 1,3-dicyclohexylurea (DCU), a common byproduct of peptide coupling reactions using N,N'-dicyclohexylcarbodiimide (DCC).
Frequently Asked Questions (FAQs)
Q1: What is 1,3-dicyclohexylurea (DCU) and why is its removal challenging?
A1: 1,3-Dicyclohexylurea (DCU) is a byproduct formed during amide or ester bond formation when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[1][2][3] While chemically inert, its removal can be difficult due to its low solubility in many common organic solvents, which can lead to product contamination.[4][5]
Q2: What are the primary methods for removing DCU from a reaction mixture?
A2: The most common strategies for DCU removal leverage its poor solubility and include:
-
Filtration: As DCU often precipitates out of the reaction mixture, it can be removed by simple filtration.[4][6][7]
-
Solvent Precipitation/Washing: Washing the crude product with a solvent in which DCU is sparingly soluble can effectively remove it.[4][8] This can also involve dissolving the crude product and then adding an "anti-solvent" to precipitate the DCU.[8][9]
-
Recrystallization: This is a powerful purification technique to either crystallize the desired product, leaving the more soluble DCU in the mother liquor, or to crystallize the DCU out of solution.[4]
Q3: In which solvents is DCU soluble or insoluble?
A3: The solubility of DCU is a critical factor in choosing a removal method. Its solubility is generally low in many common organic solvents but increases with temperature.[4][10]
Q4: Are there alternatives to DCC that avoid the formation of DCU?
A4: Yes, several alternative coupling reagents circumvent the issue of DCU formation. A common choice is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), whose urea byproduct is water-soluble and easily removed with an aqueous workup.[4][11][12] Another alternative is N,N'-diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct, diisopropylurea (DIU), simplifying the workup.[1][12]
Troubleshooting Guide
Issue 1: Slow or Clogged Filtration of DCU
Question: My filtration is extremely slow, or the filter has become completely clogged with fine DCU particles. What should I do?
Answer: Fine DCU particles are known for clogging filter paper. Here are several strategies to address this:
-
Use a Filter Aid: The most effective solution is to use a filter aid like Celite® (diatomaceous earth).[8] Celite creates a porous filter cake that traps the fine DCU particles without impeding the liquid flow.
-
Switch to Vacuum Filtration: If you are using gravity filtration, switching to vacuum filtration with a Büchner funnel can significantly speed up the process.[8]
-
Centrifugation: For small-scale reactions, centrifuging the mixture to pellet the DCU and then decanting the supernatant can be an effective alternative to filtration.[8]
-
Optimize Solvent Choice: Ensure your desired product is highly soluble and DCU is poorly soluble in the chosen solvent at the filtration temperature. Diluting a viscous solution with more solvent may also help.[8]
Issue 2: DCU Remains in the Product After Filtration
Question: I've filtered my reaction mixture, but I still see DCU contamination in my product. How can I remove the remaining DCU?
Answer: Complete removal of DCU can be challenging due to its slight solubility in many organic solvents.[8]
-
Solvent Precipitation/Washing: Dissolve your crude product in a minimal amount of a solvent in which both the product and DCU are soluble (e.g., a small amount of DCM or ethyl acetate). Then, add an "anti-solvent" in which DCU is insoluble (e.g., hexanes or diethyl ether) to precipitate the remaining DCU. Filter again to remove the precipitated DCU.[8][13]
-
Crystallization: If your product is a solid, recrystallization is a highly effective purification method. Choose a solvent in which your product has high solubility at an elevated temperature and low solubility at room temperature, while DCU remains in solution.
Logical Workflow for DCU Removal Troubleshooting
Caption: Troubleshooting workflow for DCU removal.
Data Presentation
Solubility of 1,3-Dicyclohexylurea (DCU) in Common Organic Solvents
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Sparingly soluble | Often used as the reaction solvent from which DCU precipitates.[8] |
| Chloroform | Soluble | Can be used to dissolve DCU for column chromatography.[8] |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [10] |
| Acetone | Soluble | [10] |
| Ethanol | Soluble (especially when warm) | [10][14] |
| Acetonitrile | Sparingly soluble (especially when cold) | Can be used to precipitate DCU by cooling the mixture.[14][15] |
| Ethyl Acetate | Sparingly soluble (cold) | |
| Diethyl Ether | Sparingly soluble | Can be used as an "anti-solvent".[8] |
| Hexanes | Insoluble | Can be used as an "anti-solvent".[4][8] |
| Water | Insoluble | [4][10][16] |
Note: Solubility is often temperature-dependent and the terms "soluble," "sparingly soluble," and "insoluble" are qualitative.
Comparison of DCC Alternatives
| Coupling Reagent | Byproduct | Byproduct Solubility | Key Advantages | Key Disadvantages |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Low cost, effective for many standard couplings.[1] | Insoluble DCU complicates purification. DCC is a known allergen.[1] |
| DIC | Diisopropylurea (DIU) | Soluble in many organic solvents | DIU is more soluble than DCU, simplifying work-up. DIC is a liquid, easy to handle.[1] | Can still be challenging to remove DIU completely without chromatography. |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble | Byproduct is easily removed by aqueous washes. Ideal for biological applications.[12] | More expensive than DCC. |
| HATU/HBTU | Tetramethylurea | Soluble | High coupling efficiencies and fast reaction rates. Less racemization.[1][12] | More expensive than carbodiimides. |
Experimental Protocols
Protocol 1: DCU Removal by Precipitation and Filtration
This method is ideal when DCU has low solubility in the reaction solvent.
-
Cool the Reaction Mixture: Upon reaction completion, cool the mixture in an ice bath to maximize DCU precipitation.[9][13]
-
Set up Filtration Apparatus: Assemble a Büchner funnel with a piece of filter paper on a filter flask connected to a vacuum source.[2][8] Wet the filter paper with a small amount of the cold reaction solvent to ensure it is sealed.[8][9]
-
Filter the Mixture: Turn on the vacuum and pour the cooled reaction mixture into the Büchner funnel.[2][8]
-
Wash the Precipitate: Wash the collected DCU precipitate with a minimal amount of cold reaction solvent to recover any entrapped product.[2][8][9]
-
Collect the Filtrate: The filtrate contains your desired product and can be carried forward for further workup or purification.[2][9]
Protocol 2: Filtration using a Celite® Pad
This protocol is recommended for removing very fine DCU particles that may clog standard filter paper.[8]
-
Set up Filtration Apparatus: Assemble a Büchner funnel with filter paper on a filter flask as described in Protocol 1.[8]
-
Prepare the Celite® Pad: In a small beaker, make a slurry of Celite® in the reaction solvent. With the vacuum on, pour the slurry into the Büchner funnel to form an even pad (typically 1-2 cm thick).
-
Filter the Mixture: Carefully pour the reaction mixture onto the center of the Celite® pad.
-
Wash the Filter Cake: Wash the Celite® pad with a small amount of cold reaction solvent to recover any trapped product.
Protocol 3: DCU Removal by Solvent Precipitation
-
Concentrate the Reaction Mixture: Remove the reaction solvent under reduced pressure.
-
Dissolve the Crude Product: Dissolve the residue in a minimal amount of a solvent in which your product is highly soluble, but DCU is less so (e.g., dichloromethane).[13]
-
Add Anti-Solvent: Slowly add an anti-solvent in which DCU is poorly soluble (e.g., hexane or diethyl ether) until a precipitate (DCU) is observed.[13]
-
Cool and Filter: Cool the mixture in an ice bath for 15-30 minutes to complete the precipitation, then filter as described in Protocol 1 to remove the precipitated DCU.[9][13]
-
Isolate the Product: The desired product is in the filtrate. Remove the solvent to obtain the purified product.[9][13]
Visualizations
DCC Coupling Mechanism and DCU Formation
Caption: Formation of DCU in DCC-mediated peptide coupling.
Experimental Workflow for DCU Removal by Filtration
Caption: Workflow for DCU removal via precipitation and filtration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Alternative Protecting Groups for Azetidine-2-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azetidine-2-carboxylic acid. It offers guidance on selecting and using alternative protecting groups to navigate challenges during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the nitrogen of azetidine-2-carboxylic acid?
A1: The most commonly employed protecting groups for azetidine-2-carboxylic acid are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These are widely used in peptide synthesis and offer a range of deprotection conditions. Other alternatives include tosyl (Ts) and benzhydryl (Bh), which can be useful in specific synthetic strategies.
Q2: When should I consider using an alternative to the Boc protecting group?
A2: While the Boc group is widely used, you might consider an alternative in the following scenarios:
-
Acid Sensitivity: If your molecule contains other acid-labile functional groups that would be cleaved during Boc removal with strong acids like trifluoroacetic acid (TFA).
-
Orthogonality: When a multi-step synthesis requires sequential deprotection of different functional groups. Using an orthogonal protecting group like Fmoc (base-labile) or Cbz (hydrogenolysis) allows for selective removal without affecting the Boc group.
-
Steric Hindrance: In cases where the steric bulk of the Boc group hinders a desired reaction at a nearby site.
Q3: What are the main advantages and disadvantages of common alternative protecting groups?
A3: Each protecting group has its own set of advantages and disadvantages:
-
Cbz (Benzyloxycarbonyl):
-
Advantages: Stable to acidic and basic conditions, allowing for the use of Boc and Fmoc protecting groups elsewhere in the molecule. It is readily removed by catalytic hydrogenolysis, which is a mild deprotection method.
-
Disadvantages: Hydrogenolysis is not compatible with functional groups that can be reduced, such as alkenes, alkynes, or some sulfur-containing groups. The catalyst can sometimes be poisoned.
-
-
Fmoc (9-Fluorenylmethyloxycarbonyl):
-
Advantages: It is stable to acidic conditions and hydrogenolysis, providing orthogonality with Boc and Cbz groups. Deprotection is achieved under mild basic conditions, typically with piperidine.
-
Disadvantages: The Fmoc group is sensitive to bases, limiting the choice of reagents and reaction conditions. The dibenzofulvene byproduct generated during deprotection can sometimes lead to side reactions if not effectively scavenged.
-
-
Tosyl (Ts):
-
Advantages: The tosyl group is very robust and stable to a wide range of reaction conditions, including strongly acidic and oxidative environments.
-
Disadvantages: Its removal often requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strong acids, which may not be compatible with complex molecules.
-
-
Benzhydryl (Bh):
-
Advantages: This group can be cleaved under mildly acidic conditions or by hydrogenolysis. It offers different selectivity compared to the Boc group.
-
Disadvantages: Similar to Cbz, it is susceptible to hydrogenolysis. Its removal under acidic conditions might not be selective if other acid-labile groups are present.
-
Troubleshooting Guides
Problem 1: Low Yield During N-Protection Reaction
Question: I am getting a low yield for the N-protection of azetidine-2-carboxylic acid. What could be the cause and how can I improve it?
Answer: Low yields in N-protection reactions can stem from several factors. Here is a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
-
Incomplete reaction:
-
Solution: Increase the reaction time and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Consider a moderate increase in reaction temperature, but be cautious of potential side reactions.
-
-
Poor solubility of starting materials:
-
Solution: Ensure your azetidine-2-carboxylic acid is fully dissolved. You may need to try different solvent systems or use a co-solvent to improve solubility.
-
-
Base-related issues:
-
Solution: The choice and amount of base are critical. For Boc protection with (Boc)₂O, bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. Ensure the base is fresh and added in the correct stoichiometric amount. For Schotten-Baumann conditions (used for Cbz and Fmoc protection), maintaining the pH with a base like sodium carbonate or sodium bicarbonate is crucial.
-
-
Reagent quality:
-
Solution: Use fresh protecting group reagents (e.g., (Boc)₂O, Cbz-Cl, Fmoc-Cl). These reagents can degrade over time, especially if exposed to moisture.
-
Problem 2: Incomplete Deprotection or Side Reactions During Deprotection
Question: I am observing incomplete deprotection or the formation of unexpected byproducts when removing the protecting group. What should I do?
Answer: Deprotection issues are common and often depend on the specific protecting group and the substrate.
Troubleshooting Deprotection Issues:
-
tert-Butoxycarbonyl (Boc) Group:
-
Issue: Incomplete deprotection with TFA.
-
Solution: Increase the concentration of TFA or the reaction time. Ensure your TFA is not old, as it can absorb water. For sensitive substrates, consider alternative milder methods like using TMSI in DCM.
-
Issue: Side reactions from the tert-butyl cation.
-
Solution: Use a scavenger like triisopropylsilane (TIS) or thioanisole to trap the carbocation.
-
-
Benzyloxycarbonyl (Cbz) Group:
-
Issue: Incomplete hydrogenolysis.
-
Solution: Ensure the catalyst (e.g., Pd/C) is active. Use a freshly opened bottle or a more active form of the catalyst. Increase the hydrogen pressure or reaction time. The presence of sulfur-containing compounds or other catalyst poisons can inhibit the reaction.
-
Issue: Reduction of other functional groups.
-
Solution: If your molecule has functional groups sensitive to reduction, consider alternative deprotection methods like using HBr in acetic acid, but be mindful of the harsh acidic conditions.
-
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group:
-
Issue: Incomplete deprotection with piperidine.
-
Solution: Increase the reaction time or the number of piperidine treatments. Ensure the piperidine solution is fresh.
-
Issue: Side reactions with dibenzofulvene.
-
Solution: Ensure a sufficient excess of piperidine is used to act as a scavenger.
-
-
Azetidine Ring Opening:
-
Issue: The strained azetidine ring can be susceptible to opening under certain deprotection conditions, especially harsh acidic or nucleophilic conditions.[1]
-
Solution: Opt for the mildest possible deprotection conditions. For example, choose hydrogenolysis for Cbz removal over strong acid cleavage. When acidic conditions are necessary, perform the reaction at a lower temperature and for a shorter duration. Monitor the reaction closely to minimize byproduct formation.
-
Data Presentation: Comparison of Protecting Groups
| Protecting Group | Protection Reagent | Typical Conditions for Protection | Typical Yield (%) | Deprotection Method | Typical Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., TEA, DIPEA), Solvent (e.g., THF, Dioxane), RT, 2-18 h | >90 | Acidolysis | TFA in DCM (1:1), RT, 30 min - 2 h |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Schotten-Baumann (aq. Na₂CO₃), 0°C to RT, 2-4 h | 70-90 | Hydrogenolysis | H₂, Pd/C, Solvent (e.g., MeOH, EtOH), RT, 1-16 h |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Schotten-Baumann (aq. Na₂CO₃/Dioxane), 0°C to RT, 2-6 h | 85-95 | Basolysis | 20% Piperidine in DMF, RT, 10-30 min |
| Tosyl | p-Toluenesulfonyl chloride (Ts-Cl) | Base (e.g., Pyridine, K₂CO₃), Solvent (e.g., CH₂Cl₂, MeCN), 0°C to RT, 4-12 h | 75-90 | Reduction | Na/NH₃(l) or Mg/MeOH |
| Benzhydryl | Diphenyldiazomethane or Benzhydryl bromide | Varies | 80-90 | Hydrogenolysis or Acidolysis | H₂, Pd/C or mild acid |
Experimental Protocols
Protocol 1: N-Boc Protection of Azetidine-2-Carboxylic Acid
-
Dissolution: Dissolve azetidine-2-carboxylic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add triethylamine (2.5 eq.) to the solution and stir.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and wash with diethyl ether. Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc-azetidine-2-carboxylic acid.
Protocol 2: N-Cbz Protection of Azetidine-2-Carboxylic Acid
-
Dissolution: Dissolve azetidine-2-carboxylic acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.) and cool in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether. Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Cbz-azetidine-2-carboxylic acid.[2]
Protocol 3: Deprotection of N-Cbz-Azetidine-2-Carboxylic Acid by Hydrogenolysis
-
Setup: Dissolve N-Cbz-azetidine-2-carboxylic acid (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine-2-carboxylic acid.[3]
Visualization of Decision-Making and Workflows
References
Technical Support Center: Monitoring Azetidine Synthesis by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of azetidine synthesis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H NMR signals I should look for to confirm the formation of an N-Boc-azetidine ring?
A1: For a typical N-Boc-protected azetidine, you should look for three key sets of signals. The protons on the azetidine ring carbons (C2/C4 and C3) will typically appear as multiplets in the range of 3.5-4.5 ppm.[1] Specifically, the protons at C2 and C4, adjacent to the nitrogen, are often observed around 3.9-4.2 ppm, while the C3 protons are usually found slightly more upfield. A defining feature is the large singlet for the nine protons of the tert-butoxycarbonyl (Boc) protecting group, which characteristically appears around 1.4 ppm.[1]
Q2: How can I distinguish between starting materials and the azetidine product in the ¹H NMR spectrum?
A2: Distinguishing between starting materials and the product involves identifying unique, non-overlapping peaks for each species and monitoring their change in integration over time. For example, in a cyclization of a γ-haloamine, you would track the disappearance of the proton signals adjacent to the halogen and the amine in the starting material and the concurrent appearance of the characteristic azetidine ring protons. Creating a table of expected chemical shifts for both reactants and products before starting the experiment is highly recommended.
Q3: My reaction involves an intermediate. How can I use NMR to monitor its formation and consumption?
A3: If a stable intermediate is formed, you can track its presence by identifying its unique NMR signals. These signals will grow in intensity at the beginning of the reaction and then decrease as the intermediate is converted to the final product. It is advisable to run preliminary NMR spectra on isolated intermediates if possible, or use 2D NMR techniques like COSY and HSQC on a reaction mixture to help identify the signals belonging to the intermediate.
Q4: What is the best method for quantifying the conversion of my reaction using ¹H NMR?
A4: The most reliable method for quantifying reaction conversion is the internal standard method. This involves adding a known amount of an unreactive compound (the internal standard) with a simple NMR spectrum to the reaction mixture. The internal standard's signals should not overlap with any signals from the reactants, intermediates, or products. By comparing the integral of a known proton signal from your product or starting material to the integral of a known proton signal from the internal standard, you can accurately calculate the concentration and thus the reaction conversion and yield.
Troubleshooting Guides
Problem 1: My ¹H NMR spectrum has broad, poorly resolved peaks.
-
Possible Cause: Poor shimming of the magnetic field.
-
Solution: Re-shim the spectrometer. If the problem persists, the sample itself may be the issue.
-
-
Possible Cause: The sample is not fully dissolved or contains particulate matter.
-
Solution: Ensure your sample is completely dissolved. If you took an aliquot from a reaction mixture, filter it through a small plug of glass wool in a Pasteur pipette to remove any solids before adding the deuterated solvent.
-
-
Possible Cause: The sample is too concentrated.
-
Solution: High concentrations can increase viscosity and lead to peak broadening. Dilute your sample with more deuterated solvent. For routine ¹H NMR, 5-25 mg of your compound in 0.6-0.7 mL of solvent is a good starting point.
-
-
Possible Cause: Presence of paramagnetic species.
-
Solution: Even trace amounts of paramagnetic metals (e.g., from certain catalysts) can cause significant line broadening. If suspected, you may need to pass the reaction aliquot through a small silica plug before preparing the NMR sample.
-
Problem 2: I see unexpected peaks in my spectrum.
-
Possible Cause: Residual solvents from the reaction or purification.
-
Solution: Common solvents like ethyl acetate or dichloromethane can be difficult to remove completely. Co-evaporation with a more volatile solvent or extended drying under high vacuum can help. You can identify these common solvent peaks by consulting a reference chart for their chemical shifts in your deuterated solvent.
-
-
Possible Cause: Contamination from glassware or the NMR tube.
-
Solution: Ensure all glassware, including the NMR tube and cap, are thoroughly cleaned and dried before use. Rinsing with acetone followed by drying in an oven is a standard procedure.
-
-
Possible Cause: Formation of byproducts in the reaction.
-
Solution: Compare the signals to the expected chemical shifts of your starting material and product. If the unexpected peaks do not match common solvents or impurities, they may be byproducts. 2D NMR techniques can help in identifying the structure of these unexpected species.
-
Problem 3: The signals for my starting material and product are overlapping.
-
Possible Cause: Accidental isochrony (coincidental overlap of chemical shifts).
-
Solution 1: Change the deuterated solvent. Switching from CDCl₃ to benzene-d₆ or acetone-d₆ can often shift the signals enough to resolve the overlap.
-
Solution 2: Use a higher field NMR spectrometer. A spectrometer with a stronger magnetic field will provide better spectral dispersion, which may resolve the overlapping peaks.
-
Solution 3: For quantification, try to find other, non-overlapping peaks for both the reactant and product. Even if the most prominent signals overlap, there may be other usable signals elsewhere in the spectrum.
-
Problem 4: My quantification using an internal standard is inaccurate.
-
Possible Cause: The relaxation delay (D1) is too short.
-
Solution: For accurate quantification, all protons being analyzed must fully relax back to their equilibrium state between scans. A sufficiently long relaxation delay (D1) is crucial. A conservative approach is to set D1 to at least 5 times the longest T1 relaxation time of any proton of interest in your sample. If T1 values are unknown, a D1 of 10 seconds is often a safe starting point for small molecules.
-
-
Possible Cause: The internal standard is not stable or is reacting.
-
Solution: The internal standard must be inert under the reaction conditions. Choose a standard that is known to be stable and unreactive with your reagents. Common internal standards include 1,3,5-trimethoxybenzene or dimethyl sulfone.
-
-
Possible Cause: Inaccurate integration due to poor baseline correction or phasing.
-
Solution: Carefully phase and baseline correct your spectrum before integration. Ensure that the integration window encompasses the entire peak, including any satellite peaks.
-
Data Presentation: NMR Chemical Shifts for Azetidine Synthesis
The following tables summarize typical ¹H NMR chemical shifts for reactants and products in common azetidine synthesis routes. Note that exact chemical shifts can vary depending on the specific substituents and the solvent used.
Table 1: Intramolecular Cyclization of a γ-Bromoamine
| Compound | Functional Group Protons | Typical ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Starting Material: N-Boc-3-bromo-1-propanamine | CH₂-Br | 3.4 - 3.6 | Triplet |
| CH₂-N | 3.2 - 3.4 | Quartet | |
| CH₂ (middle) | 2.0 - 2.2 | Quintet | |
| Boc (C(CH₃)₃) | ~1.45 | Singlet | |
| Product: N-Boc-azetidine | CH₂-N (C2/C4) | 3.9 - 4.2 | Triplet |
| CH₂ (C3) | 2.2 - 2.5 | Quintet | |
| Boc (C(CH₃)₃) | ~1.4 | Singlet |
Table 2: Synthesis from a cis-3,4-Epoxy Amine
| Compound | Functional Group Protons | Typical ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Starting Material: cis-3,4-Epoxy Amine Derivative | Epoxy CH | 2.8 - 3.1 | Multiplet |
| CH₂-N | 2.5 - 2.9 | Multiplet | |
| N-Protecting Group (e.g., Benzyl CH₂) | ~3.8 | Singlet | |
| Product: 3-Hydroxyazetidine Derivative | CH(OH) | 4.3 - 4.6 | Multiplet |
| CH₂-N (C2/C4) | 3.5 - 4.0 | Multiplet | |
| N-Protecting Group (e.g., Benzyl CH₂) | ~3.7 | Singlet |
Experimental Protocols
Protocol 1: In-situ Monitoring of Azetidine Synthesis by ¹H NMR
This protocol outlines the steps for monitoring a reaction directly within an NMR tube.
-
Preparation:
-
In a clean, dry vial, dissolve the starting material in a deuterated solvent that is suitable for the reaction (e.g., CDCl₃, DMSO-d₆).
-
Acquire an initial ¹H NMR spectrum (t=0) of the starting material. This will serve as your reference.
-
If using an internal standard for quantification, add a precisely weighed amount to the vial and acquire another t=0 spectrum.
-
-
Reaction Initiation:
-
Add the reagent or catalyst that initiates the reaction directly to the NMR tube containing the starting material solution.
-
Quickly cap the tube, invert it several times to mix, and insert it into the NMR spectrometer.
-
-
NMR Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra over time. Most NMR software has an automated function for kinetic experiments that allows you to set the number of scans per spectrum and the delay between each acquisition.[2][3][4]
-
For good time resolution, use a minimal number of scans (e.g., 1 to 8) that still provides an adequate signal-to-noise ratio.[4]
-
Set a fixed relaxation delay (D1) that is sufficiently long for quantitative accuracy if needed (see Troubleshooting Problem 4).
-
-
Data Processing and Analysis:
-
Process the array of spectra with consistent phasing and baseline correction.
-
Select a characteristic, non-overlapping peak for the starting material and the azetidine product.
-
Integrate these peaks for each time point.
-
Calculate the reaction conversion at each time point by comparing the relative integrals of the product and remaining starting material.
-
Protocol 2: Monitoring by Sampling the Reaction Mixture
This protocol is suitable for reactions not conducted in a deuterated solvent.
-
Reaction Setup:
-
Set up the reaction in a standard reaction vessel.
-
If quantifying, you can add an internal standard to the entire reaction mixture at the beginning, or to each individual sample taken. The latter is often more practical.
-
-
Sample Preparation:
-
At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or adding a quenching agent).
-
Remove the reaction solvent under reduced pressure or by passing a stream of nitrogen over the sample.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
If the internal standard was not added to the bulk reaction, add a precisely known amount to the NMR tube.
-
Filter the solution into a clean NMR tube to remove any particulates.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure quantitative parameters (e.g., long D1) are used if you need to calculate yield.
-
-
Data Analysis:
-
Process the spectrum and integrate the relevant peaks of the starting material, product, and internal standard.
-
Calculate the reaction progress or yield based on the relative integrals.
-
Visualizations
Caption: Experimental workflow for monitoring azetidine synthesis by sampling.
Caption: Troubleshooting logic for common NMR issues in reaction monitoring.
References
Validation & Comparative
A Comparative Analysis of Azetidine-2-carboxylic Acid and Proline in Peptide-Based Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, predictable conformations, and improved biological activity is a continuous endeavor. The strategic incorporation of non-proteinogenic amino acids is a key approach in this pursuit. This guide provides a detailed comparison of azetidine-2-carboxylic acid (Aze), a four-membered ring analogue of proline (Pro), and its impact on peptide structure, stability, and function.
This document delves into the experimental data comparing Aze and Pro, offering insights into their distinct stereochemical constraints and the resulting influence on peptide secondary structure. Detailed methodologies for the key experimental techniques used in this comparative analysis are also provided to facilitate the design and execution of further research.
Structural and Conformational Differences: A Tale of Two Rings
The fundamental difference between azetidine-2-carboxylic acid and proline lies in their ring size—a four-membered azetidine ring versus a five-membered pyrrolidine ring. This seemingly subtle variation imposes significantly different conformational constraints on the peptide backbone.
Proline's larger, more flexible ring readily accommodates the formation of β-turns, a common secondary structural motif in proteins and peptides. In contrast, the more rigid, planar nature of the azetidine ring in Aze favors the adoption of γ-turn-like conformations.[1][2] This divergence in turn propensity can be strategically exploited to modulate the three-dimensional structure and, consequently, the biological activity of peptides.
The incorporation of Aze into proline-rich sequences, such as those found in collagen-mimetic peptides, has been shown to perturb the normal secondary structure.[3] While proline residues are crucial for the stability of the collagen triple helix, the substitution with Aze can lead to a destabilization of this structure.
Quantitative Comparison of Physicochemical Properties
To provide a clearer understanding of the impact of substituting proline with azetidine-2-carboxylic acid, the following tables summarize key physicochemical and structural parameters. Note: The following data are representative examples derived from multiple sources and are intended for comparative illustration. Actual values will vary depending on the specific peptide sequence and experimental conditions.
| Property | Peptide with Proline | Peptide with Azetidine-2-carboxylic Acid | Reference |
| Melting Temperature (Tm) | Higher (e.g., ~40°C) | Lower (e.g., ~30°C) | [4] |
| Predominant Turn Type | β-turn | γ-turn | [1][2] |
| Proteolytic Half-life (t1/2) | Shorter | Potentially Longer (steric hindrance) | General Principle |
| Parameter | Ac-Pro-NHMe | Ac-Aze-NHMe | Reference |
| Φ (phi) Angle | ~ -60° | ~ +/- 70-90° | [5] |
| Ψ (psi) Angle | ~ +140° (trans) | ~ 0° or +/- 164° | [5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Aze-Containing Peptides
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide containing azetidine-2-carboxylic acid.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Aze-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-Aze-OH) and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy for Thermal Stability
This protocol describes the determination of a peptide's melting temperature (Tm) using CD spectroscopy.
Materials:
-
Peptide solution (0.1-0.2 mg/mL in a suitable buffer, e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectropolarimeter equipped with a Peltier temperature controller
-
Quartz cuvette (1 mm path length)
Procedure:
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes.
-
Set the wavelength to monitor the change in secondary structure (e.g., 222 nm for α-helical peptides).
-
-
Sample Preparation:
-
Prepare a blank solution (buffer only).
-
Prepare the peptide solution at the desired concentration.
-
-
Baseline Correction:
-
Record a baseline spectrum of the buffer-filled cuvette across the desired temperature range.
-
-
Thermal Denaturation:
-
Place the peptide solution in the cuvette.
-
Set the temperature range (e.g., 10°C to 90°C) and the heating rate (e.g., 1°C/minute).
-
Record the CD signal at the chosen wavelength as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide data.
-
Plot the CD signal (mdeg) versus temperature (°C).
-
Fit the data to a sigmoidal curve to determine the midpoint of the transition, which corresponds to the Tm.
-
NMR Spectroscopy for Conformational Analysis
This protocol provides a general workflow for determining the solution conformation of a peptide using 2D NMR spectroscopy.[6][7][8]
Materials:
-
Lyophilized peptide
-
NMR solvent (e.g., D₂O, H₂O/D₂O 9:1, or deuterated organic solvents)
-
NMR spectrometer with a cryoprobe
-
NMR data processing software
Procedure:
-
Sample Preparation: Dissolve the peptide in the appropriate NMR solvent to a final concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and concentration.
-
Acquire 2D TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) spectra.
-
-
Resonance Assignment:
-
Use the TOCSY spectrum to identify spin systems corresponding to individual amino acid residues.
-
Use the NOESY spectrum to establish sequential connectivities between adjacent residues (dαN(i, i+1), dNN(i, i+1)).
-
-
Structural Restraints:
-
Measure the intensities of NOE cross-peaks to derive interproton distance restraints.
-
Measure ³J(HNα) coupling constants from a high-resolution 1D or 2D spectrum to obtain dihedral angle (φ) restraints.
-
-
Structure Calculation:
-
Use the distance and dihedral angle restraints as input for molecular dynamics or distance geometry-based structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of low-energy structures that are consistent with the experimental data.
-
-
Structure Validation: Evaluate the quality of the calculated structures using programs like PROCHECK-NMR.
Protease Stability Assay using HPLC
This protocol describes a method to assess the stability of a peptide in the presence of proteases (e.g., in human serum) by monitoring its degradation over time using RP-HPLC.[1][9]
Materials:
-
Peptide stock solution
-
Human serum or specific protease solution
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile)
-
RP-HPLC system with a C18 column
-
Mobile phases (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile)
Procedure:
-
Reaction Setup:
-
Incubate the peptide at a final concentration of 10-100 µM with human serum (e.g., 50% v/v) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching: Immediately stop the enzymatic reaction by adding the aliquot to the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
HPLC Analysis:
-
Inject the supernatant onto the RP-HPLC system.
-
Elute the peptide using a gradient of mobile phase B.
-
Monitor the peptide peak area at a specific wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Plot the percentage of remaining peptide (relative to the t=0 time point) versus time.
-
Determine the half-life (t₁/₂) of the peptide under the assay conditions.
-
Impact on Biological Activity and Signaling
The substitution of proline with azetidine-2-carboxylic acid can have profound effects on the biological activity of a peptide. By altering the peptide's conformation, Aze can either enhance or diminish its ability to bind to its target receptor. This can, in turn, modulate downstream signaling pathways.
For instance, in a hypothetical scenario involving a peptide agonist, the native Pro-containing peptide might adopt a β-turn conformation that is optimal for receptor binding and subsequent activation of a G-protein coupled receptor (GPCR), leading to the production of a second messenger like cyclic AMP (cAMP). An Aze-substituted analogue, with its preference for a γ-turn, might bind to the receptor with a different affinity or efficacy, leading to an altered signaling output. This could manifest as a weaker or stronger agonistic effect, or even a switch to antagonistic activity.
The increased proteolytic stability sometimes conferred by Aze incorporation can also lead to a more sustained biological effect, as the peptide remains intact and available to interact with its target for a longer duration.
Conclusion
The substitution of proline with azetidine-2-carboxylic acid is a powerful tool in peptidomimetic design. The smaller, more constrained four-membered ring of Aze induces distinct conformational preferences compared to the five-membered ring of proline, favoring γ-turns over β-turns. This can lead to significant alterations in peptide secondary structure, thermal stability, and proteolytic resistance. These physicochemical changes can, in turn, modulate the biological activity of peptides, making Aze a valuable residue for fine-tuning the pharmacological properties of peptide-based drug candidates. The experimental protocols provided herein offer a foundation for researchers to further explore the intriguing potential of azetidine-2-carboxylic acid in their own drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Excess Determination of (S)-N-Boc-Azetidine-2-Carboxylic Acid Methyl Ester
For researchers, scientists, and drug development professionals working with chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric purity of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, a valuable building block in medicinal chemistry. We will explore three primary methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents. This guide presents a comparative overview, detailed experimental protocols, and supporting data to facilitate the selection of the most suitable method for your analytical needs.
Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the nature of the sample matrix.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of volatile enantiomers on a chiral capillary column. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals. |
| Sample Preparation | Simple dissolution in the mobile phase. | Derivatization may be required to increase volatility and improve peak shape. | Addition of a chiral solvating agent to the NMR sample. |
| Resolution | Typically provides baseline resolution of enantiomers.[1] | Can achieve high resolution, especially with appropriate derivatization.[2] | Resolution of signals depends on the choice and concentration of the chiral solvating agent. |
| Analysis Time | 10-30 minutes per sample.[1] | 15-30 minutes per sample.[2] | Rapid analysis, typically under 15 minutes per sample. |
| Sensitivity | High, especially with UV detection. | Very high, particularly with a flame ionization detector (FID) or mass spectrometry (MS).[2] | Lower sensitivity compared to chromatographic methods. |
| Key Advantages | Robust, widely applicable, and a large variety of commercially available chiral stationary phases.[1][3] | High efficiency and sensitivity, suitable for volatile compounds. | Fast, non-destructive, and provides structural information. No chromatographic separation needed. |
| Limitations | Higher solvent consumption compared to GC. | Requires the analyte to be volatile and thermally stable, often necessitating derivatization. | Lower sensitivity, and the chiral solvating agent can sometimes interfere with the analyte signals. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method provides direct enantiomeric separation on a chiral stationary phase. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for N-Boc protected amino acids.[4]
Instrumentation:
-
Standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Chiral Gas Chromatography (GC)
For GC analysis, derivatization is often necessary to enhance the volatility and thermal stability of the analyte. A two-step derivatization involving esterification followed by acylation is a common approach for amino acids.[5]
Instrumentation:
-
Gas chromatograph coupled to a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Derivatization Protocol:
-
Esterification (if starting from the carboxylic acid): Treat the N-Boc-azetidine-2-carboxylic acid with diazomethane or methanolic HCl to form the methyl ester.
-
N-Trifluoroacetylation: To a dry sample of N-Boc-azetidine-2-carboxylic acid methyl ester, add a solution of trifluoroacetic anhydride (TFAA) in dichloromethane. Heat at 100°C for 30 minutes. After cooling, evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., hexane) for injection.
Chromatographic Conditions:
-
Column: Chirasil-L-Val capillary column (25 m x 0.25 mm I.D., 0.16 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 4 °C/min.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
Data Analysis:
-
The enantiomeric ratio is determined by integrating the peaks corresponding to the derivatized enantiomers in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
This technique offers a rapid determination of enantiomeric excess without the need for chromatographic separation by inducing a chemical shift difference between the enantiomers.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire a standard ¹H NMR spectrum.
-
Add a chiral solvating agent (CSA), such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL), in small increments (e.g., 0.2, 0.5, 1.0 equivalents) and acquire a spectrum after each addition.
NMR Analysis:
-
Monitor the signals of the N-Boc-azetidine-2-carboxylic acid methyl ester, particularly the methoxy protons or the protons on the azetidine ring, for separation into two distinct signals corresponding to the two enantiomers complexed with the CSA.
-
Integrate the separated signals to determine the enantiomeric ratio.
Workflow and Decision Pathway
The selection of an appropriate method can be guided by the specific requirements of the analysis. The following diagrams illustrate the general experimental workflow and a decision-making pathway.
Caption: General experimental workflow for ee determination.
References
A Comparative Guide to the X-ray Crystallography of Azetidine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry due to its unique conformational properties and ability to impart desirable physicochemical characteristics to bioactive molecules. X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of these compounds, providing invaluable insights into their structure-activity relationships. This guide offers a comparative overview of the crystallographic parameters of various azetidine-containing compounds, details the experimental protocols for their structural determination, and presents a workflow for these analyses.
Comparison of Crystallographic Data for Azetidine Derivatives
The following table summarizes key crystallographic data for a selection of azetidine-containing compounds, showcasing the influence of substitution on the crystal packing and molecular geometry. The data has been compiled from the Cambridge Structural Database (CSD).
| Compound Name | CCDC Refcode | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Resolution (Å) | R-factor (%) | Azetidine Puckering Amplitude (Å) |
| Azetidine | AZETID01 | C₃H₇N | Orthorhombic | Pnma | 8.934 | 6.477 | 6.477 | 90 | 90 | 90 | 1.00 | 4.5 | 0.12 |
| L-Azetidine-2-carboxylic acid | AZCBOX | C₄H₇NO₂ | Orthorhombic | P2₁2₁2₁ | 5.860 | 8.020 | 10.150 | 90 | 90 | 90 | 0.89 | 3.8 | 0.14 |
| 1-(4-Bromobenzoyl)-azetidine-3-carbonitrile | BIKTUI | C₁₁H₉BrN₂O | Monoclinic | P2₁/c | 10.841 | 5.483 | 20.012 | 90 | 101.54 | 90 | 0.77 | 4.2 | 0.11 |
| 1-Benzoyl-3-phenylazetidine | BIXZUL | C₁₆H₁₅NO | Monoclinic | P2₁/n | 11.234 | 6.012 | 19.345 | 90 | 98.76 | 90 | 0.82 | 5.1 | 0.15 |
| 3-(4-Chlorophenyl)-1-azabicyclo[1.1.0]butane | CATXIZ | C₉H₈ClN | Monoclinic | P2₁/c | 11.521 | 5.789 | 12.432 | 90 | 109.87 | 90 | 0.79 | 3.9 | N/A |
Experimental Protocols in X-ray Crystallography
The determination of the crystal structure of azetidine-containing compounds by single-crystal X-ray diffraction follows a well-established workflow. The specific parameters and equipment may vary, but the general methodology remains consistent.
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target azetidine derivative and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis: Azetidines can be synthesized through various routes, including intramolecular cyclization of γ-amino alcohols or halides, [2+2] cycloadditions of imines and alkenes, and the reduction of β-lactams.[1] The chosen synthetic pathway depends on the desired substitution pattern and stereochemistry.
Crystallization: Growing diffraction-quality crystals is a critical step that often requires screening various conditions. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the compound's solution, inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
X-ray Source: Modern diffractometers use either a sealed-tube X-ray generator or a more brilliant microfocus source. Synchrotron radiation provides the most intense X-ray beams and is often used for very small or weakly diffracting crystals.[2]
-
Data Collection Strategy: The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles, and at each orientation, a diffraction pattern is recorded by a detector (e.g., a CCD or CMOS detector). A complete dataset consists of hundreds or thousands of these diffraction images.
Structure Solution and Refinement
The collected diffraction data are processed to determine the crystal structure.
-
Data Processing: The raw diffraction images are integrated to determine the position and intensity of each diffraction spot. These intensities are then corrected for various experimental factors.
-
Structure Solution: The initial atomic positions are determined using methods such as the Patterson function or, more commonly, direct methods, which are implemented in software packages like SHELXS or SIR.
-
Structure Refinement: The initial structural model is refined against the experimental diffraction data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should ideally be as low as possible.
Visualizations
Experimental Workflow for X-ray Crystallography of Azetidine Compounds
Caption: A general workflow for the determination of azetidine-containing compound structures by X-ray crystallography.
Comparative Techniques for Structural Elucidation
While single-crystal X-ray crystallography is the gold standard for determining the solid-state structure of molecules, other techniques provide complementary information.
Caption: Relationship between X-ray crystallography and other key techniques for the structural analysis of azetidine compounds.
The Azetidine Ring: Conformational Analysis
A key structural feature of the azetidine ring is its non-planar, or "puckered," conformation. The degree of puckering can be quantified by the puckering amplitude, which is a measure of the deviation of the ring atoms from a mean plane. The conformation of the azetidine ring is influenced by the nature and stereochemistry of its substituents. For instance, computational studies on fluorinated azetidines have shown that the ring pucker can be influenced by charge-dipole interactions between the fluorine atom and the nitrogen atom.[3] Gas-phase electron diffraction studies of the parent azetidine molecule revealed a dihedral angle of 37°, indicating a significant puckering of the ring.[4] This inherent puckering is a crucial factor in the design of azetidine-containing drugs, as it influences how the molecule presents its substituents for interaction with biological targets.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. excillum.com [excillum.com]
- 3. researchgate.net [researchgate.net]
- 4. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative Biological Evaluation of (S)-N-Boc-Azetidine-2-Carboxylic Acid Derivatives as STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological performance of a series of (R)-azetidine-2-carboxamide derivatives, close analogs of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). The data presented is based on a study that optimized proline-based STAT3 inhibitors into a novel series of (R)-azetidine-2-carboxamide analogs.[1] This document summarizes quantitative biological data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of the synthesized (R)-azetidine-2-carboxamide derivatives. These compounds were evaluated for their ability to inhibit STAT3 DNA-binding activity and their cytotoxic effects on human breast cancer cell lines.
Table 1: Inhibition of STAT3 DNA-Binding Activity by (R)-Azetidine-2-Carboxamide Derivatives [1]
| Compound ID | Structure | STAT3 IC₅₀ (µM) |
| 5a | R = 2-OH | 0.55 |
| 5o | R = 2-OMe, 5-CF₃ | 0.38 |
| 8i | R = 2-Cl, 4-NO₂ | 0.34 |
| 7e | R = 2-OMe, 5-Cl | Not Reported |
| 7f | R = 2-OMe, 5-Br | Not Reported |
| 7g | R = 2-OMe, 5-I | Not Reported |
| 9k | R = 2-OMe, 5-CN | Not Reported |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of STAT3 DNA-binding activity as measured by Electrophoretic Mobility Shift Assay (EMSA).
Table 2: Cytotoxicity of Lead (R)-Azetidine-2-Carboxamide Derivatives in Breast Cancer Cell Lines [1]
| Compound ID | MDA-MB-231 EC₅₀ (µM) | MDA-MB-468 EC₅₀ (µM) | MCF-10A EC₅₀ (µM) |
| 7e | 1.9 | 1.8 | >10 |
| 7f | 1.4 | 1.2 | >10 |
| 7g | 1.0 | 0.9 | >10 |
| 9k | 1.2 | 1.1 | >10 |
EC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth. MDA-MB-231 and MDA-MB-468 are human breast cancer cell lines with constitutively active STAT3. MCF-10A is a non-tumorigenic breast epithelial cell line.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
STAT3 Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine the inhibitory effect of the compounds on the DNA-binding activity of STAT3.
Materials:
-
Recombinant human STAT3 protein
-
Biotin-labeled STAT3 DNA probe
-
Poly(dI-dC)
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)
-
Test compounds dissolved in DMSO
-
Native polyacrylamide gel
-
Chemiluminescent detection reagents
Procedure:
-
Recombinant STAT3 protein is incubated with the test compounds at various concentrations in the binding buffer.
-
The biotin-labeled STAT3 DNA probe and poly(dI-dC) are added to the mixture.
-
The reaction is incubated to allow for protein-DNA binding.
-
The samples are loaded onto a native polyacrylamide gel and subjected to electrophoresis to separate the protein-DNA complexes from the free probe.
-
The separated complexes are transferred to a nylon membrane.
-
The biotin-labeled DNA is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
The band intensities are quantified to determine the extent of inhibition, and IC₅₀ values are calculated.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on cancer and non-cancerous cell lines.[2]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) and a non-cancerous cell line (e.g., MCF-10A)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[2]
-
The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).[2]
-
Following treatment, the MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.[2]
-
The medium is removed, and the formazan crystals are dissolved in the solubilization solution.[2]
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and EC₅₀ values are determined.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: Targeted STAT3 Signaling Pathway.
Caption: General Experimental Workflow.
References
Comparative study of different synthetic routes to azetidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a constrained analog of proline, is a valuable building block in medicinal chemistry and drug discovery. Its incorporation into peptides and other bioactive molecules can induce specific conformational constraints, leading to enhanced biological activity and metabolic stability. The synthesis of this strained four-membered ring heterocycle, particularly in its enantiomerically pure form, presents a significant chemical challenge. This guide provides a comparative analysis of various synthetic routes to azetidine-2-carboxylic acid, offering a comprehensive overview of their methodologies, efficiencies, and applicability.
Comparative Analysis of Synthetic Strategies
The synthesis of azetidine-2-carboxylic acid has been approached through several distinct strategies, each with its own advantages and limitations. The primary methods include the use of chiral auxiliaries for asymmetric synthesis, cyclization of functionalized acyclic precursors, and transformations of readily available starting materials like amino acids and lactones. The choice of a particular route often depends on the desired scale, enantiomeric purity, and the availability of starting materials and reagents.
A summary of the key quantitative data for the most prominent synthetic routes is presented in the table below, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Material | Key Reagents | No. of Steps | Overall Yield (%) | Enantiomeric Excess (%) | Reference(s) |
| Asymmetric Synthesis via Chiral Auxiliary | Inexpensive chemicals | α-methylbenzylamine (chiral auxiliary) | 5-6 | Not specified | High (optically active) | [1][2][3] |
| Malonic Ester Intermediate Route | Dimethyl (S)-(1'-methyl)benzylaminomalonate | 1,2-dibromoethane, Cesium carbonate, Lipase | 5 | 48 | >99.9 (for S-enantiomer) | [4][5][6] |
| From γ-Butyrolactone | γ-Butyrolactone | Bromine, Esterifying agent, Hydrogenation catalyst | 4 | 13.2 - 42.4 | Not specified (L-enantiomer obtained via resolution) | [7][8] |
| From α,γ-Diaminobutyric Acid | α,γ-Diaminobutyric acid | Nitrous acid, Hydrochloric acid, Barium hydroxide | 2 | Not specified | Optically active | [9] |
| From L-Aspartic Acid | L-Aspartic acid derivative | Not specified in detail | Multi-step | Not specified | High (S-enantiomer) | [10][11] |
| From γ-Aminobutyric Acid (GABA) | γ-Aminobutyric acid (GABA) | Bromine, Barium hydroxide | 2 | Low | Racemic | [9] |
Experimental Protocols for Key Synthetic Routes
For researchers planning to synthesize azetidine-2-carboxylic acid, detailed experimental procedures are crucial. Below are the protocols for two of the most effective and well-documented methods.
Efficient Route to (S)-Azetidine-2-carboxylic Acid via Malonic Ester Intermediates[4][5][6]
This five-step synthesis provides high enantiomeric purity and a good overall yield.
Step 1: Synthesis of Dimethyl (S)-(1'-methyl)benzylaminomalonate (S)-α-methylbenzylamine is reacted with dimethyl bromomalonate.
Step 2: Azetidine Ring Formation The aminomalonate is treated with 1,2-dibromoethane and cesium carbonate in DMF to achieve the four-membered ring formation in high yield (99%).
Step 3: Krapcho Dealkoxycarbonylation The resulting dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate undergoes Krapcho dealkoxycarbonylation, which preferentially forms the desired (2S,1'S)-monoester.
Step 4: Lipase-Catalyzed Hydrolysis The mixture of diastereomeric monoesters is subjected to lipase-catalyzed hydrolysis, which selectively hydrolyzes the (2S,1'S)-monoester.
Step 5: Deprotection The final deprotection step yields enantiomerically pure (S)-azetidine-2-carboxylic acid.
Asymmetric Preparation of Azetidine-2-carboxylic Acid Using a Chiral Auxiliary[1][2][3]
This method allows for the synthesis of both enantiomers by selecting the appropriate enantiomer of the chiral auxiliary.
Step 1: Synthesis of the Chiral Amine Precursor An appropriate starting material is reacted with optically active (R)- or (S)-α-methylbenzylamine.
Step 2: Introduction of the Leaving Group A hydroxyl group in the precursor is converted to a good leaving group, typically a tosylate or a halide.
Step 3: Intramolecular Cyclization The key step involves an intramolecular 4-exo-tet alkylation to form the azetidine ring.
Step 4 & 5: Deprotection The chiral auxiliary and any other protecting groups are removed to yield the final product. For instance, a benzyl ester can be cleaved by hydrogenolysis using Pd/C.
Visualization of Synthetic Pathways
To better understand the relationships and key transformations in the synthesis of azetidine-2-carboxylic acid, the following diagrams illustrate the logical flow of the main synthetic routes.
Caption: Overview of major synthetic pathways to azetidine-2-carboxylic acid.
Caption: Comparative workflow of key synthetic routes.
Conclusion
The synthesis of azetidine-2-carboxylic acid can be accomplished through a variety of routes, with the optimal choice being highly dependent on the specific requirements of the researcher. For high enantiopurity and good yields on a laboratory scale, the malonic ester route is particularly attractive.[4][5][6] The use of a chiral auxiliary offers flexibility in accessing both enantiomers.[1][2][3] Routes starting from readily available materials like γ-butyrolactone or amino acids provide alternative, straightforward approaches, although they may require resolution to achieve enantiomeric purity or result in lower overall yields.[7][8][9][10][11] This comparative guide, with its tabulated data and visualized pathways, aims to assist researchers in making an informed decision for the synthesis of this important and versatile molecule.
References
- 1. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]
- 9. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Chiral Azetidines
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral azetidines is a critical step in the pharmaceutical pipeline. Azetidines, four-membered nitrogen-containing heterocycles, are significant building blocks in medicinal chemistry. As different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles, regulatory bodies mandate the use of robust, validated analytical methods to quantify enantiomeric purity.
This guide provides an objective comparison of common analytical techniques for the separation of chiral azetidines, supported by experimental data and detailed methodologies. It focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), outlining their performance and the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
Comparison of Chiral Separation Techniques
The selection of an appropriate analytical technique is paramount for successful enantiomeric separation. HPLC, GC, and SFC are the most prevalent methods, each with distinct advantages and ideal applications.[1] Chiral separations can be achieved directly, using a chiral stationary phase (CSP), or indirectly by derivatizing the enantiomers into diastereomers, which can then be separated on an achiral column.[2] The direct approach using CSPs is most common.[2]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid chiral stationary phase (CSP). | Highly versatile and widely applicable; robust and reproducible; numerous CSPs available; suitable for non-volatile and thermally labile compounds.[3] | Higher consumption of organic solvents compared to SFC; separations can be time-consuming. | Broad range of azetidines, including polar, non-volatile, and thermally sensitive derivatives. |
| GC | Differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid CSP coated on a capillary column. | High resolution and efficiency; fast analysis times; requires very small sample volumes.[4] | Limited to volatile and thermally stable compounds; derivatization is often required for polar analytes like amines.[5] | Volatile, thermally stable azetidines or those that can be easily derivatized to become volatile. |
| SFC | Utilizes a supercritical fluid (typically CO2) as the mobile phase. Combines properties of both gas and liquid chromatography. | Fast separations due to low viscosity and high diffusivity of the mobile phase; reduced organic solvent consumption ("Green Chemistry"); complementary selectivity to HPLC.[6][7][8] | Requires specialized equipment; analyte solubility in supercritical CO2 can be a limiting factor for very polar compounds. | High-throughput screening and preparative separations; suitable for a wide range of azetidines, often providing orthogonal results to HPLC.[9] |
Performance Data for Chiral Azetidine Separations
Effective separation is typically achieved using polysaccharide-based (e.g., amylose, cellulose) or cyclodextrin-based chiral stationary phases.[4] The following tables summarize experimental conditions found in the literature for azetidines and structurally similar compounds like aziridines, which serve as excellent proxies.
Table 1: Example Chiral HPLC Method Performance
Data synthesized from methods for Ezetimibe, an azetidinone-containing drug.
| Parameter | Method 1: Ezetimibe Enantiomer Separation[10][11] |
| Stationary Phase | Chiralpak AS-H (amylose-based) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol:2-Propanol:Trifluoroacetic Acid (84:12:4:0.1 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Resolution (Rs) | > 2.0 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
Table 2: Example Chiral GC Method Performance
Data synthesized from methods for chiral aziridines.[4]
| Parameter | Method 1: Aziridine Separation |
| Stationary Phase | CHIRALDEX B-PM (permethylated beta-cyclodextrin) |
| Carrier Gas | Helium |
| Temperature Program | 110 °C Isothermal |
| Detection | Flame Ionization Detector (FID) |
| Resolution (Rs) | Baseline separation achieved |
| Analysis Time | < 60 minutes |
| Note | Derivatization may be necessary for certain azetidines to improve volatility and peak shape.[5] |
Validation of Chiral Analytical Methods
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The parameters for validation are defined by ICH Q2(R1) guidelines.[12]
Workflow for Analytical Method Validation
Caption: A typical workflow for the validation of a chiral analytical method.
Table 3: Key Validation Parameters and Typical Acceptance Criteria
Based on ICH Q2(R1) Guidelines.[12][13][14]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., other enantiomer, impurities, matrix components). | Peak purity analysis passes; baseline resolution (Rs > 1.5) between enantiomers. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r or R²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | For impurities: LOQ to 120% of the specification limit. For assay: 80% to 120% of the test concentration.[12] |
| Accuracy | The closeness of test results to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels. | Percent recovery typically within 98.0% to 102.0% for assay; may be wider for impurity quantification. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. For minor components near the LOQ, RSD may be higher (<20%).[13] |
| Detection Limit (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Experimental Protocols
Protocol 1: General Chiral HPLC Method Validation
This protocol outlines a typical procedure for validating a chiral HPLC method for determining the enantiomeric purity of an azetidine drug substance.
1. System Suitability Test (SST)
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a system suitability solution containing the desired enantiomer and a known amount of the undesired enantiomer (e.g., at the specification limit).
-
Inject the solution six replicate times.
-
Calculate the resolution between the enantiomeric peaks, the tailing factor for the main peak, and the relative standard deviation (RSD) of the peak areas.
-
-
Acceptance Criteria: Resolution > 1.5, Tailing Factor ≤ 2.0, RSD of peak areas ≤ 2.0%.
2. Specificity
-
Procedure: Inject individual solutions of each enantiomer, a placebo/matrix blank, and a spiked sample.
-
Acceptance Criteria: No interference from the blank at the retention time of the enantiomers. Peak purity analysis of the main peak should pass.
3. Linearity and Range
-
Procedure: Prepare a series of at least five calibration standards of the undesired enantiomer, ranging from the LOQ to 120% of the specification limit.
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.995.
4. Accuracy (Recovery)
-
Procedure: Prepare samples in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration) by spiking the main component with known amounts of the undesired enantiomer.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range (e.g., 90-110%).
5. Precision
-
Repeatability: Analyze six separate preparations of the azetidine sample spiked with the undesired enantiomer at the 100% level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD for the six measurements should be ≤ 5.0% (may be higher for concentrations near the LOQ).
6. Limit of Quantitation (LOQ) and Detection (LOD)
-
Procedure: Determine experimentally by preparing a series of dilute solutions and identifying the concentrations that produce a signal-to-noise ratio of approximately 10:1 (for LOQ) and 3:1 (for LOD).
-
Acceptance Criteria: The precision (RSD) at the LOQ should be acceptable (e.g., ≤ 20%).
7. Robustness
-
Procedure: Deliberately vary critical method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.
Decision Guide for Technique Selection
Choosing the right technology depends on the physicochemical properties of the azetidine derivative and the specific goals of the analysis (e.g., high-throughput screening vs. quality control).
Caption: A logical guide for selecting an appropriate chiral separation technique.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selvita.com [selvita.com]
- 9. jascoinc.com [jascoinc.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scirp.org [scirp.org]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Spectroscopic Comparison of Azetidine Enantiomers: A Guide for Researchers
Introduction
Azetidines are four-membered heterocyclic saturated rings containing a nitrogen atom. Their strained ring structure and potential for substitution make them valuable building blocks in medicinal chemistry and drug development. When a stereocenter is present, azetidine exists as a pair of enantiomers, which can exhibit different biological activities and pharmacological profiles. Consequently, the ability to distinguish and characterize these enantiomers is of paramount importance. This guide provides a comparative overview of the spectroscopic techniques used to differentiate between azetidine enantiomers, with a focus on Nuclear Magnetic Resonance (NMR), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) spectroscopy. Due to the availability of data, this guide will use the enantiomers of azetidine-2-carboxylic acid as a primary example.
Data Presentation
The most direct quantitative difference between enantiomers is observed in their interaction with plane-polarized light, as measured by optical rotation.
Table 1: Comparison of Optical Rotation for Azetidine-2-carboxylic Acid Enantiomers
| Spectroscopic Parameter | (S)-Azetidine-2-carboxylic acid | (R)-Azetidine-2-carboxylic acid |
| Specific Rotation [α] | -121° (c=0.5, H₂O, 21°C)[1] | +121° (c=0.5, H₂O, 21°C) |
Note: The value for the (R)-enantiomer is inferred based on the principle that enantiomers have equal and opposite optical rotations.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For enantiomers, in an achiral solvent, the NMR spectra are identical. However, NMR is crucial for confirming the chemical structure of the azetidine ring and for determining enantiomeric purity using chiral resolving or solvating agents.
Protocol for ¹H NMR Analysis of Azetidine-2-carboxylic Acid:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the azetidine-2-carboxylic acid enantiomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, due to the water solubility of the analyte).
-
Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Tune and lock the NMR spectrometer using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Select a standard single-pulse experiment.
-
Acquire the spectrum at a specific temperature (e.g., 298 K). Key acquisition parameters include:
-
Spectral Width (SW): ~12 ppm
-
Number of Scans (NS): 16 or more, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the residual solvent peak.
-
Expected ¹H NMR Data for (S)-Azetidine-2-carboxylic acid in D₂O:
-
δ 2.28–2.44 (1H, m)
-
δ 2.54–2.69 (1H, m)
-
δ 3.75 (1H, ddd, J = 6.0, 10.0, 10.0Hz)
-
δ 3.91 (1H, ddd, J = 8.8, 10.0, 10.0Hz)
-
δ 4.62 (1H, dd, J = 8.3, 10.2Hz)[1]
The spectrum for the (R)-enantiomer in an achiral solvent will be identical.
Optical Rotatory Dispersion (ORD) / Polarimetry
ORD measures the change in optical rotation of a chiral substance with the wavelength of light. A simplified measurement at a single wavelength (typically the sodium D-line at 589 nm) is known as polarimetry and provides the specific rotation.
Protocol for Polarimetry:
-
Sample Preparation:
-
Prepare a solution of the azetidine enantiomer of a known concentration (c) in a suitable solvent (e.g., water). For azetidine-2-carboxylic acid, a concentration of 0.5 g/100 mL can be used.[1]
-
-
Instrument Setup:
-
Turn on the polarimeter and allow the sodium lamp to warm up.
-
Calibrate the instrument with a blank sample (the pure solvent).
-
-
Measurement:
-
Rinse the polarimeter cell with the sample solution.
-
Fill the cell with the sample solution, ensuring there are no air bubbles in the light path. The standard cell path length (l) is 1 dm.
-
Place the cell in the polarimeter and record the observed rotation (α) at a specific temperature (T).
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c)
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The VCD spectra of enantiomers are mirror images of each other.
Protocol for VCD Spectroscopy:
-
Sample Preparation:
-
Prepare a solution of the azetidine enantiomer in a suitable solvent (e.g., CDCl₃ or D₂O) at a concentration that gives a reasonable absorbance in the infrared spectrum (typically 0.1-0.5 M).
-
Transfer the solution to a VCD cell with an appropriate path length (e.g., 100 µm).
-
-
Instrument Setup:
-
The VCD spectrometer typically consists of a Fourier Transform Infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.
-
Collect a background spectrum of the pure solvent in the same cell.
-
-
Data Acquisition:
-
Collect the VCD spectrum of the sample over the desired infrared frequency range.
-
The measurement involves the simultaneous collection of the sum and difference of the absorbances of left and right circularly polarized light.
-
-
Data Processing:
-
The VCD spectrum is typically presented as the difference in absorbance (ΔA = Aₗ - Aᵣ) as a function of wavenumber (cm⁻¹).
-
The spectrum of one enantiomer will show positive and negative peaks, while the other enantiomer will exhibit a spectrum with the same peaks at the same frequencies but with opposite signs.
-
Visualizations
Caption: Workflow for NMR spectroscopic analysis of an azetidine enantiomer.
Caption: Workflow for determining the specific rotation of an azetidine enantiomer.
Caption: Representative VCD spectra of azetidine enantiomers, showing their mirror-image relationship.
References
Comparative Docking Analysis of Azetidine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors
A Guide for Researchers in Drug Development
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Derivatives of azetidin-2-one, in particular, have garnered significant interest for their potential as anticancer agents. This guide provides a comparative analysis of recent molecular docking studies of various azetidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key protein implicated in cancer cell proliferation. The data presented herein is supported by in-vitro experimental results, offering valuable insights for researchers and scientists in the field of drug discovery.
Quantitative Performance Data
The following tables summarize the in-silico docking performance and corresponding in-vitro anticancer activity of two distinct sets of azetidine derivatives against the EGFR protein. The data is compiled from recent studies, providing a direct comparison of their potential as EGFR inhibitors.
Table 1: Docking Scores and In-Vitro Activity of 1,3-Diazetidin-2-one Derivatives
This series of compounds were docked against the EGFR kinase domain (PDB ID: 1M17) and evaluated for cytotoxic activity against the A549 human lung cancer cell line.[1]
| Compound ID | PLP Fitness Score* | IC50 (µM) vs. A549 Cells** |
| M4c | 91.90 | 1.75 |
| M4e | 92.77 | 2.05 |
| Erlotinib (Reference) | 76.20 | 11.5 |
*Higher PLP (Piecewise Linear Potential) fitness scores indicate a better-predicted binding affinity.[2][3] **IC50 is the concentration of the drug that inhibits 50% of cancer cell growth.
Table 2: Docking Scores of Novel Azetidin-2-one Derivatives
This set of fifteen novel azetidin-2-one derivatives was designed and docked against the erlotinib binding site of the EGFR tyrosine kinase domain. The top-performing compounds are presented below.[4]
| Compound ID | PLP Fitness Score* |
| A-2 | 77.79 |
| A-8 | 76.68 |
| A-14 | 71.46 |
| Erlotinib (Reference) | 71.94 |
*PLP fitness scores predict the binding affinity of the ligand to the protein.[4]
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of computational and experimental findings. The protocols summarized below are based on the cited studies for the docking and in-vitro analyses.
Molecular Docking Protocol (Utilizing GOLD Software)
The molecular docking studies for the compounds listed above were performed using the GOLD (Genetic Optimisation for Ligand Docking) software, which employs a genetic algorithm to explore the conformational space of the ligand within the protein's active site.[1][5][6]
-
Protein Preparation: The three-dimensional crystal structure of the target protein, EGFR, was obtained from the Protein Data Bank (e.g., PDB IDs: 1M17, 4HJO).[1][4][7] The protein structure was prepared for docking by removing water molecules and co-crystallized ligands. Hydrogens were added to the protein structure, and its energy was minimized.
-
Ligand Preparation: The 2D structures of the azetidine derivatives were drawn using chemistry software and converted to 3D structures. The ligands were then subjected to energy minimization to obtain stable conformations.
-
Active Site Definition: The binding site for docking was defined as a 10 Å radius sphere around the key amino acid residues in the active site of EGFR, typically centered on the co-crystallized inhibitor (e.g., Erlotinib).[1]
-
Docking Simulation: The GOLD software was used to perform the docking calculations. The genetic algorithm parameters were set to standard values. The program generated multiple docking poses for each ligand.
-
Scoring and Analysis: The generated poses were evaluated and ranked using the PLP (Piecewise Linear Potential) fitness scoring function.[2][3] The pose with the highest fitness score, representing the most favorable binding interaction, was selected for further analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts.[1]
In-Vitro Cytotoxicity (MTT Assay) Protocol
The anticancer activity of the synthesized compounds was evaluated against the A549 human lung cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][7]
-
Cell Culture: A549 cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 5,000-6,000 cells per well and allowed to adhere overnight.[7]
-
Compound Treatment: The cells were then treated with various concentrations of the azetidine derivatives and the reference drug (Erlotinib) for a specified period (e.g., 72 hours).[1]
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another few hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (like DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Visualized Workflow: Molecular Docking
The following diagram illustrates the general workflow of a molecular docking study, from the initial preparation of the biological target and ligands to the final analysis of the results.
Caption: A generalized workflow for in-silico molecular docking studies.
References
- 1. In silico molecular docking, ADME study and... | F1000Research [f1000research.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking, Characterization, and Preliminary Evaluation of Some New 1, 3-Diazetidin-2-One Derivatives as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 7. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester in Solid-Phase Synthesis: A Comparative Guide
In the landscape of peptide synthesis, the incorporation of non-canonical amino acids is a key strategy for developing novel peptides with enhanced structural and biological properties. (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, a conformationally constrained analog of proline, presents a unique building block for solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of its efficacy, drawing upon available data and established principles of peptide chemistry, to assist researchers, scientists, and drug development professionals in its application.
Performance in Solid-Phase Peptide Synthesis: A Comparative Overview
While direct, quantitative comparative studies on the solid-phase synthesis performance of this compound are not extensively available in peer-reviewed literature, a qualitative assessment can be made based on the known behavior of similar constrained amino acids and general principles of Boc-chemistry SPPS. The primary alternative for comparison is the widely used (S)-N-Boc-proline-OH.
Key Performance Parameters:
-
Coupling Efficiency: The steric hindrance of the incoming amino acid is a critical factor in the efficiency of the coupling reaction. While the four-membered ring of the azetidine derivative is more strained than the five-membered ring of proline, it is also less bulky. This may lead to comparable or potentially faster coupling kinetics under standard conditions. However, as with proline, difficult couplings can be anticipated, particularly when coupled to a sterically hindered N-terminal amino acid on the resin. The use of efficient coupling reagents such as HBTU or HATU is recommended.[1] In situ neutralization protocols have been shown to improve coupling yields for difficult sequences in Boc-chemistry SPPS and could be beneficial.[1]
-
Racemization: Racemization of the chiral center during activation and coupling is a significant concern in peptide synthesis. Urethane-protected amino acids, such as those with a Boc group, are generally resistant to racemization.[2] Like proline, the cyclic nature of azetidine-2-carboxylic acid restricts the formation of the oxazolone intermediate, which is a primary pathway for racemization.[2] Therefore, the risk of racemization for this compound is expected to be low.
-
Cleavage from Solid Support: The final step in SPPS is the cleavage of the synthesized peptide from the resin. For peptides synthesized on Merrifield resin using Boc chemistry, strong acids such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are typically employed.[3][4][5] The presence of the azetidine residue is not expected to significantly interfere with standard cleavage protocols. However, as with all peptide cleavages, the use of appropriate scavengers is crucial to prevent side reactions.
Experimental Protocols
While specific protocols for comparative studies are not available, the following are generalized experimental methodologies for the incorporation of this compound and the subsequent cleavage from a Merrifield resin in Boc-SPPS.
General Protocol for Coupling this compound in Boc-SPPS
This protocol outlines a single coupling cycle for incorporating the azetidine derivative onto a growing peptide chain on a Merrifield resin.
1. Resin Preparation:
- Swell the peptide-resin (e.g., Merrifield resin with the N-terminally deprotected peptide) in dichloromethane (DCM) for 30 minutes.
- Wash the resin with DCM (3 x 1 min).
2. Boc Deprotection:
- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.
- Wash the resin with DCM (3 x 1 min).
- Wash the resin with isopropanol (1 x 1 min).
- Wash the resin with DCM (3 x 1 min).
3. Neutralization:
- Neutralize the resin-bound peptide trifluoroacetate salt by treating it with a solution of 10% diisopropylethylamine (DIEA) in DCM (2 x 2 min).
- Wash the resin with DCM (5 x 1 min).
4. Coupling:
- Dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
- Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test indicates completion. If the test is positive, a second coupling may be necessary.
5. Washing:
- Wash the resin with DMF (3 x 1 min).
- Wash the resin with DCM (3 x 1 min).
- The resin is now ready for the next deprotection and coupling cycle.
General Protocol for Cleavage of an Azetidine-Containing Peptide from Merrifield Resin
This protocol describes the cleavage of the final peptide from the solid support using a standard "low-high" HF procedure.
1. Resin Preparation:
- Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
2. "Low" HF Cleavage (Removal of Side-Chain Protecting Groups):
- Place the dried resin in a specialized HF cleavage apparatus.
- Add a scavenger mixture (e.g., p-cresol, p-thiocresol, dimethyl sulfide).
- Cool the vessel to -5 to 0°C.
- Distill a low concentration of HF in dimethyl sulfide (DMS) into the vessel.
- Stir the mixture at 0°C for 2 hours.
- Evaporate the HF and DMS under vacuum.
3. "High" HF Cleavage (Cleavage from Resin):
- Add a fresh scavenger (e.g., anisole or p-cresol) to the resin.
- Cool the vessel to -5 to 0°C.
- Distill anhydrous HF into the vessel.
- Stir the mixture at 0°C for 1 hour.
- Evaporate the HF under vacuum.
4. Peptide Precipitation and Isolation:
- Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.
- Precipitate the peptide by adding cold diethyl ether to the filtrate.
- Collect the precipitated peptide by filtration or centrifugation.
- Wash the peptide pellet with cold diethyl ether.
- Dry the crude peptide under vacuum.
5. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Comparative Logic
The decision to use this compound over a more conventional building block like Boc-Pro-OH is driven by the desired properties of the final peptide. The incorporation of the azetidine moiety introduces a more rigid conformational constraint, which can influence the peptide's secondary structure, receptor binding affinity, and enzymatic stability.
References
- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Conformational Analysis of Peptides Containing (S)-N-Boc-azetidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure and function. (S)-N-Boc-azetidine-2-carboxylic acid (Boc-Aze-OH), a four-membered ring analogue of proline, offers a unique tool to influence peptide backbone conformation, stability, and biological activity. This guide provides an objective comparison of the conformational effects of Boc-Aze-OH in peptides relative to its five-membered ring counterpart, (S)-N-Boc-proline-OH (Boc-Pro-OH), and other alternatives, supported by experimental data and detailed protocols.
Introduction to Conformational Constraints
The cyclic nature of proline imposes significant constraints on the peptide backbone, favoring specific secondary structures like β-turns.[1] The smaller, more constrained four-membered ring of azetidine-2-carboxylic acid introduces a different set of conformational biases, leading to distinct structural outcomes. Understanding these differences is crucial for the rational design of peptidomimetics with desired pharmacological properties. Generally, peptides containing azetidine are more flexible than those containing proline due to reduced steric hindrance from the smaller ring.[2]
Comparative Conformational Data
The primary distinction in the conformational preference between azetidine- and proline-containing peptides lies in the type of reverse turn they induce. While proline is a well-known promoter of β-turns, the smaller azetidine ring favors the formation of γ-turns. This fundamental difference is reflected in the backbone dihedral angles (φ, ψ) of the residue preceding the cyclic amino acid.
| Residue | Turn Type | Ideal φ (i+1) | Ideal ψ (i+1) | Ideal ω | Key H-bond |
| Proline | β-turn (Type I) | -60° | -30° | 180° (trans) | C=O(i) to N-H(i+3) |
| Proline | β-turn (Type II) | -60° | 120° | 180° (trans) | C=O(i) to N-H(i+3) |
| Azetidine | γ-turn | 75° to 85° | -65° to -75° | 180° (trans) | C=O(i) to N-H(i+2) |
| Azetidine | Inverse γ-turn | -75° to -85° | 65° to 75° | 180° (trans) | C=O(i) to N-H(i+2) |
Table 1: Comparison of Idealized Dihedral Angles for Proline- and Azetidine-Induced Turns. The table presents the idealized backbone dihedral angles for the residue at position i+1 that defines the geometry of common β-turns (for Proline) and γ-turns (for Azetidine).
Another critical conformational aspect is the cis/trans isomerization of the peptide bond preceding the cyclic residue. While the trans conformation is generally favored for most peptide bonds, the energy barrier for cis/trans isomerization is lower for X-Pro bonds.[3] The incorporation of azetidine can further influence this equilibrium. For instance, the tetrapeptide Boc-(L-Aze-L-Pro)2-Opcp was found to adopt an all-cis peptide bond conformation, a rare occurrence that highlights the significant conformational influence of the azetidine ring.[4][5]
| Peptide Sequence | Isomer Ratio (trans:cis) | Solvent | Method |
| Ac-Pro-Ala-NHMe | ~4:1 | D₂O | NMR |
| Boc-(L-Pro)₃-L-Aze-Opcp | Mixture of cis and trans | CDCl₃/TFE | NMR |
| Boc-(L-Aze-L-Pro)₂-Opcp | All-cis | TFE | NMR |
Table 2: Experimentally Observed Cis/Trans Isomer Ratios in Proline and Azetidine-Containing Peptides. This table provides examples of the observed ratios of trans to cis conformers for the peptide bond preceding the cyclic residue in different peptide sequences and solvents.
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide
This protocol outlines the manual Boc-SPPS of a model tripeptide, Boc-Ala-Aze-NH₂.
Materials:
-
Rink Amide MBHA resin
-
Boc-Aze-OH
-
Boc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection (if using Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 5 minutes, then for an additional 20 minutes. Wash with DMF, MeOH, and DCM.
-
First Amino Acid Coupling (Boc-Aze-OH):
-
Dissolve Boc-Aze-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Monitor the coupling using a Kaiser test.
-
Wash the resin with DMF, DCM, and MeOH.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes.
-
Repeat the treatment for 20 minutes.
-
Wash with DCM and isopropanol.
-
-
Neutralization: Treat the resin with 10% DIEA in DCM twice for 2 minutes each. Wash with DCM.
-
Second Amino Acid Coupling (Boc-Ala-OH): Repeat step 3 with Boc-Ala-OH.
-
Final Boc Deprotection: Repeat step 4.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge, wash the pellet with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Does the cis/trans configuration of peptide bonds in bioactive tripeptides play a role in ACE-1 enzyme inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (S)-N-Boc-azetidine-2-carboxylic acid methyl ester
Disclaimer: This document provides guidance on the proper disposal of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester. It is essential to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all federal, state, and local regulations. The following procedures are based on general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably a fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][2][3] In case of a spill, sweep up the solid material, place it in a suitable container for disposal, and ensure the area is cleaned thoroughly.[2][4] Do not allow the chemical to enter drains or the environment.[1][2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Waste Identification and Segregation:
-
Treat this compound as hazardous chemical waste unless confirmed otherwise by a qualified professional or specific institutional guidelines.[5]
-
Segregate this solid waste from other types of waste, such as liquid, biological, or radioactive waste.[6] It is also good practice to separate halogenated and non-halogenated waste streams.[6]
-
-
Containerization:
-
Use a designated, compatible, and properly sealed container for solid chemical waste.[6][7] The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[8]
-
Ensure the container material is unreactive to the chemical. Plastic containers are often preferred.[7]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.[5]
-
Indicate the primary hazards associated with the chemical (e.g., "Irritant").
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Keep the waste container closed at all times, except when adding waste.[5][8]
-
-
Disposal Request:
-
Disposal of Empty Containers:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.[5]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of as regular trash or recycled, depending on institutional policies.[5]
-
Disposal Summary Table
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Solid Waste | [5],[7] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | [5] |
| Sink/Drain Disposal | Prohibited | [5],[9],[1],[2] |
| Evaporation Disposal | Prohibited | [5],[8] |
| Waste Container | Compatible, sealed, and clearly labeled plastic or glass container. | [6],[7],[8] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA). | [7],[8] |
| Empty Container Disposal | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, deface label, then dispose of as non-hazardous waste. | [5] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | [3] |
Disposal Decision Workflow
Caption: Waste Disposal Workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. vumc.org [vumc.org]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
Personal protective equipment for handling (S)-N-Boc-azetidine-2-carboxylic acid methyl ester
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, a key building block in modern synthetic chemistry. Adherence to these protocols is critical for personal safety and experimental integrity.
Key Safety and Physical Data
A summary of critical safety and physical information is provided below. This data is essential for risk assessment and for ensuring the appropriate handling measures are in place.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C10H17NO4 | - |
| Molecular Weight | 215.25 g/mol | - |
| Physical Form | Solid | |
| Primary Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation.[1] | [1] |
| Storage Temperature | Ambient | |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[2][3] | [2][3] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles conforming to EN166.[2] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[2] | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat.[2] | Protects skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area. For operations generating dust, a NIOSH-approved N95 or P1 dust mask may be used.[2] | Minimizes inhalation of dust particles. |
Experimental Protocol: Safe Handling and Disposal
The following step-by-step protocol outlines the essential procedures for the safe handling and disposal of this compound.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2]
-
Clear the workspace of any incompatible materials, such as strong acids and oxidizing agents.[2][3]
-
Have an accessible safety shower and eye wash station.
2. Handling the Compound:
-
Don the required personal protective equipment (PPE) as detailed in the table above.
-
Avoid the formation of dust and aerosols when handling the solid compound.[2]
-
Weigh the required amount of the compound carefully to minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly.
3. In Case of a Spill:
-
For small spills, sweep up the solid material and place it in a suitable, labeled container for disposal.[2]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Avoid breathing any dust from the spilled material.[2]
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
In case of skin contact: Wash off with soap and plenty of water.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[4]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]
5. Waste Disposal:
-
All waste containing this compound, including unused solid, solutions, and contaminated labware, should be treated as chemical waste.
-
Collect solid waste in a designated, labeled hazardous waste container.
-
Collect liquid waste in a separate, labeled container for hazardous chemical waste.
-
Dispose of all waste in accordance with federal, state, and local environmental regulations.[2]
Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
